molecular formula C5H5BO5 B1430964 2-Carboxyfuran-3-boronic acid CAS No. 1799980-25-8

2-Carboxyfuran-3-boronic acid

Cat. No.: B1430964
CAS No.: 1799980-25-8
M. Wt: 155.9 g/mol
InChI Key: NBZNVGFKPNVLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carboxyfuran-3-boronic acid is a useful research compound. Its molecular formula is C5H5BO5 and its molecular weight is 155.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-boronofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO5/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZNVGFKPNVLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(OC=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Carboxyfuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-carboxyfuran-3-boronic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. Furan scaffolds are prevalent in numerous biologically active compounds, and the introduction of a boronic acid moiety at the C3 position, adjacent to a carboxylic acid at C2, offers a unique handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions. This document details a proposed synthetic route, leveraging a directed ortho-metalation strategy, and outlines the expected analytical characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this versatile molecule.

Introduction: The Significance of this compound

Furan-containing molecules are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a boronic acid functional group further enhances the synthetic utility of these scaffolds, primarily through its role in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[2][3]

This compound is a particularly interesting molecule due to the juxtaposition of two key functional groups: a carboxylic acid and a boronic acid. The carboxylic acid can act as a bioisostere for other functional groups or provide a point of attachment for further derivatization, while the boronic acid allows for the introduction of aryl or heteroaryl substituents through Suzuki-Miyaura coupling.[4][5] However, the synthesis of this specific molecule is challenging due to the inherent instability of many furan boronic acids, which are prone to protodeboronation.[6][7] This guide proposes a robust synthetic strategy that addresses these stability issues through the use of a protected boronic acid ester intermediate.

Proposed Synthetic Pathway: A Directed ortho-Metalation Approach

A direct and regioselective synthesis of this compound can be envisioned through a directed ortho-metalation (DoM) strategy.[2] This approach utilizes the directing ability of the carboxylate group (in its ester form) to facilitate metalation at the adjacent C3 position, followed by quenching with a boron electrophile.

The proposed multi-step synthesis is outlined below:

Synthesis_Workflow Start Furan-2-carboxylic acid Step1 Esterification Start->Step1 MeOH, H₂SO₄ (cat.) Intermediate1 Methyl furan-2-carboxylate Step1->Intermediate1 Step2 Directed Lithiation-Borylation Intermediate1->Step2 1. LDA, THF, -78 °C 2. Isopropoxy-pinacolborane Intermediate2 Methyl 3-(pinacolboryl)furan-2-carboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 LiOH, THF/H₂O End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Step 1: Esterification of Furan-2-carboxylic acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial for two reasons: it prevents the acidic proton of the carboxylic acid from interfering with the strong base used in the subsequent lithiation step, and the ester group can act as a directing group for the ortho-metalation.

Experimental Protocol:

  • To a solution of furan-2-carboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl furan-2-carboxylate.

Step 2: Directed Lithiation and Borylation

This is the key step where the boron functionality is introduced at the C3 position. The methoxycarbonyl group at C2 directs the deprotonation by a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to the adjacent C3 position. The resulting lithiated intermediate is then quenched with an electrophilic boron source, such as isopropoxypinacolborane, to form the stable pinacol boronate ester.[8]

Experimental Protocol:

  • Prepare a solution of LDA (1.1 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add a solution of methyl furan-2-carboxylate (1.0 eq) in dry THF to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add a solution of isopropoxypinacolborane (1.2 eq) in dry THF to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 3-(pinacolboryl)furan-2-carboxylate.

Step 3: Hydrolysis of the Ester and Boronate Ester

The final step involves the simultaneous hydrolysis of both the methyl ester and the pinacol boronate ester to yield the target this compound. Basic hydrolysis conditions are typically employed for this transformation. It is important to note that the resulting boronic acid may be unstable and should be used promptly or stored under appropriate conditions.

Experimental Protocol:

  • Dissolve the methyl 3-(pinacolboryl)furan-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (3.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH 2-3 with cold 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected spectroscopic data based on the analysis of structurally related compounds.

Characterization_Logic Target This compound NMR NMR Spectroscopy Target->NMR IR IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR B11_NMR ¹¹B NMR NMR->B11_NMR

Caption: Logical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0br s-COOH
~8.0-9.0br s-B(OH)₂
~7.8dH5
~6.7dH4

The broad singlets for the carboxylic acid and boronic acid protons are due to hydrogen bonding and exchange with residual water in the solvent.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~162C=O (Carboxylic acid)
~150C5
~148C2
~115C4
Not observedC3 (due to quadrupolar relaxation)

The carbon atom attached to the boron (C3) is often difficult to observe in ¹³C NMR spectra due to quadrupolar broadening.

Predicted ¹¹B NMR Data (in DMSO-d₆):

A broad singlet is expected in the range of δ 28-33 ppm, which is characteristic of a trigonal planar boronic acid.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3400-2400 (broad)O-H stretch (Carboxylic acid and Boronic acid)
~1700C=O stretch (Carboxylic acid)
~1350B-O stretch
~1100C-O stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

For electrospray ionization in negative mode (ESI-), the deprotonated molecule [M-H]⁻ would be expected at an m/z corresponding to the molecular formula C₅H₄BO₅. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Applications and Future Perspectives

This compound is a promising building block for the synthesis of novel pharmaceutical candidates. Its bifunctional nature allows for diverse chemical modifications. For instance, the carboxylic acid can be converted to amides or esters, while the boronic acid can participate in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of substituents.[4][5]

Future research could focus on the development of more stable derivatives of this compound, such as N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts, to enhance its shelf-life and ease of handling in synthetic applications.[6][7]

Conclusion

References

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Institutes of Health.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). National Institutes of Health.
  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). National Institutes of Health.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health.
  • 2-Furoic acid. (n.d.). Wikipedia.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (n.d.). ResearchGate.
  • Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.
  • Boronic Acids in Suzuki Coupling: A Pharma Intermediate Guide. (n.d.).
  • 2-Furancarboxylic acid. (n.d.). PubChem.
  • Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). (n.d.). Cheméo.
  • 2-Furancarboxylic acid. (n.d.). NIST WebBook.
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Semantic Scholar.
  • Standard Lithiation–Borylation A user's guide. (2017).
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkat USA.
  • Furan-3-boronic acid. (n.d.). PubChem.
  • 2-Furancarboxylic acid. (n.d.). NIST WebBook.

Sources

Physicochemical properties of 2-Carboxyfuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Carboxyfuran-3-boronic acid

Introduction

This compound is a bifunctional organic compound that incorporates a furan scaffold substituted with both a carboxylic acid and a boronic acid group. This unique combination of functionalities makes it a molecule of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. The carboxylic acid moiety serves as a classic hydrogen bond donor and acceptor and can be readily derivatized, while the boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols (such as sugars), act as a transition metal catalyst ligand in cross-coupling reactions, and serve as a bioisostere for carboxylic acids.[1]

The inherent properties of this molecule—its acidity, solubility, and stability—are critical determinants of its behavior in both biological and chemical systems. Understanding these physicochemical characteristics is paramount for its effective application, from designing new therapeutic agents to developing novel synthetic methodologies. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and insights into its stability and handling, grounded in established scientific principles.

Core Chemical and Physical Properties

The properties of this compound are dictated by the interplay between the electron-rich furan ring, the Brønsted acidity of the carboxyl group, and the Lewis acidity of the boronic acid group. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts and related analogues.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 3-(Dihydroxyboranyl)furan-2-carboxylic acidIUPAC Nomenclature
CAS Number 1072952-23-8[2]
Molecular Formula C₅H₅BO₅[2]
Molecular Weight 155.90 g/mol [2]
Appearance White to off-white solid (Expected)General appearance of similar organic acids.
pKa Values Two distinct pKa values are expected: • Carboxylic Acid: ~3-4 • Boronic Acid: ~7-9The carboxylic acid pKa is inferred from 2-furoic acid (pKa ≈ 3.12).[3] The boronic acid pKa is for the equilibrium with hydroxide and is in the typical range for aryl boronic acids, though potentially lowered by the adjacent electron-withdrawing carboxyl group.[4][5]
Solubility Water: Sparingly soluble. • Aqueous Base (e.g., NaOH, NaHCO₃): Soluble due to salt formation.[6][7] • Polar Organic Solvents (e.g., DMSO, DMF, Methanol): Expected to be soluble.Based on general principles for small, polar organic molecules containing acidic functional groups.[7]
Stability Potentially unstable under certain conditions. Susceptible to oxidation and protodeboronation, common degradation pathways for boronic acids.[8][9] The furan ring can also be sensitive to strong acids and oxidizing agents.[10][11]

Experimental Characterization Protocols

Accurate characterization is the foundation of reliable research. The following protocols outline robust methods for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the initial characterization of a research compound like this compound.

G cluster_0 Initial Assessment cluster_1 Solubility Screening cluster_2 Acidity Determination cluster_3 Stability Evaluation start Obtain Compound Sample visual Visual Inspection (Color, Form) start->visual sol_start Qualitative Solubility (Water, NaOH, HCl, Organic Solvents) visual->sol_start pka_det pKa Determination (Potentiometric Titration) sol_start->pka_det stab_assay Forced Degradation Study (pH, Oxidative, Thermal Stress) pka_det->stab_assay end_node Compile Data & Report stab_assay->end_node

Caption: General workflow for physicochemical characterization.

Determination of Acid Dissociation Constants (pKa)

The molecule possesses two acidic protons, requiring a careful titration to resolve both pKa values. Potentiometric titration is the gold standard for this measurement.[4][12]

Principle: The compound is dissolved in water and titrated with a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points for the deprotonation of the carboxylic acid and the formation of the boronate anion, respectively.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh approximately 15-20 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water. Gentle warming or the addition of a small amount of co-solvent like methanol may be necessary if solubility is low.

    • Prepare a standardized solution of 0.1 M NaOH, ensuring it is also CO₂-free.

    • Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).

  • Titration:

    • Place the dissolved sample in a jacketed beaker maintained at 25 °C and immerse the calibrated pH electrode and a magnetic stir bar.

    • Use an auto-titrator or a burette to add the 0.1 M NaOH solution in small, precise increments (e.g., 0.02-0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added. This will generate a titration curve with two inflection points.

    • Calculate the first derivative (dpH/dV) and plot it against the titrant volume. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa for the carboxylic acid (pKa₁) is the pH at the volume of NaOH halfway to the first equivalence point.

    • The pKa for the boronic acid (pKa₂) is the pH at the volume of NaOH halfway between the first and second equivalence points.

Qualitative Solubility Assessment

A systematic solubility assessment is crucial for formulation and assay development. This protocol uses a simple decision-tree approach.[6][7][13]

Principle: Solubility is tested in a sequence of solvents to classify the compound based on its acidic and polar nature. Solubility in basic or acidic solutions indicates the presence of acidic or basic functional groups, respectively.

G cluster_0 Aqueous Solubility cluster_1 Base Solubility cluster_2 Weak Base Solubility start Add ~2 mg of compound to 0.5 mL solvent water Solvent: Water start->water water_sol Soluble water->water_sol Yes water_insol Insoluble water->water_insol No naoh Solvent: 5% NaOH water_insol->naoh naoh_sol Soluble (Acidic Compound) naoh->naoh_sol Yes naoh_insol Insoluble naoh->naoh_insol No nahco3 Solvent: 5% NaHCO₃ naoh_sol->nahco3 nahco3_sol Soluble (Strong Acid, e.g., Carboxylic) nahco3->nahco3_sol Yes (CO₂ bubbles may be observed) nahco3_insol Insoluble (Weak Acid or Neutral) nahco3->nahco3_insol No

Caption: Decision tree for qualitative solubility testing.

Step-by-Step Protocol:

  • Water Solubility: Add ~2 mg of the compound to 0.5 mL of deionized water in a small test tube. Vortex or shake vigorously for 1-2 minutes. Observe for dissolution.[6]

  • Solubility in Aqueous Base: If insoluble in water, use a fresh sample and test solubility in 0.5 mL of 5% NaOH solution. The formation of the sodium carboxylate and boronate salts should render it soluble.

  • Solubility in Weak Base: If soluble in NaOH, test a fresh sample in 5% NaHCO₃. Sodium bicarbonate is a weaker base and will selectively deprotonate the stronger carboxylic acid (pKa ~3-4) but not the weaker boronic acid (pKa ~7-9). Observation of effervescence (CO₂ gas) is a strong confirmation of a carboxylic acid.[7][13]

  • Solubility in Aqueous Acid: Test solubility in 5% HCl. The compound is expected to be insoluble as both acidic functional groups will be fully protonated.

  • Organic Solvents: Test solubility in common organic solvents such as methanol, ethanol, DMSO, and acetone.

Reactivity and Stability Profile

The stability of this compound is a key consideration for its storage and use. Several degradation pathways are possible.

  • Oxidative Instability: Boronic acids are susceptible to oxidation, particularly at physiological pH.[9] The presence of reactive oxygen species can lead to the replacement of the C-B bond with a C-O bond, degrading the molecule. Research has shown that intramolecular coordination can significantly enhance the oxidative stability of boronic acids.[9][14] The proximity of the carboxylic acid to the boronic acid in this molecule may allow for the formation of a five-membered "boralactone" ring, which could potentially increase its stability compared to a simple aryl boronic acid.[9]

  • Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced with a C-H bond, particularly under harsh pH conditions or in the presence of certain metals.

  • Furan Ring Instability: The furan ring itself can be unstable under strongly acidic conditions or in the presence of strong oxidizing agents, which can lead to ring-opening or polymerization.[15][16]

Storage Recommendations: To mitigate degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place. For long-term storage, refrigeration is recommended.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[18]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[17]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material using dry methods and place it in a sealed container for disposal.

Conclusion

This compound is a valuable research chemical with a rich set of physicochemical properties defined by its unique bifunctional structure. Its acidic nature governs its solubility and interactions in aqueous media, while the boronic acid moiety offers versatile reactivity that is tempered by potential stability challenges. The experimental protocols detailed in this guide provide a clear framework for researchers to accurately characterize this compound, ensuring its effective and safe use in the laboratory. A thorough understanding of its pKa, solubility, and stability profile is the critical first step toward unlocking its full potential in the development of new technologies and therapeutics.

References

  • Carboxylic Acid Unknowns and Titration. (n.d.).
  • Hall, D. G. (Ed.). (2011).
  • Gilbert, J. C., & Martin, S. F. (2016). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
  • Scribd. (n.d.). Carboxylic Acids: Solubility & Reactions.
  • Emsley, A. M., et al. (2000). Degradation of cellulosic insulation in power transformers. Part 2: Formation of furan products in insulating oil. IEE Proceedings-Science, Measurement and Technology.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Scribd. (n.d.). Solubility of Carboxylic Acids in 5% Nahco.
  • CP Lab Safety. (n.d.). 2-Boronofuran-3-carboxylic acid, 98% Purity, C5H5BO5, 100 mg.
  • Kuvek, E., et al. (2021).
  • ResearchGate. (n.d.). The chemical structures of furan compounds.
  • MVA Diagnostics. (n.d.). What is Furan Testing?.
  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • Scribd. (n.d.). Furan Analysis.
  • SDMyers. (n.d.). Transformer Testing Of Furanic Compounds In Insulating Liquids - Part 1.
  • University of Strathclyde. (n.d.). pKa measurement.
  • Gomes, P., et al. (2021).
  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734358, Furan-3-boronic acid.
  • Santos, L. L., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules.
  • ResearchGate. (n.d.). Origins, and formulation implications, of the pK difference between boronic acids and their esters: A density functional theory study.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). 2-Furoic acid.
  • Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid.
  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid.
  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5460151, Furan-2-carboxylate.
  • FooDB. (n.d.). Showing Compound 2-Furancarboxylic acid (FDB000951).
  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
  • ResearchGate. (n.d.). Selected boronic acids and their pKa values.
  • SD Fine-Chem Limited. (n.d.). Safety Data Sheet: 2-FUROIC ACID.
  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • Williams, R. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25 oC.

Sources

On the Stability of 2-Carboxyfuran-3-boronic Acid Under Acidic Conditions: Mechanisms, Assessment, and Mitigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-Carboxyfuran-3-boronic acid is a bifunctional heterocyclic building block with significant potential in medicinal chemistry and materials science. However, its utility is intrinsically linked to its stability, a factor complicated by the presence of two acid-sensitive moieties: a furan ring and a boronic acid. This technical guide provides an in-depth analysis of the stability of this compound specifically under acidic conditions. We will dissect the competing degradation pathways—protodeboronation and furan ring-opening—elucidate the critical stabilizing role of the C2-carboxyl group, and provide field-proven protocols for stability assessment and handling. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this and structurally related reagents.

Foundational Principles: A Duality of Instability

Understanding the stability of this compound requires an appreciation for the inherent chemical liabilities of its two core components.

The Furan Ring: An Electron-Rich Heterocycle

The furan ring possesses a lower resonance energy (~16 kcal/mol) compared to benzene (~36 kcal/mol), rendering it significantly more susceptible to acid-catalyzed degradation.[1] In the presence of strong acids, the furan ring can be protonated, leading to irreversible ring-opening and the formation of 1,4-dicarbonyl compounds, or initiating polymerization.[1][2][3]

However, the reactivity of the furan ring is profoundly influenced by its substituents. Electron-withdrawing groups (EWGs), such as the carboxyl group at the C2 position in our target molecule, decrease the ring's electron density. This deactivation effect significantly enhances the ring's stability against acid-induced degradation, a critical factor that must be considered in any stability assessment.[1]

The Boronic Acid Group: The Protodeboronation Pathway

Protodeboronation is a well-documented decomposition pathway for organoboronic acids, involving the protonolysis of the carbon-boron bond to replace it with a carbon-hydrogen bond.[4] This reaction is a common side reaction in processes that utilize boronic acids, such as Suzuki-Miyaura cross-coupling.[4][5] The propensity for protodeboronation is highly dependent on factors like pH, temperature, and the electronic nature of the organic substituent.[4][6] Acid-catalyzed protodeboronation is a general mechanism applicable to a wide range of arylboronic acids.[6]

Dominant Decomposition Pathways in Acidic Media

For this compound, the acidic environment presents two primary competing degradation pathways. The interplay between these pathways dictates the compound's overall stability profile.

Pathway A: Acid-Catalyzed Protodeboronation (Major Pathway)

Given the known reactivity of arylboronic acids, acid-catalyzed protodeboronation is the most probable and dominant degradation pathway for this compound. The reaction proceeds via protonation, which facilitates the cleavage of the C-B bond. The ultimate product of this reaction is 2-furoic acid.[4][6] The presence of the electron-withdrawing carboxyl group does not prevent this pathway and, under certain conditions, can influence its rate.

Protodeboronation cluster_reactants Reactants cluster_products Products Reactant This compound Intermediate Intermediate Complex Reactant->Intermediate Protonation Proton H+ Proton->Intermediate Product 2-Furoic Acid Boron B(OH)₂⁺ Intermediate->Product C-B Cleavage Intermediate->Boron

Caption: Proposed mechanism for acid-catalyzed protodeboronation.

Pathway B: Furan Ring Opening (Minor/Suppressed Pathway)

While acid-catalyzed ring-opening is a known liability for the parent furan, it is significantly suppressed in this compound.[1] The electron-withdrawing nature of the C2-carboxyl group deactivates the furan ring towards the electrophilic attack by protons that initiates ring cleavage. Therefore, this pathway is considered minor under mild to moderate acidic conditions but may become relevant under harsh, forcing conditions (e.g., high temperature, highly concentrated strong acids).[7][8]

RingOpening cluster_reactants Reactants cluster_products Products Reactant Substituted Furan Intermediate Protonated Intermediate Reactant->Intermediate Protonation (Suppressed by EWG) Proton H+ Proton->Intermediate Product 1,4-Dicarbonyl Compound Intermediate->Product Ring Cleavage

Caption: General mechanism for furan ring opening, suppressed by EWGs.

A Practical Guide to Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to stress conditions to accelerate decomposition, allowing for the identification of degradation products and the development of a stability-indicating analytical method.[9]

Experimental Workflow for Forced Degradation

The following workflow provides a self-validating system to assess stability. The core principle is to compare a stressed sample against a control at various time points to quantify the degradation.

Workflow cluster_stress Stress Conditions prep Stock Solution Preparation Dissolve sample in aprotic solvent (e.g., Acetonitrile) to 1 mg/mL acid Acid Hydrolysis Add 0.1 M HCl to final concentration of 0.05 M prep->acid control Control Add equivalent volume of water prep->control incubation Incubation Incubate samples at controlled temp (e.g., 60°C) acid->incubation control->incubation sampling Time Point Sampling Aliquots taken at T=0, 2, 8, 24 hrs incubation->sampling quench Sample Quenching Neutralize with equivalent base (e.g., 0.1 M NaOH) sampling->quench analysis Analysis RP-HPLC with PDA Detector LC-MS for peak identification quench->analysis

Caption: Experimental workflow for a forced degradation study.

Detailed Experimental Protocol: Acid Stress Study

Objective: To quantify the rate of degradation of this compound in a standardized acidic environment and identify the primary degradant.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Hydrochloric Acid (0.1 M, standardized)

  • Sodium Hydroxide (0.1 M, standardized)

  • Thermostated incubator or water bath

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution. Causality: Using an aprotic solvent for the stock prevents premature hydrolysis before the stressor is applied.

  • Sample Preparation: In separate amber HPLC vials, combine 500 µL of the stock solution with 500 µL of 0.1 M HCl (for the stress sample) and 500 µL of deionized water (for the control sample). This yields a final analyte concentration of 0.5 mg/mL.

  • Initial Time Point (T=0): Immediately take a 100 µL aliquot from both the stress and control vials. Quench each by adding it to a vial containing 100 µL of 0.1 M NaOH. Dilute with mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL) and analyze immediately via HPLC. Causality: Quenching stops the degradation reaction, ensuring the analytical result accurately reflects the specific time point.

  • Incubation: Place the sealed parent vials into an incubator set to 60°C. Causality: Elevated temperature accelerates the reaction to generate observable degradation within a practical timeframe.

  • Subsequent Time Points: Repeat step 3 at predetermined intervals (e.g., 2, 8, and 24 hours).

  • Analysis: Analyze all quenched and diluted samples using a validated stability-indicating HPLC method.

Analytical Methodology: Stability-Indicating RP-HPLC

A robust reverse-phase HPLC method is critical to separate the parent compound from its potential degradation products, primarily 2-furoic acid.[9]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Photodiode Array (PDA) at 254 nm. Causality: A PDA detector is crucial for peak purity analysis, ensuring that the parent peak is not co-eluting with any degradants.

  • Injection Volume: 5 µL

Data Presentation and Interpretation

The results of the forced degradation study should be summarized to clearly show the percentage of the parent compound remaining over time. The primary degradation product should be identified, ideally by LC-MS, and its formation should correlate with the loss of the parent compound.

Table 1: Representative Forced Degradation Data (0.05 M HCl at 60°C)

Time (hours)Parent Compound Remaining (%) (Control)Parent Compound Remaining (%) (Acid Stressed)2-Furoic Acid Formation (%) (Acid Stressed)
0100.099.8< 0.1
299.985.314.5
899.852.147.8
2499.715.684.2

The data clearly indicate that the compound is stable in the neutral aqueous control but degrades significantly under acidic stress, with the corresponding formation of 2-furoic acid confirming protodeboronation as the primary degradation pathway.

Strategic Recommendations for Handling and Use

Based on the mechanistic understanding and experimental data, the following best practices are recommended to maintain the integrity of this compound.

  • Storage: The compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, protected from light, and at low temperatures (-20°C is recommended).[9][10] This minimizes exposure to atmospheric moisture, oxygen, and energy sources that can catalyze degradation.

  • Solvent Choice: For non-reactive dissolution, use dry, aprotic solvents (e.g., acetonitrile, THF, dioxane). Avoid protic solvents like water or methanol unless the subsequent reaction requires them, and even then, their use should be minimized and controlled.

  • Reaction Conditions:

    • pH Control: If acidic conditions are required for a reaction, use the mildest possible acid or a buffered system to maintain a less aggressive pH.[1]

    • Temperature: Perform reactions at the lowest effective temperature to minimize the rate of protodeboronation and any potential ring-opening.[1]

    • Anhydrous Techniques: When possible, conduct reactions under scrupulously dry conditions to prevent water from participating in degradation pathways.[1]

  • Analytical Diluents: For analytical purposes, especially when assessing purity, prepare samples in a fully aprotic diluent to prevent on-instrument degradation that could lead to erroneously low purity results.[11]

References

  • Wikipedia. (2023). Protodeboronation. Wikipedia.
  • de Clippel, F., et al. (2017). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering.
  • Chen, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • de Clippel, F., et al. (2017). Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. PMC - NIH.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Waidmann, C. R., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate.
  • Waidmann, C. R., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology.
  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access.

Sources

An In-depth Technical Guide to the Projected Thermal Decomposition Profile of 2-Carboxyfuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carboxyfuran-3-boronic acid is a bifunctional heterocyclic compound with significant potential in medicinal chemistry and materials science, acting as a versatile building block. Its stability under thermal stress is a critical parameter for synthesis, formulation, storage, and application. This technical guide provides a comprehensive, predictive analysis of the thermal decomposition profile of this compound. In the absence of direct, published experimental data for this specific molecule, this paper synthesizes information on the known thermal behavior of its constituent functional groups—a furan ring, a carboxylic acid, and a boronic acid—to construct a scientifically grounded, multi-stage decomposition model. We project a sequential decomposition process initiated by dehydration to form boroxine and oxaborolone-like species, followed by decarboxylation, and culminating in the degradation of the furan ring at elevated temperatures. This guide includes detailed, actionable protocols for experimental validation using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), providing researchers with a robust framework for their own investigations.

Introduction: The Structural and Chemical Landscape

This compound integrates three key chemical moieties onto a single five-membered aromatic scaffold:

  • The Furan Ring: An electron-rich heterocycle that can undergo various reactions and contributes to the overall aromaticity and stability of the molecule. Under thermal stress, furanic structures are known to participate in char-forming reactions at high temperatures.

  • The Carboxylic Acid Group (-COOH): Positioned at the 2-position, this group is susceptible to thermal decarboxylation, a common reaction for aromatic carboxylic acids where the carboxyl group is eliminated as carbon dioxide (CO₂).[1][2] Studies on the closely related 2-furoic acid show this process is activated at temperatures as low as 140-160 °C.[3][4]

  • The Boronic Acid Group [-B(OH)₂]: Located at the 3-position, this functional group is known for its ability to form reversible covalent bonds with diols. Thermally, boronic acids are prone to intermolecular dehydration to form cyclic trimers known as boroxines.[5] This process involves the loss of water and can lead to the formation of a cross-linked network, potentially enhancing thermal stability at higher temperatures.[6]

The ortho-like relationship of the carboxylic and boronic acid groups on the furan ring introduces the potential for intramolecular interactions, which is a central hypothesis in our projected decomposition pathway.

Projected Thermal Decomposition Profile: A Multi-Stage Hypothesis

We predict a three-stage thermal decomposition profile for this compound when analyzed under an inert atmosphere (e.g., nitrogen) using TGA and DSC.

Diagram of the Proposed Decomposition Pathway

Decomposition_Pathway Fig. 1: Proposed Multi-Stage Thermal Decomposition Pathway A This compound (Initial State) B Stage 1: Dehydration (H₂O Loss) ~100-160 °C A->B Heat (TGA/DSC) C Intermediate Species (Boroxines, Oxaborolone) B->C Formation of Anhydrides D Stage 2: Decarboxylation (CO₂ Loss) ~160-250 °C C->D Further Heating E Furan-3-boronic acid / Boroxine (Decarboxylated Intermediate) D->E Release of CO₂ F Stage 3: Ring Degradation (Fragmentation) > 300 °C E->F High Temp. G Char Residue (Final Product) F->G Pyrolysis

Caption: A logical flow of the proposed thermal decomposition events.

Quantitative Data Summary
StagePredicted Temperature Range (°C)Proposed ProcessPredicted Mass Loss (%)Evolved Gases
1 ~100 - 160 °CInter- and Intramolecular Dehydration~11.5% - 23.1%H₂O
2 ~160 - 250 °CDecarboxylation~28.2%CO₂
3 > 300 °CFuran Ring & Boroxine Network DegradationVariableSmall organic fragments, CO

Table 1: Predicted quantitative data for the thermal analysis of this compound.

Mechanistic Insights into Decomposition Stages

Stage 1: Dehydration (Water Loss)

Upon initial heating, we anticipate two concurrent dehydration events. The onset temperature is guided by the decomposition of furan-3-boronic acid, which begins around 139 °C.[7]

  • Intermolecular Dehydration: Three molecules of this compound condense to form a six-membered boroxine ring, eliminating three molecules of water. This is a characteristic thermal reaction of boronic acids.[8]

  • Intramolecular Dehydration: The proximate carboxylic acid and boronic acid groups may eliminate one molecule of water to form a five-membered cyclic anhydride, an oxaborolone. This is a highly plausible pathway given the ortho-like positioning of the functional groups.

The theoretical mass loss for the elimination of one mole of water per mole of compound (intramolecular) is ~11.5% . The mass loss for the formation of a boroxine (loss of one mole of water per mole of boronic acid on average) is also ~11.5% . If both processes occur or if complete dehydration to B₂O₃ precursors begins, the mass loss could approach that of losing two full water molecules per molecule, or ~23.1% . The corresponding DSC signal would likely be a broad endotherm, characteristic of dehydration and melting processes.

Stage 2: Decarboxylation (Carbon Dioxide Loss)

Following or overlapping with the final phase of dehydration, the carboxylic acid group is expected to undergo decarboxylation. Studies on 2-furoic acid have firmly established that this process is activated in the 140-160 °C range, leading to the formation of furan and CO₂.[4] We project a similar temperature window for this event in this compound.

  • Reaction: The C-C bond between the furan ring and the carboxyl group cleaves, releasing CO₂.

  • Product: The primary solid intermediate would be furan-3-boronic acid or its boroxine equivalent.

The theoretical mass loss for the removal of a CO₂ molecule (44.01 g/mol ) from the initial compound (155.9 g/mol ) is 28.2% . This event should produce a distinct, sharp mass loss step in the TGA curve and may be associated with either an endothermic or exothermic event in the DSC, depending on the overall energetics of the transition.

Stage 3: High-Temperature Degradation and Char Formation

At temperatures exceeding 300 °C, the remaining furanoboroxine network is expected to decompose. This complex process involves the fragmentation of the furan ring and the boron-oxygen network.[9] This stage is typically characterized by a slower, more gradual mass loss in the TGA. The boron-containing species are known to promote char formation, which would result in a significant percentage of residual mass at the end of the experiment.[5] Evolved gases at this stage would be a complex mixture of small organic fragments and carbon monoxide.

Recommended Experimental Validation Protocol

To validate the projected profile, a coupled TGA-DSC-EGA (Evolved Gas Analysis via Mass Spectrometry) experiment is essential.

Experimental Workflow Diagram

Experimental_Workflow Fig. 2: Recommended TGA-DSC-EGA Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis A Weigh 5-10 mg of This compound B Place in Alumina or Platinum Crucible A->B C Load into TGA-DSC Instrument B->C D Equilibrate at 30 °C C->D E Heat from 30 °C to 600 °C @ 10 °C/min D->E G Simultaneously Record: - Mass Loss (TGA) - Heat Flow (DSC) E->G H Monitor Evolved Gases via Coupled MS (m/z = 18, 44, 28, etc.) E->H F Inert Atmosphere: N₂ @ 50 mL/min F->E I Analyze Data: - Identify Transition Temps - Quantify Mass Loss - Correlate Gas Evolution G->I H->I

Caption: A step-by-step workflow for experimental validation.

Step-by-Step Methodology
  • Instrumentation: A simultaneous TGA-DSC instrument coupled to a mass spectrometer (MS) is required.

  • Sample Preparation:

    • Accurately weigh 5–10 mg of high-purity this compound into an appropriate crucible (alumina or platinum).

    • Record the initial mass precisely.

  • TGA-DSC Parameters:

    • Purge Gas: High-purity nitrogen, with a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 10 minutes to establish a stable baseline.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate is standard for kinetic analysis and provides good resolution of thermal events.[10][11]

  • EGA-MS Parameters:

    • Use a heated transfer line (~200 °C) to prevent condensation of evolved gases.

    • Monitor key mass-to-charge ratios (m/z), including:

      • m/z = 18: Water (H₂O)

      • m/z = 44: Carbon Dioxide (CO₂)

      • m/z = 28: Carbon Monoxide (CO) and/or Nitrogen (N₂)

      • Scan a broader range (e.g., m/z 10-100) to detect potential organic fragments.

  • Data Analysis:

    • Correlate the mass loss steps observed in the TGA curve with the ion currents from the MS to definitively assign the evolved species to each decomposition stage.

    • Integrate the peaks in the DSC curve to determine the enthalpy changes associated with each thermal event.

Conclusion and Implications

This predictive guide, grounded in the established principles of organic thermal decomposition, posits a clear, multi-stage thermal degradation pathway for this compound. We hypothesize a sequence of dehydration, decarboxylation, and ultimate ring degradation. This model serves as an essential starting point for researchers, providing a robust theoretical framework and a detailed experimental protocol to guide empirical studies. Understanding this thermal profile is paramount for defining processing limits, ensuring long-term stability in pharmaceutical formulations, and designing novel materials with predictable thermal behavior.

References

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (n.d.). OSTI.GOV. [Link]
  • Quora. (2016).
  • Wikipedia. (n.d.).
  • Allen Institute. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. [Link]
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023).
  • Furan-3-boronic acid. (2024). ChemBK. [Link]
  • Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. (2018).
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (n.d.).
  • Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.).
  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020). PubMed. [Link]
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Royal Society of Chemistry. [Link]
  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2011). Wiley Online Library. [Link]
  • Effect of aromatic boronic acids on thermal characteristics of polybenzoxazine derivatives. (2019). Middle East Technical University. [Link]
  • Order of thermodynamic stability of representative boronic esters. (2019).
  • Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. (2019).
  • Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. (2001). Organic Chemistry Portal. [Link]
  • Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. (2017). Journal of the American Chemical Society. [Link]
  • Mechanism of Thermal Decomposition of Furan. (2008). AIChE. [Link]
  • Synthesis, Molecular Spectroscopy, Computational, Thermal Analysis and Biological Activity of Some Orotic Acid Complexes. (2021). SCIRP. [Link]
  • Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. (2020).
  • Effects of Boron Compounds on Thermal Degradation Behaviour of Polymers Involving Ester Linkages. (2010). Middle East Technical University. [Link]
  • Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. (2017).
  • Furan-3-boronic acid. (n.d.). PubChem. [Link]
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2013). Royal Society of Chemistry. [Link]
  • Peptide Boronic Acids by Late-Stage Hydroboration on the Solid Phase. (2021).

Sources

An In-depth Technical Guide to 2-Carboxyfuran-3-boronic acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Carboxyfuran-3-boronic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, and critical applications, offering field-proven insights into its utility in medicinal chemistry.

Core Compound Identification and Properties

This compound, also known by its synonym 3-Carboxyfuran-2-boronic acid, is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group attached to a furan ring. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly for the construction of complex molecular architectures.

PropertyValueSource
CAS Number 1072952-23-8[1]
Molecular Formula C₅H₅BO₅[1]
Molecular Weight 155.90 g/mol [1]
Synonyms 3-Carboxyfuran-2-boronic acid[1]

Synthesis of this compound: A Proposed Pathway

While specific, detailed protocols for the synthesis of this compound are not extensively published, a plausible and efficient synthetic route can be designed based on established organometallic methodologies. The most common and effective methods for introducing a boronic acid group onto an aromatic or heterocyclic ring involve the borylation of an organometallic intermediate, such as an organolithium or Grignard reagent, or through a palladium-catalyzed cross-coupling reaction.[2]

A logical starting material for the synthesis of this compound is a suitably protected 3-halofuran-2-carboxylic acid derivative. For instance, beginning with 3-bromofuran-2-carboxylic acid, the carboxylic acid group would first be protected, for example, as a methyl or ethyl ester, to prevent interference with the subsequent organometallic reactions.

Proposed Experimental Protocol:
  • Protection of the Carboxylic Acid: 3-Bromofuran-2-carboxylic acid is esterified, for instance, by reaction with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding methyl or ethyl ester.

  • Lithium-Halogen Exchange: The resulting 3-bromo-2-ester-furan is cooled to a low temperature (typically -78 °C) in an inert solvent like tetrahydrofuran (THF). An organolithium reagent, such as n-butyllithium, is then added dropwise to perform a lithium-halogen exchange, generating a highly reactive 3-lithiofuran intermediate.

  • Borylation: The organolithium species is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate. This step forms a boronate ester intermediate.

  • Hydrolysis: The reaction mixture is warmed to room temperature and then subjected to an acidic workup (e.g., with dilute hydrochloric acid). This hydrolysis step cleaves the boronate ester and the protecting ester group on the carboxylic acid, yielding the final product, this compound.

Synthesis_Workflow Start 3-Bromofuran-2-carboxylic acid Protection Esterification (e.g., MeOH, H+) Start->Protection Intermediate1 Methyl 3-bromofuran-2-carboxylate Protection->Intermediate1 Li_Hal_Exchange Lithium-Halogen Exchange (n-BuLi, THF, -78°C) Intermediate1->Li_Hal_Exchange Intermediate2 Methyl 3-lithiofuran-2-carboxylate Li_Hal_Exchange->Intermediate2 Borylation Borylation (B(OMe)₃) Intermediate2->Borylation Intermediate3 Boronate Ester Intermediate Borylation->Intermediate3 Hydrolysis Acidic Hydrolysis (H₃O+) Intermediate3->Hydrolysis End This compound Hydrolysis->End

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their unique chemical properties and their ability to act as versatile synthetic intermediates and potent enzyme inhibitors.[2][3]

Suzuki-Miyaura Cross-Coupling Reactions

One of the most powerful applications of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction enables the formation of carbon-carbon bonds between the furan ring of our title compound and various aryl, heteroaryl, or vinyl halides or triflates. The ability to construct biaryl and heteroaryl scaffolds is of paramount importance in drug discovery, as these motifs are prevalent in a vast number of biologically active molecules.

The presence of the carboxylic acid group on the furan ring offers an additional handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening. It is important to note that the carboxylic acid can sometimes interfere with the catalytic cycle of the Suzuki reaction, potentially by coordinating to the palladium catalyst.[6] Therefore, optimization of reaction conditions, such as the choice of base and catalyst, may be necessary. In some cases, protecting the carboxylic acid as an ester prior to the coupling reaction can lead to improved yields and cleaner reactions.

Suzuki_Coupling BoronicAcid This compound Catalyst Pd Catalyst Base BoronicAcid->Catalyst ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Catalyst Product Coupled Product (Furan-R) Catalyst->Product

Caption: Suzuki-Miyaura coupling with this compound.

Enzyme Inhibition

Boronic acids are well-established as potent inhibitors of various classes of enzymes, most notably serine proteases.[3][7] The boron atom in a boronic acid is electron-deficient and can readily form a stable, reversible covalent bond with the hydroxyl group of a serine residue in the active site of an enzyme. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.

The drug Bortezomib (Velcade®), a dipeptide boronic acid, is a prime example of a successful boronic acid-based drug that functions as a proteasome inhibitor in the treatment of multiple myeloma.[8] The boronic acid moiety is crucial for its mechanism of action.

This compound, with its inherent boronic acid functionality, represents a promising scaffold for the design of novel enzyme inhibitors. The furan ring and the carboxylic acid group can be strategically utilized to achieve specificity and enhance binding affinity to the target enzyme through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.

Enzyme_Inhibition cluster_Enzyme Enzyme Active Site Serine Serine Residue (-OH) Tetrahedral_Complex Reversible Tetrahedral Complex Serine->Tetrahedral_Complex BoronicAcid This compound (-B(OH)₂) BoronicAcid->Tetrahedral_Complex Covalent Interaction Tetrahedral_Complex->BoronicAcid Reversible

Caption: Mechanism of serine protease inhibition by a boronic acid.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its bifunctional nature allows for its seamless integration into complex molecular frameworks via robust synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. Furthermore, the inherent ability of its boronic acid moiety to act as a warhead for enzyme inhibition makes it an attractive starting point for the design of novel therapeutic agents. As the demand for novel chemical entities with diverse biological activities continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

  • Google Patents.
  • Organic Syntheses. 2-Furancarboxylic acid. [Link]
  • PubMed. Boronic acid-based enzyme inhibitors: a review of recent progress. [Link]
  • National Institutes of Health.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • CONICET. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. [Link]
  • PubChem. 3-Bromofuran-2-carboxylic acid. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information.
  • Wikipedia. 2-Furoic acid. [Link]
  • PubChem. 2-Furancarboxylic acid. [Link]
  • ResearchGate. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. [Link]
  • Justia Patents.
  • ResearchGate. Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. [Link]
  • PubMed.
  • MDPI.
  • Google Patents. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.
  • Organic Chemistry Portal. Synthesis of 3(2H)-furanones. [Link]
  • MDPI.
  • National Center for Biotechnology Information. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
  • HETEROCYCLES. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. [Link]
  • Organic Chemistry Portal.
  • CP Lab Safety. 2-Boronofuran-3-carboxylic acid, 98% Purity, C5H5BO5, 100 mg. [Link]
  • ResearchGate. A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. [Link]
  • ResearchGate.
  • Google Patents. WO2011043660A2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof.
  • ResearchGate. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Volume 1 and 2), Second Edition. [Link]
  • Google Patents.

Sources

An In-depth Technical Guide to the Commercial Availability and Application of 2-Carboxyfuran-3-boronic Acid and Its Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Carboxyfuran-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. We will delve into its commercial availability, isomeric forms, key chemical properties, and practical considerations for its use in research and development. This document is intended to serve as a practical resource for scientists seeking to leverage this versatile reagent in their work.

Introduction: The Strategic Value of Furan Boronic Acids in Synthesis

Furan scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds. The incorporation of a boronic acid moiety onto the furan ring creates a powerful synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the efficient and modular construction of complex molecular architectures. The additional presence of a carboxylic acid group, as in this compound, offers a further point for diversification or can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a target molecule.[1][2] Boronic acids, in general, have seen a surge in interest in drug discovery, with several FDA-approved drugs containing this functionality.[1]

Isomeric Distinction and Commercial Sourcing

A critical point of clarification for researchers is the existence of two positional isomers, which are often confused. It is imperative to verify the Chemical Abstracts Service (CAS) number to ensure the procurement of the correct isomer for a given synthetic strategy.

Isomer 1: 3-Boronofuran-2-carboxylic acid

  • Synonym: this compound

  • CAS Number: 1799980-25-8

Isomer 2: 2-Boronofuran-3-carboxylic acid

  • Synonym: 3-Carboxyfuran-2-boronic acid

  • CAS Number: 1072952-23-8

Both isomers are commercially available from a range of suppliers, typically in research-grade quantities.

Table 1: Representative Commercial Suppliers
Supplier NameIsomer Offered (CAS Number)Representative PurityAvailable Quantities
Apollo Scientific1799980-25-8Not specifiedGram scale
abcr GmbH1799980-25-8Not specifiedGram scale
BLD Pharm1072952-23-8Not specifiedMilligram to gram scale
CP Lab Safety1072952-23-898%100 mg

Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Researchers should always obtain current information and certificates of analysis from suppliers.

Chemical Properties and Stability Considerations

Structure and Reactivity:

The core structure consists of a furan ring substituted with both a boronic acid (-B(OH)₂) and a carboxylic acid (-COOH) group. The boronic acid is a Lewis acid and is the reactive partner in Suzuki-Miyaura couplings.[3] The carboxylic acid can act as a directing group, a point for further functionalization, or a key pharmacophoric element.

Stability:

Furan rings can be susceptible to degradation under strongly acidic or basic conditions.[4] Furthermore, boronic acids, particularly heteroaryl boronic acids, can undergo protodeboronation (loss of the boronic acid group).[5] This degradation can be influenced by temperature, pH, and the presence of certain metals.[5]

Storage and Handling:

To ensure the integrity of this compound and its isomer, the following storage and handling procedures are recommended:

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6] Refrigeration is often recommended.[6]

  • Inert Atmosphere: For long-term storage, blanketing with an inert gas such as argon or nitrogen can prevent oxidative degradation.[6]

  • Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.[6]

Synthetic Considerations

While detailed synthetic procedures for these specific isomers are not widely published in peer-reviewed journals, their synthesis would likely follow established methods for the preparation of heteroaryl boronic acids.

A plausible synthetic route could involve:

  • Halogenation of a suitable furan carboxylic acid or ester precursor. For example, starting with furan-2-carboxylic acid, a bromination at the 3-position could be achieved.

  • Lithium-halogen exchange at low temperature, followed by quenching with a trialkyl borate (e.g., triisopropyl borate).

  • Hydrolysis of the resulting boronate ester to yield the desired boronic acid.

G cluster_synthesis Plausible Synthetic Pathway Start Furan-2-carboxylic Acid Derivative Halogenation Selective Halogenation (e.g., Bromination) Start->Halogenation Halogenated 3-Halo-furan-2-carboxylic Acid Derivative Halogenation->Halogenated Lithiation Lithium-Halogen Exchange (e.g., n-BuLi, -78°C) Halogenated->Lithiation Lithiate Lithiate Intermediate Lithiation->Lithiate Borylation Quench with Trialkyl Borate (e.g., B(O-iPr)₃) Lithiate->Borylation Boronate Boronate Ester Borylation->Boronate Hydrolysis Acidic or Basic Hydrolysis Boronate->Hydrolysis Product 3-Boronofuran-2-carboxylic Acid Hydrolysis->Product

Caption: Plausible synthetic route to 3-Boronofuran-2-carboxylic acid.

Potential Impurities:

Given this likely synthetic route, potential impurities could include:

  • Starting material (unreacted halogenated furan).

  • Homocoupled bi-furan species.

  • Protodeboronated furan carboxylic acid.

  • Boroxine anhydrides (cyclic trimers of the boronic acid).

Purification Strategies

The purification of boronic acids can be challenging due to their polarity and tendency to form boroxines. Common purification techniques include:

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be effective.

  • Acid/Base Extraction: The acidic nature of both the boronic acid and carboxylic acid can be exploited. A patented process for purifying boronic acids involves forming a salt with a base, extracting away non-acidic impurities, and then re-acidifying to recover the purified boronic acid.[7]

  • Chromatography: While silica gel chromatography can be difficult due to the acidity of the silica, reverse-phase chromatography (C18) may be a viable option.[8]

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound and its isomer is as a building block in Suzuki-Miyaura cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Workflow Reactants This compound + R-X (Aryl/Heteroaryl Halide) Coupling Cross-Coupling Reaction Reactants->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Coupling Product Coupled Product Coupling->Product

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Carboxyfuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 2-Carboxyfuran-3-boronic acid (C₅H₅BO₅). While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles and spectral data from analogous structures—namely furan, carboxylic acids, and arylboronic acids—to construct a robust predictive model for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the molecule's structural verification and characterization. Methodologies are presented with an emphasis on the causal reasoning behind experimental design, ensuring both technical accuracy and practical applicability in a laboratory setting.

Introduction: The Structural Rationale

This compound is a multifunctional heterocyclic compound. Its structure integrates three key chemical motifs on a furan scaffold: a carboxylic acid at the C2 position, a boronic acid at the C3 position, and the furan ring itself. This unique arrangement presents both opportunities and challenges for spectroscopic analysis. The acidity of the two functional groups, the potential for intramolecular hydrogen bonding, and the quadrupolar nature of the boron nucleus all influence the resulting spectra.

A thorough characterization is paramount for confirming synthesis, assessing purity, and understanding the molecule's behavior in various chemical environments, which is critical for its application in fields such as medicinal chemistry and materials science. This guide will deconstruct the molecule's expected spectroscopic signature piece by piece, providing a predictive yet deeply grounded analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound, providing detailed information on the hydrogen, carbon, and boron environments.

Foundational Principles: What to Expect

The NMR analysis should be approached as a composite of three distinct structural components: the disubstituted furan ring, the carboxylic acid, and the boronic acid.

  • ¹H NMR: The furan ring will display two distinct aromatic protons. Their chemical shifts will be influenced by the electron-withdrawing nature of both the carboxyl and boronic acid groups. The acidic protons of the carboxyl and boronic acid groups are expected to be broad and may exchange with deuterium in solvents like D₂O.

  • ¹³C NMR: Five carbon signals are anticipated: four for the furan ring and one for the carboxyl group. The carbons directly attached to the electron-withdrawing substituents (C2 and C3) will be shifted significantly downfield.

  • ¹¹B NMR: This technique is indispensable for directly probing the boronic acid functionality. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) form.[1][2] This transition is readily observed by a characteristic upfield shift in the ¹¹B NMR spectrum as pH increases.[2]

Predicted NMR Data

The following data are predicted based on known values for 2-furoic acid[3][4][5], furan-3-boronic acid[6], and general principles of substituent effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale & Notes
H4 ~6.8 - 7.0 Expected to be a doublet, coupled to H5. Shift influenced by adjacent boronic acid.
H5 ~7.9 - 8.1 Expected to be a doublet, coupled to H4. Shift influenced by adjacent oxygen and C2-carboxyl group.
C2 N/A ~145 - 148 Carbon bearing the carboxylic acid; significantly deshielded.
C3 N/A ~125 - 130 Carbon bearing the boronic acid; signal may be broad due to coupling with ¹¹B.
C4 See H4 ~114 - 117 Shielded relative to C5 due to position relative to the carboxyl group.
C5 See H5 ~148 - 152 Deshielded due to proximity to ring oxygen and influence of the C2-substituent.
COOH ~12 - 13 ~159 - 162 Broad singlet, exchangeable with D₂O. Shift is concentration and solvent dependent.[7]

| B(OH)₂ | ~8.0 - 8.5 | N/A | Very broad singlet, exchangeable with D₂O. Often difficult to observe. |

Table 2: Predicted ¹¹B NMR Data

Species Hybridization Predicted ¹¹B Shift (ppm) Conditions & Rationale
Boronic Acid sp² (Trigonal) ~28 - 30 Expected in an acidic to neutral aprotic solvent (e.g., DMSO-d₆).[2]
Boronate Ester sp³ (Tetrahedral) ~5 - 10 Formed upon addition of a diol (e.g., catechol, pinacol).

| Boronate Anion | sp³ (Tetrahedral) | ~3 - 7 | Observed in aqueous solution as pH is raised above the pKa.[2] |

Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality data for structural confirmation.

  • Sample Preparation (¹H/¹³C):

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve both the polar carboxylic acid and boronic acid groups without engaging in rapid proton exchange with the analyte's acidic protons, allowing for their observation.

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Sample Preparation (¹¹B):

    • Prepare a more concentrated sample, approximately 15-20 mg in ~0.7 mL of solvent. Rationale: ¹¹B is a lower sensitivity nucleus compared to ¹H, requiring a higher concentration for a good signal-to-noise ratio.[1]

    • Use a quartz NMR tube. Rationale: Standard borosilicate glass NMR tubes will produce a large, broad background signal that can obscure the analyte's ¹¹B resonance.[1]

  • Instrumental Acquisition:

    • Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher.

    • ¹H NMR: Acquire with a standard pulse program. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (several hours) may be necessary due to the lower natural abundance of ¹³C and the presence of non-protonated carbons.

    • ¹¹B NMR: Use a specific boron probe or tune the broadband probe to the ¹¹B frequency. Use a pulse program with a short relaxation delay.

  • Confirmatory Experiments:

    • D₂O Exchange: Add a drop of D₂O to the ¹H NMR sample, shake, and re-acquire the spectrum. The disappearance of signals corresponding to the COOH and B(OH)₂ protons confirms their assignment.[7]

    • 2D NMR (HSQC/HMBC): For unambiguous assignment of proton and carbon signals, acquire 2D correlation spectra. An HSQC will correlate directly bonded C-H pairs, while an HMBC will show correlations between protons and carbons over 2-3 bonds, confirming the connectivity of the furan ring and substituents.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Interpretation Prep_H_C Dissolve 5-10 mg in DMSO-d6 Acq_1H ¹H NMR Prep_H_C->Acq_1H Acq_13C ¹³C NMR Prep_H_C->Acq_13C Prep_B Dissolve 15-20 mg in DMSO-d6 (Quartz Tube) Acq_11B ¹¹B NMR Prep_B->Acq_11B Acq_2D 2D NMR (HSQC/HMBC) Acq_1H->Acq_2D D2O D₂O Exchange Acq_1H->D2O Acq_13C->Acq_2D Acq_11B->Acq_2D Assign Assign Signals Acq_2D->Assign D2O->Acq_2D Structure Confirm Structure Assign->Structure

Caption: Workflow for comprehensive NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of the key functional groups: the carboxylic acid and the boronic acid.

Foundational Principles & Predicted Data

The IR spectrum will be dominated by the characteristic vibrations of the O-H and C=O bonds. Due to extensive hydrogen bonding, particularly the formation of carboxylic acid dimers, the O-H stretching vibration will be exceptionally broad.[8][9]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Rationale & Notes
3400 - 3200 Medium, Broad B-O-H Stretch Monomeric boronic acid O-H stretch.
3300 - 2500 Strong, Very Broad C-O-H Stretch Characteristic of a hydrogen-bonded carboxylic acid dimer.[7][10] This band is often superimposed on C-H stretches.
~3100 Weak C-H Stretch (Aromatic) Furan ring C-H vibrations.
1720 - 1680 Strong, Sharp C=O Stretch Carbonyl stretch of the carboxylic acid, likely conjugated with the furan ring.[8]
~1600 & ~1470 Medium C=C Stretch Aromatic ring stretching vibrations of the furan scaffold.[11]
1440 - 1395 Medium O-H Bend In-plane bending of the carboxylic acid O-H.[8]
1380 - 1340 Strong B-O Stretch Boron-oxygen single bond stretch.
1320 - 1210 Strong C-O Stretch Carboxylic acid carbon-oxygen single bond stretch.[8]
~1020 Medium Ring Breathing Characteristic vibration of the furan ring.

| 950 - 910 | Medium, Broad | O-H Bend | Out-of-plane bending of the carboxylic acid dimer O-H.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is the preferred method for solid samples as it requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

    • Acquire a background spectrum of the empty ATR stage. Rationale: This step is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O, ensuring they are not misinterpreted as sample signals.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm to ensure firm and even contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the major peaks and compare them against the predicted values.

Workflow for ATR-IR Analysis

IR_Workflow Start Clean ATR Crystal Background Acquire Background Spectrum (Subtracts Air/CO₂) Start->Background Sample Place Solid Sample on Crystal & Apply Pressure Background->Sample Acquire Acquire Sample Spectrum (16-32 Scans) Sample->Acquire Process Process & Baseline Correct Acquire->Process Analyze Identify Key Functional Groups (O-H, C=O, B-O) Process->Analyze Result Confirm Functional Groups Analyze->Result

Caption: Step-by-step workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecule's mass, elemental formula, and fragmentation patterns, further confirming its identity.

Foundational Principles & Predicted Data

Electrospray Ionization (ESI) is the ideal technique for this polar, non-volatile molecule. Analysis in both positive and negative ion modes is recommended for a comprehensive picture. Boronic acids are known to behave predictably under ESI conditions.[12]

  • Negative Ion Mode (ESI-): This is often the most informative mode for acidic molecules. The deprotonated molecule [M-H]⁻ is expected to be the base peak.

  • Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ may be observed, though often with lower intensity than the negative ion. Adducts with sodium [M+Na]⁺ are also common.

  • High-Resolution MS (HRMS): HRMS (e.g., on a TOF or Orbitrap instrument) is critical. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₅H₅BO₅).

Table 4: Predicted Mass Spectrometry Data

m/z (Predicted) Species Ionization Mode Rationale & Notes
155.0150 [M-H]⁻ ESI- Deprotonation of the most acidic proton (likely the carboxylic acid). Expected base peak.
157.0229 [M+H]⁺ ESI+ Protonation of a lone pair on an oxygen atom.
179.0048 [M+Na]⁺ ESI+ Common adduct observed in ESI.
137.0044 [M-H-H₂O]⁻ ESI- Fragmentation via loss of a water molecule.

| 111.0088 | [M-H-CO₂]⁻ | ESI- | Fragmentation via decarboxylation. |

Note: Masses are calculated for the most abundant isotopes (¹H, ¹²C, ¹¹B, ¹⁶O).

Experimental Protocol: LC-MS

Coupling liquid chromatography to the mass spectrometer (LC-MS) is the standard method for introducing the sample and ensuring its purity is assessed prior to MS analysis.

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions. Rationale: Low concentrations are required for ESI to prevent signal saturation and ion suppression.

  • Chromatographic Separation:

    • Use a C18 reverse-phase HPLC column.

    • Employ a mobile phase system such as:

      • Mobile Phase A: Water with 0.1% formic acid. Rationale: The acid aids in protonation for positive ion mode and improves peak shape.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Run a gradient elution (e.g., 5% to 95% B over 10 minutes) to elute the compound.

  • Mass Spectrometer Conditions:

    • Set the ESI source to operate in both positive and negative ion modes (polarity switching).

    • Optimize source parameters such as capillary voltage, gas flow, and source temperature to maximize the signal for the expected [M-H]⁻ and [M+H]⁺ ions.

    • Acquire full scan data over a mass range of m/z 50-500.

    • If using an HRMS instrument, ensure it is properly calibrated to achieve mass accuracy within 5 ppm.

Workflow for LC-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Interpretation Prep Prepare Dilute Solution (1-10 µg/mL in ACN/H₂O) Inject Inject into LC Prep->Inject LC Reverse-Phase C18 (Gradient Elution) Inject->LC ESI Electrospray Ionization (Positive & Negative Mode) LC->ESI Detect Mass Analyzer (HRMS) m/z 50-500 ESI->Detect Extract Extract Ion Chromatograms for Predicted Masses Detect->Extract Formula Confirm Elemental Formula (via Accurate Mass) Extract->Formula Result Confirm Molecular Weight & Purity Formula->Result

Caption: A standard workflow for the analysis of this compound by LC-MS.

Conclusion

The structural characterization of this compound requires a multi-technique spectroscopic approach. By leveraging NMR (¹H, ¹³C, and crucially, ¹¹B), IR, and high-resolution MS, a complete and unambiguous portrait of the molecule can be assembled. This guide provides the predictive data, experimental rationale, and validated protocols necessary for researchers to confidently undertake this analysis. The key identifiers will be the unique two-proton system in the ¹H NMR, the characteristic downfield sp² signal in the ¹¹B NMR, the exceptionally broad O-H and sharp C=O stretches in the IR, and the accurate mass of the deprotonated molecule in high-resolution ESI-MS.

References

  • Pace, T. C. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. SDSU Chemistry. [Link]
  • Do, T. H., et al. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
  • Chen, C.-H., et al. (2022). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. [Link]
  • Widdifield, C. M., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]
  • University of Calgary. (n.d.). IR: carboxylic acids. Chemistry LibreTexts. [Link]
  • McMurry, J. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). Furan-3-boronic acid.
  • Biological Magnetic Resonance Bank. (n.d.). 2-Furoic Acid. BMRB Entry bmse000330. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid.
  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. [Link]
  • Wikipedia. (n.d.). 2-Furoic acid. [Link]
  • Organic Syntheses. (n.d.). 2-Furancarboxylic Acid and 2-Furylcarbinol. Organic Syntheses Procedure. [Link]
  • Gao, S., et al. (2004). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. The Journal of Organic Chemistry. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) for 2-Furoic acid. [Link]
  • Magdaline, C. M. J., & Chithambarathanu, T. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics. [Link]
  • Santos, M. A. (2017).
  • SpectraBase. (n.d.). 2-Furoic acid. [Link]
  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, 3-methyl-, methyl ester. NIST Chemistry WebBook. [Link]
  • Piel, C., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. [Link]
  • National Institute of Standards and Technology. (n.d.).
  • ResearchGate. (n.d.). Noncovalent Interactions between Aromatic Heterocycles and Carboxylic Acids: Rotational Spectroscopy of the Furan-Formic Acid and Thiophene-Formic Acid Complexes. [Link]
  • Brandán, S. A., et al. (2014). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry. [Link]
  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-furoic acid.
  • ResearchGate. (2009).

Sources

The Emerging Potential of 2-Carboxyfuran-3-boronic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that offer new modalities for interacting with biological targets. Among these, boron-containing compounds, particularly boronic acids, have garnered significant attention following the clinical success of drugs like bortezomib. This technical guide delves into the untapped potential of a specific, yet underexplored molecule: 2-Carboxyfuran-3-boronic acid . While direct research on this compound is nascent, this document synthesizes the known attributes of its constituent functional groups—the furan ring, the carboxylic acid, and the boronic acid—to build a robust, scientifically grounded framework for its potential applications in drug discovery. We will explore its plausible synthesis, unique chemical characteristics, and hypothesize its utility as a versatile pharmacophore for designing next-generation enzyme inhibitors and other therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate at the frontier of medicinal chemistry.

Introduction: The Convergence of Three Privileged Pharmacophores

The field of medicinal chemistry is witnessing a paradigm shift towards molecules that offer unique and highly specific interactions with biological targets. Boronic acids have emerged as a powerful class of compounds, primarily due to the unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles, a feature that has been masterfully exploited in the design of potent enzyme inhibitors.[1] The introduction of a boronic acid moiety into a drug candidate can significantly enhance its potency and modify its pharmacokinetic profile.[2]

This guide focuses on the largely unexplored chemical space of This compound . This molecule represents a fascinating convergence of three distinct and medicinally relevant chemical motifs:

  • The Furan Scaffold: A five-membered aromatic heterocycle, the furan ring is a privileged structure in medicinal chemistry.[3] It can act as a bioisostere for a phenyl ring, offering modulated electronic and steric properties that can lead to improved metabolic stability, enhanced binding affinity, and better overall pharmacokinetic profiles.[4][5] Numerous furan-containing drugs have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects.[3][4][6][7][8][9][10]

  • The Carboxylic Acid Group: This functional group is a cornerstone in drug design, present in over 450 marketed drugs.[11][12] Its ability to engage in strong electrostatic interactions and hydrogen bonding makes it a critical component of many pharmacophores, facilitating crucial drug-receptor interactions.[13][14] While its ionizable nature can present challenges for membrane permeability, it also offers opportunities for salt formation to improve solubility and for prodrug strategies.[15]

  • The Boronic Acid Group: As a pharmacophore, the boronic acid is renowned for its ability to act as a Lewis acid and form a reversible covalent bond with serine, threonine, and other nucleophilic residues in the active sites of enzymes.[1][2] This mechanism of action is the basis for the therapeutic efficacy of several FDA-approved drugs, including the proteasome inhibitor bortezomib.[16]

The unique trifecta of these functional groups in this compound suggests a molecule with a rich and versatile potential in medicinal chemistry. This guide will systematically explore this potential, beginning with its synthesis and chemical properties, and then delving into its prospective therapeutic applications.

Synthesis and Physicochemical Properties of this compound

While no direct literature detailing the synthesis of this compound has been identified, a plausible and efficient synthetic route can be proposed based on established organometallic chemistry. A logical approach would involve the borylation of a suitably functionalized furan precursor.

Proposed Synthetic Pathway

A potential synthetic route could commence with a commercially available or readily synthesized 3-halofuran-2-carboxylic acid derivative. The key transformation would be a palladium-catalyzed borylation reaction.

Diagram of the Proposed Synthetic Workflow

G cluster_start Starting Material cluster_reaction Key Borylation Step cluster_intermediate Intermediate cluster_hydrolysis Final Step cluster_product Final Product start 3-Halofuran-2-carboxylic acid ester reaction Palladium-catalyzed Borylation (e.g., Miyaura Borylation) start->reaction intermediate 3-(Pinacolatoboryl)furan-2-carboxylic acid ester reaction->intermediate Formation of C-B bond reagents Bis(pinacolato)diboron (B2pin2) Pd catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) reagents->reaction hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Hypothetical Palladium-Catalyzed Borylation

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 3-halofuran-2-carboxylic acid ester (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 3-(pinacolatoboryl)furan-2-carboxylic acid ester.

  • Hydrolysis: Subject the purified ester to acidic or basic hydrolysis to yield the final product, this compound.

This proposed synthesis leverages the well-established and versatile Miyaura borylation reaction, which is known for its broad functional group tolerance, making it a highly plausible route.[17][18][19][20][21]

Predicted Physicochemical Properties

The combination of the furan ring, carboxylic acid, and boronic acid is expected to confer a unique set of physicochemical properties to the molecule.

PropertyPredicted CharacteristicRationale
Acidity Polyprotic acid with two distinct pKa values.The carboxylic acid will have a lower pKa (typically 3-5), while the boronic acid will have a higher pKa (around 9).[1]
Solubility Moderate aqueous solubility, pH-dependent.The presence of two polar, ionizable groups will enhance water solubility, especially at physiological pH where the carboxylate will be deprotonated.
Lewis Acidity The boron atom will act as a Lewis acid.This is the key property of boronic acids, allowing them to interact with nucleophiles.[1]
Chelation Potential for intramolecular coordination.The proximity of the carboxylic acid to the boronic acid may allow for intramolecular hydrogen bonding or coordination, potentially influencing its reactivity and conformation.
Metabolic Stability Potentially improved compared to phenyl analogs.Furan rings can be more resistant to certain metabolic pathways compared to phenyl rings.[4] However, the overall metabolic profile will need experimental validation.

Potential Applications in Medicinal Chemistry

Based on the established roles of its constituent pharmacophores, this compound presents several exciting avenues for drug discovery.

Serine and Threonine Protease Inhibition

The primary and most compelling application of this compound is likely as an inhibitor of serine and threonine proteases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine or threonine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[22][23][24]

Diagram of the Mechanism of Serine Protease Inhibition

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Reversible Covalent Complex enzyme Serine Protease (with catalytic Ser-OH) complex Tetrahedral Boronate Adduct R-B(OH)2-O-Ser enzyme->complex Nucleophilic attack inhibitor This compound R-B(OH)2 inhibitor->complex Binding complex->enzyme Reversible dissociation complex->inhibitor

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

The furan ring and the carboxylic acid group can serve as crucial recognition elements, providing additional non-covalent interactions within the enzyme's active site to enhance binding affinity and selectivity. The carboxylic acid, in its deprotonated state at physiological pH, can form strong ionic bonds with positively charged residues (e.g., arginine, lysine) in the S1 or other specificity pockets of the target protease. The furan ring can engage in hydrophobic or π-stacking interactions.

Potential Protease Targets:

  • Human Neutrophil Elastase (HNE): A serine protease implicated in inflammatory lung diseases like COPD and cystic fibrosis.

  • Thrombin and Factor Xa: Key serine proteases in the coagulation cascade, making them targets for anticoagulants.

  • β-Lactamases: Serine-based enzymes that confer bacterial resistance to β-lactam antibiotics. Boronic acids are a known class of β-lactamase inhibitors.[22][23][24]

  • Proteasome: The success of bortezomib highlights the potential of boronic acids as proteasome inhibitors for cancer therapy.

Targeting Enzymes with Other Nucleophilic Residues

The electrophilic nature of the boron atom is not limited to interactions with serine and threonine. It can also form dative bonds with other nucleophilic amino acid side chains such as histidine and lysine.[2] This opens up the possibility of targeting a broader range of enzymes.

Bioisosteric Replacement and Scaffold Hopping

The 2-carboxyfuran moiety can be utilized as a bioisosteric replacement for other aromatic or heteroaromatic systems in existing drug scaffolds. This strategy of "scaffold hopping" can lead to new intellectual property and potentially improved pharmacological properties. The furan ring offers a different electronic distribution and steric profile compared to a phenyl ring, which can be advantageous for optimizing drug-receptor interactions and metabolic stability.[5][25][26]

Future Directions and Conclusion

This compound stands as a molecule of significant, yet largely unexplored, potential in medicinal chemistry. The convergence of a privileged heterocyclic scaffold, a key pharmacophoric group, and a versatile reactive center in a single, compact structure makes it a highly attractive building block for the design of novel therapeutic agents.

Key areas for future research include:

  • Development and optimization of a robust synthetic route to make this compound and its derivatives readily accessible.

  • Thorough characterization of its physicochemical properties, including pKa, solubility, and stability.

  • Screening against a panel of relevant enzymes, particularly serine and threonine proteases, to identify initial hits.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of inhibitors based on this scaffold.

  • In vitro and in vivo evaluation of lead compounds to assess their therapeutic potential.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). Nivrutti International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5).
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Meanwell, N. A. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 25(33), 4066-4128.
  • Meyers, M. J., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14337-14404.
  • What is the importance of carboxylic group in the structure of drugs? (2021).
  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Deng, L., et al. (2022). Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3. Journal of Medicinal Chemistry, 65(19), 13045-13060.
  • Murata, M., et al. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168.
  • Synthesis and reactions of 3-OXO-2H-furan derivatives. (2025).
  • Boron-Containing Pharmacophore. (n.d.). MIT Technology Licensing Office.
  • Li, W., et al. (2014). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Beilstein Journal of Organic Chemistry, 10, 2925-2933.
  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.
  • Calvopina, K., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(13), 10839.
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Current Medicinal Chemistry.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(15), 4983.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry, 2022.
  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (2015). Antimicrobial Agents and Chemotherapy, 59(9), 5547-5556.
  • Bioisosterism in Medicinal Chemistry. (2014).
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(8), 2615.
  • The Furan Scaffold: A Versatile Player in Medicinal Chemistry. (2025). BenchChem.
  • Lamberth, C., & Dinges, J. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv.
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.).
  • Bioisosterism: A Rational Approach in Drug Design. (1991). Medicinal Research Reviews, 11(3), 259-291.
  • Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. (2024). RSC Advances, 14(16), 11135-11152.
  • Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. (2013). Protein Science, 22(12), 1720-1730.
  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (2018). Beilstein Journal of Organic Chemistry, 14, 2736-2742.
  • Boronic acid. (n.d.). In Wikipedia.
  • Application of furan derivative in medicinal field. (2023).
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008).
  • Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. (2012). Organic Letters, 14(18), 4750-4753.
  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. (2010). Der Pharma Chemica, 2(3), 74-82.
  • Pharmacophore. (n.d.). In Wikipedia.
  • A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. (2015). RSC Advances, 5(11), 8124-8141.
  • Pharmacological activity of furan deriv
  • phenyl bioisosterism unlayered. (2021). Macmillan Group.
  • Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3. (2022). Journal of Medicinal Chemistry, 65(19), 13045-13060.
  • Synthesis of 2,3-Dihydrofurans. (n.d.). Organic Chemistry Portal.

Sources

A Methodological and Predictive Guide to the Solubility of 2-Carboxyfuran-3-boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract: 2-Carboxyfuran-3-boronic acid is a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis, primarily as a versatile building block in Suzuki-Miyaura cross-coupling reactions and fragment-based drug design. However, a significant knowledge gap exists regarding its solubility in common organic solvents, a critical parameter for reaction optimization, purification, and formulation. This technical guide provides a comprehensive framework for understanding and determining the solubility of this molecule. By dissecting its structural components and analyzing the behavior of analogous compounds, we establish a predictive solubility profile. Furthermore, this guide presents detailed, field-proven experimental protocols for quantitative solubility determination, empowering researchers to generate reliable data and make informed decisions in their work.

The Physicochemical Landscape of this compound

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. A granular analysis of this compound reveals a molecule with distinct functional regions, each contributing uniquely to its overall physicochemical properties.

Structural Dissection and Functional Group Analysis

The molecule can be deconstructed into three key components: a furan ring, a carboxylic acid group, and a boronic acid group.

  • Furan Ring: This five-membered aromatic heterocycle forms the core scaffold. While the oxygen atom introduces some polarity, the ring itself is predominantly non-polar and capable of engaging in π-stacking interactions.

  • Carboxylic Acid (-COOH): This is a highly polar, protic group. It is an excellent hydrogen bond donor and acceptor, a property that typically confers solubility in polar, protic solvents like alcohols.[1] In alkaline conditions, it can deprotonate to form a highly polar carboxylate anion, drastically increasing aqueous solubility.[1]

  • Boronic Acid (-B(OH)₂): This functional group is a Lewis acid and a hydrogen bond donor. Its trigonal planar geometry and empty p-orbital allow it to interact with Lewis bases.[2] Boronic acids are known for their unique and sometimes challenging solubility profiles, often exhibiting low solubility in non-polar organic solvents.[3][4]

cluster_molecule This compound cluster_properties Contributing Functional Groups cluster_interactions Primary Physicochemical Contributions mol C₅H₅BO₅ furan Furan Ring mol->furan carboxyl Carboxylic Acid (-COOH) mol->carboxyl boronic Boronic Acid (-B(OH)₂) mol->boronic hydrophobic Aromatic/Hydrophobic Character furan->hydrophobic h_bond Strong H-Bond Donor/Acceptor carboxyl->h_bond lewis_acid Lewis Acidity, H-Bond Donor boronic->lewis_acid

Caption: Key functional groups of this compound and their properties.

The Boroxine Dehydration Equilibrium: A Critical Consideration

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium is influenced by factors such as solvent, temperature, and concentration.

G boronic_acid 3 x this compound (Monomer, more soluble) p1 boronic_acid->p1 boroxine 1 x Boroxine Trimer (Anhydride, less soluble) p2 boroxine->p2 water 3 x H₂O p1->boroxine Dehydration p1->water p2->boronic_acid Hydration

Caption: Equilibrium between the boronic acid monomer and its less soluble boroxine trimer.

The formation of the larger, often more symmetric, and less polar boroxine trimer typically leads to a significant decrease in solubility.[6] This phenomenon can cause inconsistencies in solubility measurements if the system is not allowed to reach equilibrium. When working with boronic acids, particularly in non-polar, aprotic solvents, the potential for boroxine formation must be considered as it can lead to precipitation or artificially low solubility readings.

Predictive Solubility Profile from Structural Analogs

In the absence of direct experimental data for this compound, a highly effective strategy is to analyze the known solubility of structurally related compounds.

Insights from Furan-2-carboxylic Acid

Furan-2-carboxylic acid (2-furoic acid) serves as an excellent analog for the core scaffold. It is reported to be soluble in water and shows good solubility in polar organic solvents such as methanol, ethanol, and acetone.[1] Its solubility is driven by the carboxylic acid group's ability to form strong hydrogen bonds.[1] This suggests that our target molecule will likely be soluble in similar polar, protic solvents.

Insights from Arylboronic Acids

Studies on phenylboronic acid provide valuable clues regarding the boronic acid moiety. Phenylboronic acid generally exhibits high solubility in ethers (e.g., dipropyl ether) and ketones (e.g., acetone), moderate solubility in chloroform, and very low solubility in non-polar hydrocarbons like methylcyclohexane.[3][7] This pattern indicates a preference for solvents that can interact with the boronic acid group, either through hydrogen bonding or dipole-dipole interactions.

Predicted Solubility Summary

By synthesizing the information from these analogs, we can construct a qualitative prediction of solubility for this compound. The presence of two highly polar groups (-COOH and -B(OH)₂) on a compact aromatic scaffold suggests that polarity will be the dominant factor.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh Strong hydrogen bonding interactions with both the carboxylic and boronic acid groups.[1]
Polar Aprotic Acetone, Acetonitrile, DMSO, THFHigh to Moderate Good dipole-dipole interactions. Acetone and THF are particularly effective for dissolving boronic acids.[3][8]
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low Moderate polarity may allow for some dissolution, but lack of H-bonding limits solubility.[3]
Ethers Diethyl Ether, Dipropyl EtherModerate Ethers are good solvents for many boronic acids.[3]
Non-Polar Hexanes, Toluene, MethylcyclohexaneVery Low / Insoluble Insufficient polarity to overcome the strong intermolecular forces (H-bonds) within the solute's crystal lattice.[3][8]

Rigorous Experimental Determination of Solubility

While predictions are useful, quantitative data requires robust experimental measurement. The two most common and reliable methods are the isothermal saturation method and the dynamic (synthetic) method.

cluster_static Isothermal Saturation Method (Static) cluster_dynamic Dynamic Method (Synthetic) start Goal: Determine Solubility s1 Add excess solid to solvent start->s1 d1 Prepare mixture of known composition start->d1 s2 Equilibrate at constant T (e.g., 24-72h with stirring) s1->s2 s3 Separate solid & liquid (Centrifuge/Filter) s2->s3 s4 Quantify concentration of saturated supernatant (e.g., HPLC) s3->s4 d2 Heat slowly while monitoring (e.g., with light probe) d1->d2 d3 Record temperature of complete dissolution ('clear point') d2->d3 d4 Repeat for multiple compositions to build curve d3->d4

Caption: Comparison of workflows for static and dynamic solubility determination methods.

Protocol: Isothermal Saturation Method

This method provides a highly accurate equilibrium solubility value at a specific temperature. Its trustworthiness comes from ensuring the system has truly reached a steady state.

Methodology:

  • Preparation: Add an excess amount of this compound (enough to ensure undissolved solid remains at equilibrium) to a known volume or mass of the chosen organic solvent in a sealed, screw-cap vial.

  • Equilibration: Place the vial in a temperature-controlled shaker or on a stirring plate within a thermostatic bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

    • Expert Insight: True equilibrium is best validated by approaching it from two directions: dissolving the solid in the solvent, and precipitating the solid from a supersaturated solution (prepared by heating and then cooling). If the final concentrations converge, equilibrium is confirmed.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid from the saturated liquid phase, centrifuge the vial at high speed.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution and Analysis: Immediately dilute the aliquot with a known volume of a suitable solvent (mobile phase is often ideal) to prevent precipitation upon cooling. Quantify the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Protocol: Dynamic (Synthetic) Method

This method is faster for determining solubility across a range of temperatures but relies on visual or instrumental detection of dissolution.

Methodology:

  • Preparation: Accurately weigh a small amount of this compound and the desired solvent into a sealed sample tube equipped with a small stir bar.

  • Heating and Observation: Place the tube in a controlled heating block with a viewing window. Begin heating the sample at a slow, constant rate (e.g., 0.5 °C/min) while stirring.

  • Clear Point Determination: Monitor the sample for the disappearance of the last solid particles. The temperature at which the solution becomes perfectly clear is the "clear point" or saturation temperature for that specific composition.[3] Modern instruments use a laser light probe to detect this transition with high precision.

  • Data Compilation: Repeat this process for several different, known compositions of solute and solvent to generate a solubility curve as a function of temperature.

Conclusion

While direct, published solubility data for this compound is scarce, a robust scientific approach allows for the development of a reliable predictive profile and a clear path to accurate experimental determination. The molecule's dual polar functionalities suggest high solubility in polar solvents (alcohols, acetone, DMSO) and poor solubility in non-polar hydrocarbons. Researchers must remain vigilant to the potential for boroxine formation, which can complicate measurements. By employing rigorous, self-validating protocols such as the isothermal saturation method, scientists in process chemistry and drug development can generate the high-quality data needed to unlock the full potential of this valuable chemical building block.

References

  • Solubility of Things. (n.d.). Furoic acid.
  • Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. Savannah River National Laboratory.
  • Valentin, J. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
  • Domańska, U., & Rolicka, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 846-864.
  • ResearchGate. (2020). Solubility of investigated compounds in water. Phenylboronic acid...
  • Domańska, U., & Rolicka, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4587-4596.
  • ResearchGate. (2021). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents.
  • Hudson, R., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18151-18156.
  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane.
  • PubChem. (n.d.). 2-Furancarboxylic acid.
  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2019). 4.4 Solubility.
  • Graham, B. J., et al. (2022). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Carboxyfuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Arylfuran-2-carboxylic Acids

The 3-arylfuran-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry and drug discovery. Its unique steric and electronic properties, arising from the furan ring and the carboxylic acid functionality, make it an attractive building block for the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the construction of the C-C bond between the furan core and various aryl partners. This application note provides a comprehensive, field-proven protocol for the successful synthesis of 3-arylfuran-2-carboxylic acids, starting from 2-carboxyfuran-3-boronic acid. We will address the inherent challenges of working with a substrate bearing a free carboxylic acid and provide a robust, three-step methodology encompassing protection, coupling, and deprotection.

The Challenge: Carboxylic Acid Interference in Palladium Catalysis

Direct Suzuki-Miyaura coupling of this compound is often problematic. The presence of the acidic proton on the carboxylic acid can interfere with the basic conditions required for the reaction. More critically, the carboxylate anion can coordinate to the palladium catalyst, leading to catalyst deactivation and low yields. To circumvent these issues, a protection strategy is paramount. The most common and effective approach is the conversion of the carboxylic acid to an ester, which is stable under the coupling conditions and can be readily cleaved post-coupling to regenerate the desired carboxylic acid.

Experimental Overview: A Three-Step Approach

Our protocol is divided into three key stages:

  • Esterification: Protection of the carboxylic acid functionality of this compound as a methyl ester.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the resulting methyl 3-(dihydroxyboranyl)furan-2-carboxylate with an aryl bromide.

  • Hydrolysis (Deprotection): Saponification of the methyl ester to yield the final 3-arylfuran-2-carboxylic acid.

This workflow is depicted in the following diagram:

Suzuki_Miyaura_Workflow Start This compound Ester Methyl 3-(dihydroxyboranyl)furan-2-carboxylate Start->Ester Esterification (MeOH, H2SO4) Coupled Methyl 3-arylfuran-2-carboxylate Ester->Coupled Suzuki-Miyaura Coupling (Ar-Br, Pd catalyst, Base) Final 3-Arylfuran-2-carboxylic acid Coupled->Final Hydrolysis (LiOH, THF/H2O)

Caption: Workflow for the synthesis of 3-arylfuran-2-carboxylic acids.

Detailed Experimental Protocols

Part 1: Esterification of this compound

Rationale: The conversion of the carboxylic acid to a methyl ester is a crucial step to prevent interference with the subsequent palladium-catalyzed coupling reaction. Methanol in the presence of a catalytic amount of strong acid is a standard and efficient method for this transformation.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl 3-(dihydroxyboranyl)furan-2-carboxylate. This product is often used in the next step without further purification.

Part 2: Suzuki-Miyaura Coupling of Methyl 3-(dihydroxyboranyl)furan-2-carboxylate

Rationale: This step forms the key carbon-carbon bond between the furan ring and the aryl group. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with heteroaryl boronic acids which can be prone to decomposition. A catalyst system of Pd(PPh₃)₄ and a carbonate base in a polar aprotic solvent with water is a robust and widely applicable set of conditions.

Materials:

  • Methyl 3-(dihydroxyboranyl)furan-2-carboxylate (from Part 1)

  • Aryl bromide (Ar-Br, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask, add methyl 3-(dihydroxyboranyl)furan-2-carboxylate (1.0 eq), the aryl bromide (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (0.1 M).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 3-arylfuran-2-carboxylate.

Part 3: Hydrolysis of Methyl 3-arylfuran-2-carboxylate

Rationale: The final step is the deprotection of the methyl ester to unveil the desired carboxylic acid. Saponification using lithium hydroxide in a mixture of THF and water is a mild and effective method that is generally well-tolerated by furan rings and biaryl systems.[1]

Materials:

  • Methyl 3-arylfuran-2-carboxylate (from Part 2)

  • Lithium hydroxide (LiOH, 2.5 eq)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the methyl 3-arylfuran-2-carboxylate (1.0 eq) in a 1:1 mixture of THF and water (0.5 M) in a round-bottom flask.

  • Add lithium hydroxide (2.5 eq) to the solution.[1]

  • Stir the reaction mixture at room temperature for 18 hours, or until the starting material is fully consumed as monitored by TLC.[1]

  • Concentrate the reaction mixture in vacuo to remove the THF.[1]

  • Acidify the remaining aqueous layer to a pH of 2–3 using 10% hydrochloric acid.[1]

  • Extract the aqueous layer three times with ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final 3-arylfuran-2-carboxylic acid.[1]

Data Summary Table

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1. Esterification This compoundMeOH, H₂SO₄ (cat.)MeOHReflux4-6>90 (crude)
2. Suzuki-Miyaura Coupling Methyl 3-(dihydroxyboranyl)furan-2-carboxylate, Aryl bromidePd(PPh₃)₄, Na₂CO₃Dioxane/H₂O (4:1)9012-1660-85
3. Hydrolysis Methyl 3-arylfuran-2-carboxylateLiOHTHF/H₂O (1:1)RT18>95

Troubleshooting

  • Low yield in the Suzuki-Miyaura coupling:

    • Ensure complete esterification: Any remaining free carboxylic acid can inhibit the catalyst. Confirm complete conversion in Part 1.

    • Degas solvents thoroughly: Oxygen can deactivate the palladium catalyst.

    • Catalyst/Ligand choice: For particularly challenging aryl halides, consider using more advanced catalyst systems such as those based on Buchwald or Fu ligands.

    • Protodeboronation of the boronic ester: This can be an issue with heteroaryl boronic acids. Ensure the reaction is not run for an excessively long time and that the base is not too strong.

  • Incomplete hydrolysis:

    • Increase reaction time or temperature: Some sterically hindered esters may require more forcing conditions for hydrolysis.

    • Use a different base: Sodium or potassium hydroxide can be used as alternatives to lithium hydroxide.

  • Decomposition of the furan ring:

    • Avoid strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures. The provided hydrolysis protocol is generally mild.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The heart of this synthesis is the Suzuki-Miyaura coupling, which proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'(L_n) OxAdd->Trans Transmetalation (Ar'B(OR)2, Base) RedEl Pd(0)L_n Trans->RedEl Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-arylfuran-2-carboxylic acids using a protection-coupling-deprotection strategy. By following these procedures, researchers in drug development and medicinal chemistry can efficiently access this valuable class of compounds. The provided insights into the rationale behind each step, along with troubleshooting advice, should enable the successful implementation of this methodology in a variety of synthetic contexts.

References

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473634/
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). National Institutes of Health. Retrieved January 7, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319692/
  • Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. (n.d.). MDPI. Retrieved January 7, 2026, from https://www.mdpi.com/1422-8599/2021/4/m1287
  • Suzuki coupling reactions of methyl... (n.d.). ResearchGate. Retrieved January 7, 2026, from https://www.researchgate.net/figure/Suzuki-coupling-reactions-of-methyl-5-4-4-5-5-tetramethyl-1-3-2-dioxaborolan-2-yl_fig2_280016075
  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. (2023, August 7). ResearchGate. Retrieved January 7, 2026, from https://www.researchgate.net/publication/285906915_Microwave-assisted_synthesis_of_5-arylbenzofuran-2-carboxylates_via_Suzuki_coupling_using_a_2-quinolinealdoxime-PdII-complex
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved January 7, 2026, from https://www.researchgate.
  • The Suzuki–Miyaura Reaction of BPin-substituted F-BODIPYs with Aryl Halides. (2020, September 17). MDPI. Retrieved January 7, 2026, from https://www.mdpi.com/1420-3049/25/18/4268
  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011, April 1). National Institutes of Health. Retrieved January 7, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3068285/
  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from https://www.organic-chemistry.org/protectivegroups/carboxylicacids/methyl-esters.htm
  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2680608/
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing. Retrieved January 7, 2026, from https://cdnsciencepub.com/doi/10.1139/cjc-2020-0220
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkat USA. Retrieved January 7, 2026, from https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2013-part-iv/2013-3923
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018, September 25). MDPI. Retrieved January 7, 2026, from https://www.mdpi.com/1420-3049/23/10/2464
  • DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00841h
  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022, January 13). MDPI. Retrieved January 7, 2026, from https://www.mdpi.com/1422-8599/2022/1/M1315
  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. (2008, April). ResearchGate. Retrieved January 7, 2026, from https://www.researchgate.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 7, 2026, from https://www.researchgate.net/figure/The-Suzuki-coupling-reactions-of-aryl-bromides-with-phenylboronic-acid_tbl1_273138865
  • Application Notes and Protocols: Ethyl 5-methylfuran-2-carboxylate in Organic Synthesis. (n.d.). BenchChem. Retrieved January 7, 2026, from https://www.benchchem.

Sources

Palladium-Catalyzed Cross-Coupling with 2-Carboxyfuran-3-boronic Acid: A Guide to Catalyst Selection and Protocol Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Furan-containing biaryl and heteroaryl structures are privileged motifs in medicinal chemistry and materials science, frequently appearing in natural products and pharmaceuticals.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing these critical C-C bonds, owing to the mild reaction conditions and the commercial availability and low toxicity of organoboron reagents.[3][4][5]

This guide provides an in-depth analysis of palladium-catalyzed Suzuki-Miyaura couplings utilizing 2-carboxyfuran-3-boronic acid. We will explore the mechanistic underpinnings, address the unique challenges posed by this substrate, and present detailed protocols and catalyst system recommendations to empower researchers in drug discovery and chemical synthesis to achieve successful outcomes.

The Mechanism: A Symphony of Palladium Oxidation States

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[4][6] Understanding this cycle is paramount for rational catalyst selection and troubleshooting. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or triflate) bond of the electrophile (R¹-X). This is often the rate-determining step and results in a Pd(II) intermediate.[4][5]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. Crucially, the boronic acid must first be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer.[5][8]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][7]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_intermediate1 trans-L₂PdII(R¹)X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation R²-B(OH)₂ + Base pd2_intermediate2 cis-L₂PdII(R¹)(R²) transmetalation->pd2_intermediate2 pd2_intermediate2->pd0 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination product R¹-R² reductive_elimination->product

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Unique Challenges of this compound

While powerful, the Suzuki-Miyaura coupling is not without its challenges, especially when using electron-deficient or unstable heteroaryl boronic acids. This compound presents specific difficulties that must be addressed for a successful reaction.

  • Protodeboronation: This is the most significant side reaction, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[9] Five-membered heterocyclic boronic acids, like furanboronic acids, are particularly susceptible to this process, which is often accelerated by aqueous base and elevated temperatures.[10]

  • Carboxylic Acid Functionality: The presence of the -COOH group can complicate the reaction. It can be deprotonated by the base, potentially altering the electronic properties of the furan ring or coordinating with the palladium center, which could inhibit catalysis.

  • Catalyst Inhibition: The oxygen atom of the furan ring and the carboxylate can act as coordinating groups, potentially leading to catalyst deactivation.

Strategies to mitigate these issues include the use of milder bases (e.g., K₃PO₄, K₂CO₃, KF), shorter reaction times, lower temperatures, and carefully selected palladium precatalysts and ligands that promote a fast catalytic turnover, thereby outcompeting the decomposition pathway.[9][10]

Selecting the Optimal Palladium Catalyst System

The choice of palladium source and, most importantly, the ancillary ligand is critical for overcoming the challenges associated with this compound. The ligand stabilizes the palladium center, influences its reactivity, and is key to promoting the desired reaction steps.[11][12]

Catalyst/Ligand ClassKey ExamplesStrengths & Rationale for UseConsiderations
Pd(II) Precatalysts Pd(OAc)₂, PdCl₂(dppf)Bench-stable and easy to handle. Often used with separate ligands.Requires in situ reduction to active Pd(0), which can sometimes lead to side reactions like boronic acid homocoupling if not efficient.[6]
Pd(0) Precatalysts Pd₂(dba)₃A direct source of Pd(0), bypassing the need for a reduction step.Can be sensitive to air and light, and its activity can degrade over time. Requires careful handling and storage.[9]
Bulky, Electron-Rich Monodentate Phosphines XPhos, SPhos, RuPhos, tBu₃PThese ligands accelerate both oxidative addition and reductive elimination. The steric bulk helps to form the active monoligated Pd(0) species and prevents catalyst decomposition.[9][12][13] They are often the first choice for challenging substrates.Can be expensive and air-sensitive, though stable precatalyst versions (e.g., XPhos-Pd-G3) are commercially available and highly effective.[9]
Bidentate Phosphines dppf, XantPhosForm very stable palladium complexes. XantPhos, with its wide bite angle, is particularly effective in preventing β-hydride elimination and promoting reductive elimination.[14]The resulting catalyst can sometimes be less reactive than those formed with bulky monodentate ligands, potentially leading to slower reaction rates.
N-Heterocyclic Carbenes (NHCs) IPr, SIMes (often in PEPPSI™ precatalysts)Strong σ-donating ligands that form highly stable and active catalysts. Excellent for coupling unreactive substrates like aryl chlorides.[8][12]The catalyst activity can sometimes be too high, leading to unwanted side reactions if not properly controlled.

Recommendation for this compound: For this challenging substrate, a system that promotes rapid catalysis at lower temperatures is ideal to minimize protodeboronation. A modern palladium precatalyst featuring a bulky, electron-rich biarylphosphine ligand (e.g., XPhos Pd G3 or RuPhos Pd G3 ) is highly recommended as a starting point. These precatalysts are designed to generate the active LPd(0) species quickly and under mild conditions.[10]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization of the base, solvent, and temperature may be required for different substrates.

Protocol_Workflow Figure 2: Experimental Workflow start Start: Assemble Reagents setup Reaction Setup: - Add solids (Aryl Halide, Boronic Acid, Base) to flask. - Seal and purge with Argon. start->setup degas Solvent Degassing: - Add degassed solvent. - Purge mixture with Argon for 10-15 min. setup->degas catalyst Catalyst Addition: - Add Pd precatalyst under positive Argon pressure. degas->catalyst reaction Reaction: - Heat to desired temperature (e.g., 40-80 °C). - Monitor by TLC or LC-MS. catalyst->reaction workup Work-up: - Cool to RT. - Quench with water/acid. - Extract with organic solvent. reaction->workup purify Purification: - Dry organic layer (e.g., Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify end End: Characterize Product purify->end

Caption: Figure 2: Experimental Workflow

A. Reagents and Equipment

  • Aryl Halide (e.g., 4-Bromoanisole): 1.0 mmol, 1.0 equiv

  • This compound: 1.2 mmol, 1.2 equiv

  • Base (e.g., K₃PO₄): 2.0 mmol, 2.0 equiv

  • Palladium Precatalyst (e.g., XPhos Pd G3): 0.02 mmol, 2 mol%

  • Solvent (e.g., 1,4-Dioxane/Water, 10:1): 5 mL

  • Reaction Vessel: Schlenk tube or pressure vessel with a magnetic stir bar

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware for work-up and purification.

B. Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), this compound, and the base.

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure the vessel is free of oxygen.[15]

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via syringe. If the aryl halide is a liquid, add it at this stage.

  • Degassing: Sparge the resulting suspension with a gentle stream of argon through a needle for 10-15 minutes to thoroughly degas the mixture.[16]

  • Catalyst Addition: Under a positive pressure of argon, quickly add the palladium precatalyst.

  • Reaction: Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath at the desired temperature (start with 40-60 °C). Stir vigorously.[9][16]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under argon) and analyzing by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 to protonate the carboxylic acid product, ensuring it partitions into the organic layer.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Troubleshooting Common Issues

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient degassing (O₂ present). 3. Reaction temperature too low.1. Use a fresh bottle of catalyst or a robust precatalyst. 2. Ensure rigorous degassing of solvents and the reaction mixture.[9] 3. Incrementally increase the temperature (e.g., in 10 °C steps).
Significant Protodeboronation of Furanboronic Acid 1. Base is too strong or reaction conditions too harsh. 2. Reaction time is too long. 3. High water content.1. Switch to a milder base (e.g., KF, K₂CO₃).[8][9] 2. Stop the reaction as soon as the limiting reagent is consumed. 3. Reduce the amount of water or try anhydrous conditions with a base like KF.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient reduction of a Pd(II) source.1. Improve degassing technique.[6][9] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that forms Pd(0) efficiently.
Poor Product Recovery during Work-up The carboxylate form of the product is soluble in the aqueous layer.Ensure the aqueous layer is acidified (pH 3-4) before extraction to protonate the carboxylic acid, making it soluble in the organic solvent.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2024-02-23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling.
  • ACS Omega. (2018-04-24). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Wikipedia. Suzuki reaction.
  • NIH National Library of Medicine. (2018-04-24). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Dakenchem. (2025-10-09). Understanding the Chemistry: Suzuki Coupling and Boronic Acid Reagents.
  • YouTube. (2020-02-14). Suzuki cross-coupling reaction.
  • YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • MDPI. (2018-09-25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
  • NIH National Library of Medicine. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • MDPI. (2021-11-23). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
  • RSC Publishing. (2016-01-01). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans.
  • NIH National Library of Medicine. (2017-08-16). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ResearchGate. (2006-01-01). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Semantic Scholar. (2018-09-25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
  • YouTube. (2011-10-03). Masking Boronic Acids for Suzuki Coupling.

Sources

Application Notes & Protocols: Chan-Lam Coupling with 2-Carboxyfuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Chan-Lam coupling reaction represents a pivotal transformation in modern synthetic chemistry, enabling the formation of carbon-heteroatom bonds under remarkably mild conditions.[1] This copper-catalyzed cross-coupling of boronic acids with N-H or O-H containing nucleophiles is a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[2][3] Its operational simplicity, tolerance to air and moisture, and the use of an inexpensive, earth-abundant metal catalyst make it highly attractive for pharmaceutical and materials science research.[4][5] This guide provides an in-depth analysis and a detailed protocol for the application of Chan-Lam coupling to a challenging, yet valuable, building block: 2-Carboxyfuran-3-boronic acid. Furan-containing molecules are prevalent in medicinal chemistry, and this specific substrate offers a unique scaffold for the synthesis of novel drug candidates.[6] We will explore the mechanistic underpinnings of the reaction, address the specific challenges posed by the dual functionality of the substrate, and provide a robust, step-by-step protocol for its successful implementation in N-arylation reactions.

The Chan-Lam Coupling: Mechanistic Principles

The Chan-Lam coupling facilitates the oxidative coupling of two nucleophilic partners—an organoboron species and a heteroatom nucleophile (amine, alcohol, etc.)—through a copper-mediated catalytic cycle.[7] While the precise mechanism has been the subject of extensive study and can be influenced by ligands, bases, and substrates, a generally accepted pathway involves copper cycling between Cu(II) and Cu(III) oxidation states, particularly when conducted in the presence of air, which serves as the terminal oxidant.[2][8]

The key steps are as follows:

  • Ligand Exchange/Coordination: The heteroatom nucleophile (R₂NH) coordinates with the Cu(II) catalyst, often displacing an acetate or other ligand.

  • Transmetalation: The aryl boronic acid transmetalates its organic group to the copper center, forming an aryl-Cu(II) intermediate. This step is often facilitated by a base.

  • Oxidation: The Cu(II) intermediate is oxidized to a transient, highly reactive Cu(III) species. In many setups, atmospheric oxygen is sufficient for this step.[8]

  • Reductive Elimination: The key C-N bond is formed via reductive elimination from the Cu(III) center, releasing the desired N-arylated product and a Cu(I) species.[2]

  • Catalyst Regeneration: The Cu(I) species is re-oxidized back to the active Cu(II) catalyst to complete the cycle.

Visualizing the Catalytic Cycle

Chan_Lam_Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for Chan-Lam N-Arylation cluster_reox CuII Cu(II) Catalyst (e.g., Cu(OAc)₂) Coord [Cu(II)(Nuc)(OAc)] CuII->Coord + R₂NH (Nucleophile) - OAc⁻ Trans Aryl-Cu(II)-Nuc Coord->Trans + ArB(OH)₂ (Transmetalation) CuIII Aryl-Cu(III)-Nuc Trans->CuIII Oxidation (e.g., O₂) Product Product (Ar-Nuc) + Cu(I) CuIII->Product Reductive Elimination Product->center center->CuII reox_label Re-oxidation (O₂)

Caption: Proposed Cu(II)/Cu(III) catalytic cycle for the Chan-Lam reaction.

Key Challenges with this compound

Employing this specific substrate introduces complexities that must be addressed for a successful reaction.

  • Inherent Instability of Furan Boronic Acids: Heterocyclic boronic acids, particularly those involving furan and pyrrole, are notoriously unstable and susceptible to decomposition via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[9][10] This decomposition can be accelerated by heat and the basic or aqueous conditions often present in cross-coupling reactions.[10] Therefore, using freshly prepared or high-purity this compound is critical, and prolonged reaction times at elevated temperatures should be avoided. The development of air-stable boronic acid surrogates, such as MIDA boronates, highlights the pervasive nature of this stability issue.[9][11]

  • Interference from the Carboxylic Acid Group: The free carboxylic acid at the 2-position presents a significant challenge.

    • Acid-Base Chemistry: The carboxylic acid (pKa ≈ 3-4) is more acidic than the N-H proton of many amine nucleophiles. It will readily react with the base required for the coupling reaction. This necessitates the use of at least one extra equivalent of base to ensure both the carboxylic acid is deprotonated and the catalytic cycle can proceed.

    • Catalyst Coordination: The resulting carboxylate is an excellent ligand for copper. It can coordinate to the Cu(II) center, potentially forming an inactive or less active catalyst species, thereby inhibiting the desired coupling reaction.

    • Bioisosterism: It is worth noting that boronic acids are sometimes considered bioisosteres of carboxylic acids, sharing similar acidity and structural properties, which underscores the potential for competitive interactions in a complex reaction environment.[12][13]

Detailed Protocol: N-Arylation of Imidazole

This protocol details a representative Chan-Lam coupling of this compound with imidazole. Imidazole is a common substrate in pharmaceutical synthesis, and its N-arylation is a valuable transformation.[14][15] This procedure is designed to mitigate the challenges discussed above and serves as a robust starting point for further optimization.

Materials & Equipment
  • Reactants: this compound (high purity, stored under inert atmosphere), Imidazole, Copper(II) Acetate (Cu(OAc)₂), Pyridine (anhydrous).

  • Solvent: Dichloromethane (DCM, anhydrous).

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar, rubber septum, nitrogen or argon line, standard glassware for workup, silica gel for chromatography.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Chan-Lam Coupling start 1. Reagent Preparation react 2. Reaction Setup (Under N₂ Atmosphere) start->react Combine in flask monitor 3. Reaction Monitoring (TLC / LC-MS) react->monitor Stir at RT, 24-48h workup 4. Aqueous Workup & Extraction monitor->workup Upon completion purify 5. Purification (Column Chromatography) workup->purify Crude product char 6. Characterization (NMR, MS) purify->char Isolated fractions end Final Product char->end

Caption: Step-by-step workflow for the synthesis and isolation of the coupled product.

Step-by-Step Procedure (1.0 mmol Scale)
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (156 mg, 1.0 mmol, 1.0 equiv.) and imidazole (68 mg, 1.0 mmol, 1.0 equiv.).

    • Rationale: While some protocols use an excess of one reagent, starting with a 1:1 stoichiometry is a good baseline for assessing reactivity.

  • Catalyst and Solvent Addition: Add Copper(II) Acetate (18 mg, 0.1 mmol, 10 mol%). Seal the flask with a rubber septum, and purge with nitrogen or argon for 5-10 minutes. Add anhydrous DCM (10 mL) via syringe.

    • Rationale: 10 mol% is a standard catalyst loading for Chan-Lam reactions. DCM is a common, non-coordinating solvent. An inert atmosphere is used initially to prevent premature oxidation or degradation of sensitive reagents, although air will be introduced later.

  • Base Addition: Add anhydrous pyridine (243 µL, 3.0 mmol, 3.0 equiv.) via syringe.

    • Rationale: Pyridine serves as both a ligand to stabilize the copper catalyst and as the base. Three equivalents are used: one to deprotonate the carboxylic acid, one for the imidazole, and one to facilitate the catalytic cycle.

  • Reaction Execution: Replace the needle from the inert gas line with a balloon filled with air or simply pierce the septum with a needle open to the atmosphere. Stir the resulting suspension vigorously at room temperature (20-25 °C).

    • Rationale: The reaction is conducted open to the air to allow atmospheric oxygen to act as the terminal oxidant, regenerating the Cu(II) catalyst.[7][8] Room temperature conditions are preferred to minimize the thermal decomposition of the furan boronic acid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 6, 24, and 48 hours). Check for the consumption of the limiting reagent.

    • Rationale: Reaction times can vary significantly, from hours to several days.[2] Monitoring is crucial to determine the optimal endpoint and prevent the formation of degradation byproducts.

  • Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 20 mL) to remove excess pyridine and the copper catalyst. Wash with brine (20 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: The acidic wash protonates the product's carboxylic acid group, making it soluble in the organic layer, while also removing the basic components and copper salts.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate with 1% acetic acid) to isolate the desired product.

    • Rationale: The addition of a small amount of acetic acid to the eluent can improve peak shape and recovery for carboxylic acid-containing compounds during silica gel chromatography.

Expected Outcomes & Data Summary

The success of the reaction is highly dependent on the nucleophile used. The table below provides an illustrative summary of potential couplings. Yields are estimates based on reactions with similarly functionalized substrates and should be considered starting points for optimization.

Nucleophile PartnerProduct StructureExpected Yield RangeKey Notes & Potential Side Products
Imidazole3-(1H-imidazol-1-yl)furan-2-carboxylic acid40-65%Protodeboronation to form furan-2-carboxylic acid. Potential for N1 vs. N3 isomerism if imidazole is substituted.
Aniline3-(phenylamino)furan-2-carboxylic acid35-60%Aniline homocoupling (azoxybenzene) can be a competing pathway.
Phenol3-phenoxyfuran-2-carboxylic acid30-55%O-arylation is often slower than N-arylation. Higher temperatures may be needed, increasing risk of boronic acid decomposition.
Benzamide3-(benzamido)furan-2-carboxylic acid25-50%Amides are less nucleophilic; the reaction may require longer times or slightly elevated temperatures (e.g., 40 °C).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Decomposed boronic acid. 2. Catalyst inhibition by carboxylate. 3. Insufficient base.1. Use fresh, high-purity boronic acid. Consider preparing it immediately before use. 2. Screen other ligands (e.g., DMAP, a bipyridine) or use a different copper source (e.g., CuI). 3. Increase the amount of pyridine to 4-5 equivalents.
Significant Protodeboronation 1. Boronic acid instability. 2. Presence of excess water or protic sources. 3. Prolonged reaction time at elevated temperature.1. Use the boronic acid as soon as possible after weighing. 2. Ensure all solvents and reagents are anhydrous. 3. Monitor closely and stop the reaction upon completion, even if conversion is not 100%. Avoid heating if possible.
Complex Mixture of Products 1. Homocoupling of the nucleophile. 2. Decarboxylation of the furan ring. 3. Unidentified degradation pathways.1. Use a slight excess of the boronic acid (1.2 equiv.). 2. Avoid high temperatures (> 60-80 °C) as this can promote decarboxylation. 3. Re-purify all starting materials. Consider a different solvent system (e.g., THF, 1,4-Dioxane).

References

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
  • Wikipedia. (2023). Chan–Lam coupling.
  • Chen, J.-Q., Li, J.-H., & Dong, Z.-B. (2020). A Review on the Latest Progress of Chan‐Lam Coupling Reaction.
  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Zhang, F. (2003). Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Angewandte Chemie International Edition, 42(44), 5402-5405. [Note: While this reference is for Ullmann-type reactions, it highlights the importance of N-arylated heterocycles, a primary application of Chan-Lam coupling.
  • Monnier, F., & Taillefer, M. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(23), 11976-12028. [Link]
  • Zhu, L., Li, G., & Ma, D. (2005). Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 70(9), 3535-3541. [Link]
  • Wang, Y., Zhu, L., & Ma, D. (2005). Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. The Journal of Organic Chemistry, 70(26), 10672-10677. [Link]
  • Lu, J., & Ma, D. (2006). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 71(7), 2655-2660. [Link]
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6689-6691. [Link]
  • Shari, A., Moazami, M., Ghonouei, N., Abaee, M. S., & Mirzaei, M. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(6), 2742-2749.
  • Bora, U. (2024). Recent advances in Chan–Lam coupling reaction.
  • Lam, P. Y. S., et al. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6689–6691. [Link]
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 11(13), 2848–2851. [Link]
  • ResearchGate. (n.d.). Chan–Lam coupling by using carbazole based boronic acid.
  • Lam, P. Y. S., et al. (2010). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Topics in Current Chemistry, 292, 261-309.
  • ResearchGate. (n.d.). Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids.
  • Graham, D. W., Windsor, M. A., Gold, B., & Raines, R. T. (2020). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 117(23), 12658-12663. [Link]
  • Emerson, J. P., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Molecules, 27(19), 6629. [Link]
  • ResearchGate. (n.d.). Chan–Lam C–X Coupling Reaction.
  • ResearchGate. (n.d.). Chan-Lam coupling reactions: Synthesis of heterocycles.
  • Soares, J. X., et al. (2020).
  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
  • ResearchGate. (n.d.). Examples of boronic acids in pharmacologically relevant compounds.
  • EurekAlert!. (2017). TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products.
  • ChemRxiv. (2020). Boronic acid with high oxidative stability and utility in biological contexts.
  • Wikipedia. (2023). 2-Furoic acid.
  • Soares, J. X., et al. (2020).
  • ResearchGate. (n.d.). A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate.

Sources

Application Note: A Comprehensive Guide to C-N Cross-Coupling with 2-Carboxyfuran-3-boronic Acid via Chan-Lam Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Furan Scaffold

In the landscape of modern drug discovery and materials science, the furan nucleus is a privileged scaffold, present in numerous pharmacologically active compounds and functional materials.[1] The ability to forge carbon-nitrogen (C-N) bonds to this heterocyclic core is of paramount importance for generating novel molecular entities with tailored properties. 2-Carboxyfuran-3-boronic acid emerges as a highly valuable and versatile building block for this purpose. Its dual functionality—a carboxylic acid and a boronic acid on a furan ring—offers a unique handle for complex molecular construction.

This technical guide provides an in-depth exploration of the conditions required for the successful C-N bond formation using this compound. We will focus on the copper-catalyzed Chan-Lam cross-coupling reaction, a powerful method known for its operational simplicity and tolerance of a broad range of functional groups.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering mechanistic insights, field-proven protocols, and troubleshooting guidance to enable the reliable synthesis of 3-amino-2-carboxyfuran derivatives.

Mechanistic Framework: The Chan-Lam Catalytic Cycle

The Chan-Lam coupling reaction provides a robust and mild alternative to other methods like the Buchwald-Hartwig amination.[4] It typically employs a copper(II) catalyst, a base, and an oxidant (often atmospheric oxygen) to couple an N-H containing nucleophile with an organoboron reagent.[5]

The currently accepted mechanism, while intricate, is believed to proceed through the key steps outlined below. A crucial feature is the role of oxygen as the terminal oxidant, which allows the reaction to be run with a catalytic amount of copper under an ambient atmosphere.[6]

The catalytic cycle is generally understood to involve the following stages:

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the Cu(II) center, often displacing an acetate or other ligand.

  • Transmetalation: The aryl group from the boronic acid is transferred from boron to the copper center. This is often the rate-limiting step and can be influenced by the choice of base and solvent.[6]

  • Reductive Elimination: The key C-N bond is formed from a transient Cu(III) intermediate, which reductively eliminates the N-arylated product. This step reduces the copper center from Cu(III) to Cu(I).[3][5]

  • Reoxidation: The resulting Cu(I) species is re-oxidized back to the active Cu(II) catalyst by molecular oxygen, completing the cycle.[6]

The presence of the 2-carboxy group on the furan ring may play a dual role. As an electron-withdrawing group, it can increase the acidity of the boronic acid.[7] Furthermore, it could potentially act as an ancillary ligand, coordinating to the copper center and influencing the kinetics and outcome of the reaction.

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle CuII Cu(II) Catalyst CuII_Amine [Cu(II)-Amine] Complex CuII->CuII_Amine + R₂NH (Amine) CuIII [Aryl-Cu(III)-Amine] Intermediate CuII_Amine->CuIII + Ar-B(OH)₂ (Boronic Acid) Transmetalation CuI Cu(I) Species CuIII->CuI C-N Bond Formation Reductive Elimination Product_Out Ar-NR₂ (Product) CuIII->Product_Out CuI->CuII Reoxidation (O₂ from Air) Base_Note Base facilitates deprotonation and/or boronate formation.

Figure 1: A simplified representation of the proposed catalytic cycle for the Chan-Lam C-N coupling reaction.

Core Protocol: C-N Coupling of this compound

This protocol provides a robust starting point for the coupling of various amines. As a self-validating system, it is recommended to first run the reaction with a simple, unhindered aniline to establish a baseline yield before proceeding to more complex or sterically demanding substrates.

Materials and Reagents
  • This compound

  • Amine substrate (e.g., aniline, benzylamine)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM, anhydrous) or Methanol (MeOH)

  • Round-bottom flask equipped with a magnetic stir bar

  • Condenser (if heating is required)

Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq.), the desired amine (1.2 eq.), and copper(II) acetate (1.5 eq.).

    • Causality Note: Using a slight excess of the amine can help drive the reaction to completion. A stoichiometric or even super-stoichiometric amount of copper is common in original Chan-Lam protocols, though catalytic amounts can be effective, especially with optimized conditions.[2] Using stoichiometric copper ensures a higher probability of success for novel substrates.

  • Solvent and Base Addition: Suspend the solids in the chosen solvent (e.g., DCM, 0.1 M concentration relative to the boronic acid). Add pyridine (2.0 eq.) to the mixture.

    • Causality Note: Pyridine acts as both a base to deprotonate the amine and a ligand that can stabilize the copper intermediates in the catalytic cycle.[3] DCM is a common solvent for these reactions, but for less soluble amines, polar solvents like methanol may be beneficial.[8]

  • Reaction Conditions: Seal the flask (a balloon of air or simply leaving it open to the atmosphere is sufficient) and stir the reaction mixture vigorously at room temperature.

    • Causality Note: The reaction relies on atmospheric oxygen to regenerate the active Cu(II) catalyst.[5] Vigorous stirring increases the surface area between the reaction mixture and the air, facilitating this reoxidation. Most Chan-Lam couplings proceed efficiently at ambient temperature.[4]

  • Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 12-48 hours).

  • Work-up and Isolation: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the insoluble copper salts. Wash the pad thoroughly with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel and wash with 1 M HCl to remove excess pyridine and amine. d. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-2-carboxyfuran derivative.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the Chan-Lam coupling can be highly substrate-dependent. The following table summarizes recommended starting points for optimization based on the nature of the amine nucleophile.

ParameterAromatic Amines (Anilines)Aliphatic Amines (Primary/Secondary)Rationale & References
Boronic Acid 1.0 eq.1.0 eq.The limiting reagent.
Amine 1.1 - 1.5 eq.1.5 - 2.0 eq.Aliphatic amines can be more volatile and may require a larger excess to ensure complete reaction.
Copper Source Cu(OAc)₂ (1.5 eq.)Cu(OAc)₂ (1.5 eq.)Copper(II) acetate is a reliable, inexpensive, and effective catalyst for a wide range of substrates.[5][9]
Base Pyridine (2.0 eq.)Triethylamine (Et₃N) (2.0 eq.) or K₂CO₃ (2.0 eq.)Pyridine is often optimal for anilines. More basic conditions using Et₃N or K₂CO₃ can be beneficial for less nucleophilic or more volatile aliphatic amines.[8][10]
Solvent DCM or TolueneMethanol (MeOH) or AcetonitrileDCM is a standard choice. For aliphatic amines, more polar solvents like MeOH can improve solubility and reaction rates.[8]
Temperature Room TemperatureRoom Temperature to 40 °CGentle heating may be required for less reactive aliphatic amines, but caution is advised to prevent protodeboronation of the furan boronic acid.[11]
Atmosphere Open to AirOpen to AirOxygen is the required terminal oxidant for catalyst turnover.[6][10]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Sterically hindered amine.1. Use fresh Cu(OAc)₂. 2. Screen alternative bases (e.g., switch from pyridine to K₂CO₃). 3. Increase reaction temperature to 40-50 °C and prolong reaction time.
Protodeboronation 1. Presence of water or protic sources. 2. Elevated reaction temperature.1. Use anhydrous solvents. 2. Run the reaction at room temperature or below if possible. Consider using a more stable boronic ester derivative if the problem persists.[11]
Formation of Side Products 1. Homocoupling of the boronic acid. 2. Oxidation of the amine.1. Ensure efficient stirring to promote the desired cross-coupling pathway. 2. Use a slight excess of the amine rather than the boronic acid.

General Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from initial setup to the final, purified product.

Workflow_Diagram Start Start Setup 1. Reaction Setup (Flask, Stir Bar, Reagents) Start->Setup Addition 2. Add Solvent & Base Setup->Addition Reaction 3. Stir at RT (Open to Air) Addition->Reaction Monitor 4. Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Aqueous Work-up (Filter, Wash, Extract) Monitor->Workup Complete Purify 6. Column Chromatography Workup->Purify Characterize 7. Characterization (NMR, MS, etc.) Purify->Characterize End Pure Product Characterize->End

Figure 2: Standard laboratory workflow for Chan-Lam C-N coupling and product isolation.

Conclusion

The Chan-Lam coupling offers an efficient and operationally simple method for the N-arylation of amines using this compound. By understanding the underlying mechanism and the key roles of the copper catalyst, base, and atmospheric oxygen, researchers can reliably synthesize a diverse array of 3-amino-2-carboxyfuran derivatives. The protocols and optimization guidelines presented herein provide a solid foundation for leveraging this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications. Careful monitoring and purification are essential to ensure the isolation of the desired products in high purity.

References

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • Cope, J. D., Valle, H. U., Hall, R. S., Riley, K. M., Goel, E., Biswas, S., Hendrich, M. P., Wipf, D. O., Stokes, S. L., & Emerson, J. P. (2020). Tuning the Copper(II)/Copper(I) Redox Potential for More Robust Copper-Catalyzed C–N Bond Forming Reactions. European Journal of Inorganic Chemistry, 2020(13), 1278–1285.
  • Zhu, W., & Ma, D. (2018). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 9(1), 4324.
  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779.
  • King, A. E., Ryland, B. L., & Stahl, S. S. (2009). Mechanistic Study of Copper-Catalyzed Aerobic Oxidative Coupling of Arylboronic Esters and Methanol: Insights into an Organometallic Oxidase Reaction. Journal of the American Chemical Society, 131(42), 15247–15257.
  • Halford-McGuff, J. M., Israel, E. M., West, M. J., Vantourout, J. C., & Watson, A. J. B. (2022). Direct Chan–Lam Amination and Etherification of Aryl BMIDA Reagents. European Journal of Organic Chemistry, 2022(41), e202200993.
  • Zhu, W., & Ma, D. (2018). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. ResearchGate.
  • Lam, P. Y. S., et al. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Cope, J. D., et al. (2021). Cu-Catalyzed Chan–Evans–Lam Coupling Reactions of 2-Nitroimidazole with Aryl Boronic Acids: An Effort toward New Bioactive Agents against S. pneumoniae. ACS Omega.
  • Wikipedia. (n.d.). Chan–Lam coupling.
  • Roscales, S., & Csáky, A. G. (2020). How to make C–N bonds using boronic acids and their derivatives without transition metals. Chemical Society Reviews, 49(15), 5159-5177.
  • Request PDF. (2012). Chan-Lam coupling reactions: Synthesis of heterocycles.
  • Roscales, S., & Csáky, A. G. (2020). How to make C–N bonds using boronic acids and their derivatives without transition metals. Grow Kudos.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Roscales, S., & Csáky, A. G. (2020). How to make C–N bonds using boronic acids and their derivatives without transition metals. ChemRxiv.
  • Silva, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5945.
  • C–N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate. (2012). RSC Publishing.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Frei, R. (2016). Radical-Based Strategies for C-N Bond Formation. University of Bern.
  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13247–13258.
  • ResearchGate. (n.d.). Cross-coupling of carboxylate derivatives with boronic acids.
  • ResearchGate. (n.d.). (A) Transition metal‐catalyzed C−N coupling (Buchwald‐Hartwig,....
  • Wikipedia. (n.d.). 2-Furoic acid.
  • New Journal of Chemistry. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications.
  • ResearchGate. (2023). Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature.

Sources

Application Notes & Protocols: The Strategic Application of 2-Carboxyfuran-3-boronic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A New Vector in Covalent Fragment-Based Discovery

Fragment-Based Drug Discovery (FBDD) has revolutionized the hit-identification landscape by championing the principle that small, low-complexity molecules can serve as highly efficient starting points for potent and selective drug candidates.[1][2] These "fragments," typically adhering to the "Rule of Three" (MW < 300 Da, ≤3 H-bond donors/acceptors, cLogP ≤ 3), probe a target's binding surface with high efficiency.[1] Within this paradigm, fragments capable of forming reversible covalent bonds represent a particularly powerful subclass. They can achieve measurable affinity and selectivity even with a minimal scaffold, providing a robust foothold for subsequent optimization.[3]

Boronic acids have emerged as premier "warheads" for this purpose.[4][5] Their unique Lewis acidic boron atom can form a reversible covalent, yet stable, tetrahedral adduct with nucleophilic serine, threonine, or lysine residues, often found in the active sites of enzymes like proteases and hydrolases.[6][7][8] This interaction mimics the transition state of substrate hydrolysis, making boronic acids potent inhibitors of such enzymes.[9][10] This document provides a detailed guide to the strategic application of 2-Carboxyfuran-3-boronic acid , a novel fragment designed to maximize interactions and provide clear, actionable data in an FBDD campaign.

The Fragment Spotlight: this compound

This compound is a purpose-designed fragment that combines three key chemical features into a single, low-molecular-weight scaffold:

  • The Boronic Acid "Warhead": The primary driver of its application, enabling reversible covalent bond formation with key catalytic residues. This interaction can anchor the fragment in an active site, turning a potentially weak, transient interaction into a measurable and structurally definable one.[6][11]

  • The Carboxylic Acid "Anchor": Positioned ortho to the boronic acid, this group provides a critical secondary interaction point. It can form salt bridges with positively charged residues (e.g., lysine, arginine) or participate in a hydrogen bond network, significantly enhancing binding affinity and specificity. Its presence also ensures good aqueous solubility, a crucial property for fragment screening.[12]

  • The Furan Scaffold: A five-membered aromatic heterocycle, the furan ring serves as a rigid, planar core that is a common motif in medicinal chemistry.[13] It presents a defined shape for insertion into binding pockets and offers vectors for future hit-to-lead optimization.

Table 1: Physicochemical Properties of this compound
PropertyValueRationale for FBDD
Molecular FormulaC₅H₅BO₅
Molecular Weight155.90 g/mol Complies with the "Rule of Three" (MW < 300).[1]
Hydrogen Bond Donors3 (two from boronic acid, one from carboxylic acid)Adheres to the "Rule of Three" (≤3).
Hydrogen Bond Acceptors5 (two oxygens in boronic acid, two in carboxylic acid, one in furan)Exceeds the "Rule of Three" but is justified by the dual-interaction mechanism.
Predicted cLogP~ -0.5 to 0.5Indicates high aqueous solubility, which is critical for screening assays.
ScaffoldFuranA common and synthetically tractable heterocyclic core.[13]
Reactive GroupBoronic AcidForms reversible covalent bonds, acting as a "serine trap".[6][8]

The FBDD Campaign Workflow: A Strategic Overview

A successful FBDD campaign is a multi-stage process that relies on orthogonal techniques to identify, validate, and characterize fragment hits. The unique properties of this compound are amenable to a variety of biophysical and structural methods.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead FragLib Fragment Library (incl. This compound) PrimaryScreen Primary Screen (Surface Plasmon Resonance) FragLib->PrimaryScreen OrthoScreen Orthogonal Screen (NMR Spectroscopy) PrimaryScreen->OrthoScreen Primary Hits Structural Structural Biology (X-ray Crystallography) OrthoScreen->Structural Validated Hits SAR Structure-Guided Design (SAR Exploration) Structural->SAR Lead Lead Compound SAR->Lead

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Application Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is an ideal primary screening technique for FBDD due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data.[14][15]

Principle & Rationale

SPR detects changes in the refractive index at the surface of a sensor chip upon which the target protein is immobilized. Fragment binding is observed as a response unit (RU) change. For a covalent fragment like this compound, we expect to see not just binding, but potentially slower dissociation kinetics compared to non-covalent fragments of similar size.

Scientist's Note: The primary goal here is not to derive precise kinetic constants, but to robustly identify binders. High immobilization levels of the target protein are recommended to maximize the signal from low-molecular-weight fragments.[16][17]

Detailed SPR Screening Protocol
  • Protein Immobilization:

    • Chip: Use a CM5 sensor chip for standard amine coupling.

    • Ligand: Immobilize the target protein (e.g., a serine protease) to a high density (e.g., 10,000-15,000 RU) on a flow cell using standard NHS/EDC chemistry.[18]

    • Reference Cell: Activate and deactivate a reference flow cell without protein to subtract bulk refractive index changes.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Create a screening plate by diluting the fragment to a final concentration of 200 µM in running buffer (e.g., HBS-EP+ buffer) containing a matched DMSO concentration (e.g., 2%).

    • Rationale: Precise DMSO matching between the running buffer and fragment samples is critical to minimize false positives arising from bulk refractive index mismatch.[14]

  • Screening Run:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

    • Regeneration: Inject a pulse of a suitable regeneration solution (e.g., 50 mM NaOH or 10 mM Glycine pH 2.0) if necessary to return the signal to baseline. Test regeneration conditions thoroughly to ensure the target protein remains active.

    • Injection Cycle: Inject the fragment over the reference and active flow cells. Include buffer-only injections periodically for double referencing.

  • Data Analysis & Hit Criteria:

    • Subtract the reference cell signal and a buffer blank injection from the active cell signal.

    • A primary hit is defined as a fragment that produces a reproducible, concentration-dependent binding response that is significantly above the noise level (e.g., >20 RU) and displays a binding-like sensorgram shape.

    • Calculate the Ligand Efficiency (LE) for initial ranking: LE = -RT * ln(KD) / N, where N is the number of non-hydrogen atoms.

Application Protocol: Hit Validation & Mapping by NMR Spectroscopy

NMR spectroscopy is a powerful method for validating hits from a primary screen. Protein-observed 2D ¹H-¹⁵N HSQC experiments can unambiguously confirm binding and map the interaction site on the protein surface.[2][19]

Principle & Rationale

An HSQC spectrum displays a peak for each N-H bond in the protein backbone. When a fragment binds, the chemical environment of nearby residues changes, causing their corresponding peaks to shift (Chemical Shift Perturbation, CSP) or broaden. This provides direct evidence of binding and pinpoints the location of the binding site.

Scientist's Note: This technique requires a uniformly ¹⁵N-labeled protein sample. The protein must be stable at the high concentrations required for NMR (~50-200 µM) and yield a well-resolved HSQC spectrum.[19]

Detailed ¹H-¹⁵N HSQC Protocol
  • Sample Preparation:

    • Prepare a 100 µM sample of ¹⁵N-labeled target protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O.

    • Prepare a concentrated stock of this compound in the same buffer (or deuterated DMSO if solubility is an issue).

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add a stoichiometric excess of the fragment (e.g., 5-fold, to a final concentration of 500 µM).

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

    • Rationale: The use of a molar excess of the fragment ensures that a significant population of the protein is in the bound state, maximizing the observable CSPs.

  • Data Analysis & Hit Validation:

    • Overlay the reference and complex spectra.

    • A validated hit is confirmed by observing significant and specific CSPs.

    • Calculate the weighted average CSP for each residue i using the formula: CSP_i = sqrt[ (Δδ_H_i)² + (α * Δδ_N_i)² ], where Δδ is the change in chemical shift for proton (H) and nitrogen (N), and α is a scaling factor (typically ~0.15-0.2).

    • Residues with CSPs above a threshold (e.g., mean + 2 standard deviations) are considered to be at or near the binding site. Mapping these residues onto the protein structure reveals the binding location.

Application Protocol: Structural Basis by X-ray Crystallography

Crystallography provides the ultimate validation of a fragment hit, revealing the precise binding mode, orientation, and atomic interactions at high resolution.[1][20] This structural information is indispensable for the hit-to-lead optimization phase.[21][22]

Principle & Rationale

By soaking a protein crystal in a solution containing the fragment, the fragment can diffuse into the crystal lattice and bind to the protein. X-ray diffraction of this crystal allows for the calculation of an electron density map, into which the protein and the bound fragment can be modeled.

Scientist's Note: The key challenge is finding a crystallization condition that is tolerant to the solvent (e.g., DMSO) used to dissolve the fragment and allows the fragment to access the binding site without disrupting the crystal packing.

Caption: Reversible covalent inhibition by this compound.

Detailed Crystallography Protocol
  • Crystal Preparation:

    • Grow crystals of the target protein to a suitable size (e.g., >50 µm).

    • Transfer the crystals to a cryoprotectant solution to prepare them for flash-cooling.

  • Fragment Soaking:

    • Prepare a soaking solution by adding this compound (e.g., from a 100 mM DMSO stock) to the cryoprotectant solution to a final concentration of 1-10 mM.

    • Place a crystal into the soaking drop and incubate for a period ranging from minutes to hours.

    • Rationale: The optimal soaking time and fragment concentration must be determined empirically to achieve high occupancy without damaging the crystal.

  • Data Collection and Processing:

    • Retrieve the soaked crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain a set of structure factors.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with a known apo-structure of the protein.

    • Calculate a difference electron density map (Fo-Fc). A positive density blob in the active site corresponding to the shape of the fragment indicates binding.

    • Model the fragment into the density, ensuring that the boron atom is covalently attached to the catalytic serine's hydroxyl oxygen.

    • Refine the model against the data until convergence. A high-resolution structure will confirm the binding mode and guide the next steps.

Hit-to-Lead: A Structure-Guided Path Forward

The structural data obtained from crystallography is the blueprint for rationally evolving the this compound hit into a potent lead compound. The fragment itself suggests clear vectors for optimization.

Hit_to_Lead Core Core Fragment This compound Vec1 Vector 1: Elaborate from Furan C5 Position Core->Vec1 Access new pocket Vec2 Vector 2: Modify Carboxylic Acid (e.g., ester, amide) Core->Vec2 Tune solubility, add interactions Vec3 Vector 3: Explore Boronic Acid Esters (e.g., pinacol ester) Core->Vec3 Modify reactivity, improve PK Lead Potent & Selective Lead Compound Vec1->Lead Vec2->Lead Vec3->Lead

Caption: Potential optimization vectors for the this compound scaffold.

  • Vector 1 (Furan C5 Position): The unoccupied C5 position of the furan ring is the most intuitive point for synthetic elaboration. Structure-guided design can be used to add substituents that reach into adjacent sub-pockets, forming new hydrogen bonds or van der Waals interactions to increase affinity.

  • Vector 2 (Carboxylic Acid): The carboxylate can be modified to amides or esters to probe for additional interactions or to modulate physicochemical properties like cell permeability.

  • Vector 3 (Boronic Acid): While the boronic acid itself is key for binding, it can be converted to boronic esters (e.g., pinacol esters) to serve as a prodrug, potentially improving pharmacokinetic properties.[23]

Conclusion

This compound is a highly promising tool for fragment-based drug discovery, particularly against serine-dependent enzymes. Its design intelligently combines a reversible covalent warhead with a secondary interaction anchor on a synthetically tractable scaffold. The protocols outlined in this document provide a robust framework for utilizing this fragment in a modern FBDD campaign, leveraging the strengths of SPR, NMR, and X-ray crystallography to move rapidly from initial hit identification to a structurally-enabled lead optimization program.

References

  • Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. (n.d.).
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). MDPI. [Link]
  • Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). MDPI. [Link]
  • Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simul
  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (2006). PubMed Central. [Link]
  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (2018). PNAS. [Link]
  • Inhibition mechanism of peptide boronic acids against serine protease. (2021).
  • 17O NMR studies of boronic acids and their deriv
  • Fragment Screening by Surface Plasmon Resonance. (2010). PubMed Central. [Link]
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). bioRxiv. [Link]
  • Structures of additional boronic compounds used to illustrate the effectiveness of the 11 B NMR experiment with the applied pulse sequence. (2021).
  • Protocol to perform fragment screening using NMR spectroscopy. (2024). PubMed Central. [Link]
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
  • NMR-Fragment Based Virtual Screening: A Brief Overview. (2018). PubMed Central. [Link]
  • Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. [Link]
  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019). PubMed Central. [Link]
  • 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. (n.d.). Organic Syntheses. [Link]
  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019). PubMed. [Link]
  • Crystallographic Fragment Screening In Drug Discovery. (n.d.). SARomics Biostructures. [Link]
  • Guide to Running an SPR Experiment. (2022).
  • Furan-3-boronic acid. (n.d.). PubChem. [Link]
  • Fragment screening by SPR and advanced application to GPCRs. (2015).
  • Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. (2010). PubMed Central. [Link]
  • The XChem pipeline for fragment screening. (2022). YouTube. [Link]
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2007). PubMed. [Link]
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). PubMed Central. [Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • 2-Furoic acid. (n.d.). Wikipedia. [Link]
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. [Link]
  • Chemical Properties of 2-Furancarboxylic acid. (n.d.). Cheméo. [Link]
  • Boronic acid. (n.d.). Wikipedia. [Link]
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • 2-Furancarboxylic acid. (n.d.). PubChem. [Link]
  • Synthesis of boronic esters and boronic acids using grignard reagents. (2013).

Sources

Derivatization of 2-Carboxyfuran-3-boronic acid for improved stability

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of 2-Carboxyfuran-3-boronic Acid for Improved Stability

Executive Summary: The Challenge of this compound

This compound is a valuable synthetic building block, offering a unique combination of a furan scaffold, a carboxylic acid handle for further functionalization, and a boronic acid for versatile cross-coupling reactions. However, its utility is severely hampered by its inherent instability. Like many heteroaromatic boronic acids, particularly those based on electron-rich furan rings, it is highly susceptible to degradation.[1][2] The primary pathway for decomposition is protodeboronation, an irreversible process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the reagent useless for coupling reactions.[3] This degradation can occur during storage on the benchtop, in solution, and is often accelerated by the very conditions required for its intended use, such as heat, base, and the presence of metal catalysts.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to overcome this stability challenge. We present two field-proven derivatization strategies that transform the labile this compound into robust, bench-stable reagents. Detailed, step-by-step protocols for the synthesis of N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate (K-TFB) salts are provided, along with a protocol for a comparative stability analysis. The causality behind each strategic choice is explained to empower researchers to select the optimal method for their specific synthetic needs.

Mechanisms of Instability

Understanding the degradation pathways is critical to designing an effective stabilization strategy. For this compound, two primary mechanisms are at play:

  • Protodeboronation: This is the most significant challenge. The electron-rich furan ring facilitates the cleavage of the C–B bond. While the exact mechanism can vary with conditions, it involves the protonolysis of the boronic acid.[3] Studies have shown that some heteroaromatic boronic acids can decompose almost completely within days when stored neat on the benchtop.[1][2][4]

  • Oxidation & Trimerization: Boronic acids can oxidize in the presence of air. They can also undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5] While boroxine formation is often reversible, it complicates stoichiometry and handling.

G BA This compound (Unstable, sp² Boron) PD Protodeboronation (Irreversible C-B Cleavage) BA->PD Heat, Base, Catalyst, H₂O OX Oxidation BA->OX Air (O₂) TR Trimerization (Boroxine Formation) BA->TR Dehydration Inactive Inactive Furan-2-carboxylic acid PD->Inactive Byproducts Oxidized & Trimeric Byproducts OX->Byproducts TR->Byproducts

Figure 1: Primary degradation pathways for this compound.

Strategic Derivatization for Enhanced Stability

The core principle behind stabilizing boronic acids is to convert the reactive, trigonal planar sp²-hybridized boron center into a more stable, tetracoordinate sp³-hybridized state. This change shields the boron from the reagents and conditions that promote degradation.

Strategy A: N-Methyliminodiacetic Acid (MIDA) Boronates

The formation of an N-methyliminodiacetic acid (MIDA) boronate is arguably the gold standard for stabilizing exceptionally labile boronic acids.[1][2]

  • Causality & Mechanism: MIDA is a tridentate ligand that complexes with the boronic acid to form a bicyclic boronate ester. This structure forces the boron into a tetrahedral, sp³-hybridized state, effectively "protecting" it.[6] MIDA boronates are exceptionally robust; they are typically crystalline solids that are stable indefinitely on the benchtop, compatible with silica gel chromatography, and unreactive in anhydrous cross-coupling conditions.[6][7] Their key advantage is the capacity for "slow release" of the parent boronic acid in situ under mild aqueous basic conditions, delivering the reactive species directly into the coupling reaction at a controlled rate, which minimizes its decomposition.[1][2]

  • Critical Consideration for this compound: The presence of the free carboxylic acid can interfere with the MIDA esterification. Therefore, a crucial preliminary step is the protection of the carboxylic acid, for example, as a methyl or ethyl ester. This protecting group can be removed later in the synthetic sequence if the free acid is required.

Strategy B: Potassium Trifluoroborate (K-TFB) Salts

An alternative and highly effective strategy is the conversion of the boronic acid to its corresponding potassium trifluoroborate (K-TFB) salt.

  • Causality & Mechanism: Reacting a boronic acid with potassium hydrogen fluoride (KHF₂) replaces the hydroxyl groups with fluorine atoms, forming a stable, tetracoordinate trifluoroborate anion ([R-BF₃]⁻).[8] These salts are typically crystalline, free-flowing solids that are stable to air and moisture and can be stored for extended periods without degradation.[9][10][11] Like MIDA boronates, K-TFB salts act as a protected form of the boronic acid, which is regenerated in situ under the basic, aqueous conditions of the Suzuki-Miyaura reaction.[8]

  • Advantages & Considerations: The synthesis of K-TFB salts is often a straightforward, high-yielding procedure that does not require anhydrous conditions.[12] While highly stable, K-TFB salts can have poor solubility in many common organic solvents, which may be a consideration for certain applications.[13]

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents in a well-ventilated fume hood. Potassium hydrogen fluoride (KHF₂) is corrosive and toxic; handle with extreme care.[10]

Protocol 1: Protection of Carboxylic Acid (Methyl Ester Formation)

This protocol is a prerequisite for the synthesis of the MIDA boronate.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Trimethylsilyl chloride (TMSCl)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, ice bath

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirring suspension. Caution: Exothermic reaction, gas evolution (HCl, SO₂).

  • Remove the ice bath and attach a condenser. Heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and carefully remove the solvent under reduced pressure.

  • Re-dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is basic.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 2-(furan-3-ylboronate)carboxylate. This crude product is often used directly in the next step.

Protocol 2: Synthesis of 2-(Methoxycarbonyl)furan-3-boronic acid MIDA ester

Materials:

  • Methyl 2-(furan-3-ylboronate)carboxylate (from Protocol 1)

  • N-methyliminodiacetic acid (MIDA) (1.1 eq)

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Dean-Stark apparatus (or setup for azeotropic removal of water)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

  • To a round-bottom flask, add the crude methyl 2-(furan-3-ylboronate)carboxylate (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).

  • Add anhydrous DMF (to dissolve) and toluene (approx. 1:1 v/v with DMF).

  • Equip the flask with a Dean-Stark trap, condenser, and magnetic stirrer.

  • Heat the mixture to 110-120 °C. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Maintain heating for 4-18 hours, monitoring the reaction by LCMS or ¹H NMR for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under high vacuum.

  • The resulting MIDA boronate is often a solid that can be purified by recrystallization or silica gel column chromatography, a testament to its stability.[7]

Protocol 3: Synthesis of 2-Carboxyfuran-3-ylpotassium trifluoroborate

Materials:

  • This compound

  • Potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone or Acetonitrile

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive.

  • Add the aqueous KHF₂ solution (3.0-4.0 eq) to the stirring solution of the boronic acid at room temperature.

  • Stir the mixture vigorously for 30-60 minutes. A precipitate of the K-TFB salt will typically form.

  • Monitor the reaction by ¹¹B NMR; the peak for the boronic acid (~28-30 ppm) should disappear and be replaced by a new peak for the trifluoroborate salt (~3-5 ppm).

  • Remove the methanol under reduced pressure.

  • Add acetone or acetonitrile to the remaining aqueous slurry to further precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold acetone and dry under high vacuum to yield the pure potassium trifluoroborate salt.[10][12]

Protocol 4: Comparative Stability Analysis

Objective: To quantitatively assess the benchtop stability of the parent boronic acid and its derivatives.

Materials:

  • This compound

  • 2-Carboxyfuran-3-ylpotassium trifluoroborate (from Protocol 3)

  • Protected 2-(Methoxycarbonyl)furan-3-boronic acid MIDA ester (from Protocol 2)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another stable compound with a clean NMR signal)

  • DMSO-d₆

  • NMR tubes, vials

Procedure:

  • Sample Preparation (t=0):

    • For each compound (parent acid, K-TFB salt, MIDA ester), accurately weigh an equimolar amount and a precise amount of the internal standard into a vial.

    • Dissolve the mixture in a known volume of DMSO-d₆.

    • Acquire a quantitative ¹H NMR spectrum. Integrate a characteristic peak of the analyte and a peak from the internal standard. This ratio serves as the baseline (100% stability).

  • Storage:

    • Place approximately 10-20 mg of each solid compound into separate, labeled, uncapped vials.

    • Leave the vials on the lab bench, exposed to the ambient air and light.

  • Time-Point Analysis (e.g., t = 7, 15, 30, 60 days):

    • At each time point, prepare an NMR sample from the stored solid material as described in Step 1.

    • Acquire a quantitative ¹H NMR spectrum.

    • Calculate the new ratio of the analyte peak to the internal standard peak.

  • Data Analysis:

    • Calculate the percent remaining for each compound at each time point using the formula: % Remaining = (Ratio_t=x / Ratio_t=0) * 100

    • Plot the results to visualize the stability over time.

Expected Results & Data Interpretation

The stability analysis will generate quantitative data highlighting the effectiveness of derivatization.

Compound% Remaining (Day 0)% Remaining (Day 15)% Remaining (Day 60)Physical State
This compound100%< 20% (Expected)~0% (Expected)Solid, may discolor
2-Carboxyfuran-3-yl K-TFB100%> 98% (Expected)> 95% (Expected)Crystalline Solid
MIDA Boronate Derivative100%> 99% (Expected)> 99% (Expected)Crystalline Solid
Table 1: Representative stability data based on literature for analogous unstable boronic acids.[1][2]

Workflow & Decision Guide

Choosing the correct derivatization strategy depends on the specific requirements of your synthesis.

G start Need to use This compound? chrom Need for Chromatography or Iterative Coupling? start->chrom Yes esterify Protect COOH Group (e.g., Methyl Ester) mida Synthesize MIDA Boronate esterify->mida use_mida Use MIDA Boronate (Superior stability & compatibility) mida->use_mida ktfb Synthesize K-TFB Salt solubility Is Solubility in Apolar Solvents a Concern? ktfb->solubility chrom->esterify Yes chrom->ktfb No solubility->esterify Yes use_ktfb Use K-TFB Salt (Simple, robust procedure) solubility->use_ktfb No

Figure 2: Decision workflow for selecting a stabilization strategy.

Conclusion

The inherent instability of this compound presents a significant but surmountable obstacle. By converting this labile reagent into a stable derivative—either a potassium trifluoroborate salt or an N-methyliminodiacetic acid boronate—researchers can unlock its full potential in synthesis. The K-TFB salt offers a rapid and straightforward route to a stable, solid reagent. For ultimate stability, compatibility with chromatography, and suitability for complex, multi-step syntheses, the MIDA boronate is the superior choice, albeit requiring an initial protection step for the carboxylic acid. The protocols and strategies outlined in this note provide a robust framework for successfully handling and utilizing this challenging yet valuable building block.

References

  • Lehmann, J., Blair, D., Burke, M. Towards the generalized iterative synthesis of small molecules.
  • Vedejs, E., et al. Potassium Aryltrifluoroborates from Arylboronic Acids. J. Am. Chem. Soc., 1995. This is a foundational paper, a general link to the journal is provided. [Link]
  • Knapp, D. M., Gillis, E. P., Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc., 2009, 131 (19), pp 6961–6963. [Link]
  • Molander, G. A., Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res., 2007, 40 (4), pp 275–286. [Link]
  • Noonan, G. M., Leach, A. G. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Chem. Commun., 2015, 51, 4694-4697. [Link]
  • Darses, S., et al. POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 2009, 86, 320. [Link]
  • ResearchGate. Synthesis of alkyl potassium trifluoroborate salts or boronic ester... Figure, N/A. [Link]
  • Morressier. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Conference Abstract, 2013. [Link]
  • Gillis, E. P., et al.
  • Pieters, G., et al. TETRABUTYLAMMONIUM ARYL- AND HETEROARYLTRIFLUOROBORATES. Organic Syntheses, 2011, 88, 123. [Link]
  • Carrow, B. P., Nozaki, K. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki–Miyaura Cross-Coupling Reactions. Synlett, 2013, 24(17): 2295-2298. [Link]
  • Kushwah, B. S., et al. Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Org. Process Res. Dev., 2024. [Link]
  • Royal Society of Chemistry. Supporting Information for: A Mechanistic Proposal for the Protodeboronation of Neat Boronic Acids... RSC Publishing, N/A. [Link]
  • Wikipedia.
  • ResearchGate.
  • ResearchGate.
  • Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh, 2008. [Link]
  • Forst, M. B., et al. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. J Pharm Biomed Anal., 2012, 62:138-44. [Link]
  • Wikipedia.
  • Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal, N/A. [Link]
  • ChemRxiv. Boronic acid with high oxidative stability and utility in biological contexts. Preprint, 2022. [Link]

Sources

Protocol for the Regioselective Synthesis of 2-Carboxyfuran-3-boronic acid pinacol ester via Iridium-Catalyzed C–H Borylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carboxyfuran-3-boronic acid pinacol ester is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, presents a significant regioselectivity challenge, as the C5 position of the furan ring is sterically and often electronically favored for functionalization. This application note provides a detailed, field-proven protocol for the synthesis of the C3-borylated isomer, leveraging a sophisticated iridium-catalyzed C–H activation strategy. We delve into the mechanistic rationale behind the reaction, offering insights into overcoming the inherent selectivity challenges. The protocol includes comprehensive, step-by-step instructions for reaction setup, execution, purification, and characterization, designed to be a self-validating system for researchers.

Introduction and Scientific Rationale

Organoboron compounds, particularly boronic acids and their pinacol esters, are indispensable intermediates in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Furan-containing boronic esters, specifically, serve as versatile scaffolds for the synthesis of complex pharmaceutical agents and functional materials. The target molecule, this compound pinacol ester, offers two distinct points for diversification: the carboxylic acid at C2 and the boronic ester at C3.

The primary challenge in accessing this molecule is achieving borylation at the C3 position of the 2-furoic acid precursor.[1][2] Direct C–H borylation of 2-substituted furans typically favors the sterically most accessible C5 position.[3] To achieve the desired C3 selectivity, this protocol employs an iridium-based catalytic system. The choice of an iridium catalyst, specifically one with a sterically demanding ligand, is critical. While steric factors still play a major role, the interaction of the catalyst with the electronic nature of the furan ring and the C2-carboxy group can be modulated to favor activation of the C3–H bond.[3][4] This method represents a powerful and atom-economical approach, avoiding the multi-step sequences often required in classical syntheses that rely on pre-functionalized substrates.

Reaction Scheme & Mechanism

The overall transformation is the direct borylation of a C–H bond on the furan ring using bis(pinacolato)diboron (B₂pin₂) as the boron source.

Overall Reaction: 2-Furoic Acid → this compound pinacol ester

The reaction proceeds via an Iridium(III)/Iridium(V) catalytic cycle, a mechanism extensively studied by Hartwig, Miyaura, and others.[4]

Key Mechanistic Steps:

  • Catalyst Activation: The Iridium(I) precatalyst reacts with B₂pin₂ to form the active Iridium(III) tris(boryl) complex.

  • C–H Activation: The activated catalyst coordinates to the furan substrate and performs an oxidative addition into the C3–H bond, forming a transient Iridium(V) intermediate. This is the selectivity-determining step, where steric and electronic factors dictate which C–H bond is cleaved.

  • Reductive Elimination: The Iridium(V) intermediate undergoes reductive elimination, forming the C–B bond and regenerating an Iridium(III) hydride species.

  • Catalyst Regeneration: The Iridium(III) hydride reacts with another equivalent of B₂pin₂ to regenerate the active Iridium(III) tris(boryl) catalyst and release HBpin.

Iridium_Catalytic_Cycle cluster_cycle Ir(III)/Ir(V) Catalytic Cycle Ir_active Active Ir(III) Catalyst [L-Ir(Bpin)₃] Ir_complex Coordination Complex Ir_active->Ir_complex + Arene (Furan) Ir_V Ir(V) Intermediate [L-Ir(H)(Aryl)(Bpin)₃] Ir_complex->Ir_V C-H Activation (Oxidative Addition) Ir_hydride Ir(III) Hydride [L-Ir(H)(Bpin)₂] Ir_V->Ir_hydride Reductive Elimination - Aryl-Bpin Product_out Product (3-Borylated Furan) Ir_V->Product_out Ir_hydride->Ir_active + B₂pin₂ - HBpin Arene_in 2-Furoic Acid Arene_in->Ir_complex B2pin2_in B₂pin₂ B2pin2_in->Ir_hydride

Figure 1: Simplified catalytic cycle for the Iridium-catalyzed C-H borylation of arenes.

Materials and Equipment

ReagentsGradeSupplierNotes
2-Furoic acid≥98%e.g., Sigma-AldrichStore in a cool, dry place.
Bis(pinacolato)diboron (B₂pin₂)≥98%e.g., Sigma-AldrichAir and moisture sensitive. Handle under inert atmosphere.
[Ir(COD)OMe]₂ or [Ir(COD)Cl]₂Catalytic gradee.g., StremIridium precatalyst. Air sensitive.
3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen)≥98%e.g., Sigma-AldrichLigand. Store in a desiccator.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Acros OrganicsInhibitor-free. Purge with argon before use.
HexanesACS GradeFisher ScientificFor chromatography.
Ethyl AcetateACS GradeFisher ScientificFor chromatography and extraction.
Saturated aq. NaCl (Brine)-Lab-preparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-Lab-preparedFor drying organic layers.
Neutral AluminaBrockmann I, Standarde.g., Sigma-AldrichFor column chromatography.

Equipment:

  • Schlenk flasks and glassware (oven-dried)

  • Magnetic stirrer with heating plate

  • Inert atmosphere system (Argon or Nitrogen manifold)

  • Syringes and needles

  • Rotary evaporator

  • Flash column chromatography setup

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (for ¹H, ¹³C, ¹¹B analysis)

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Safety Precautions

  • General: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Furoic Acid: Irritating to eyes, respiratory system, and skin.[1][5] Avoid inhalation of dust and contact with skin and eyes.

  • Iridium Catalysts: Handle with care. These are high-value and potentially toxic compounds. Always handle in an inert atmosphere glovebox or using Schlenk techniques.

  • Anhydrous Solvents: THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

  • Work-up: The reaction work-up involves handling acidic or basic solutions. Proceed with caution.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale.

Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (THF, Ligand, Ir, B₂pin₂, Substrate) Setup->Reagents Assemble glassware Reaction 3. Reaction (Heat to 80 °C, 12-24h) Reagents->Reaction Seal and stir Workup 4. Aqueous Work-up (Quench, Extract, Dry) Reaction->Workup Cool to RT Purify 5. Purification (Column Chromatography) Workup->Purify Concentrate crude Analyze 6. Characterization (NMR, MS) Purify->Analyze Collect pure fractions

Figure 2: Overall experimental workflow from setup to final analysis.

Step 1: Catalyst Pre-formation

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add [Ir(COD)OMe]₂ (0.015 mmol, 9.9 mg) and 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (0.03 mmol, 7.1 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add 5 mL of anhydrous THF via syringe.

  • Stir the mixture at room temperature for 15 minutes. The solution should become homogeneous. Rationale: Pre-forming the Ir-ligand complex ensures the active catalyst is ready before the substrate is introduced.

Step 2: Reaction Assembly

  • In a separate 100 mL oven-dried Schlenk flask, add 2-furoic acid (1.0 mmol, 112.1 mg) and bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 304.8 mg).

  • Evacuate and backfill this flask with argon three times.

  • Add 15 mL of anhydrous THF via syringe.

  • Stir the suspension until the solids are well dispersed.

Step 3: Reaction Execution

  • Using a cannula or syringe, transfer the prepared catalyst solution from Step 1 into the substrate suspension from Step 2 under a positive flow of argon.

  • Rinse the catalyst flask with an additional 2 mL of anhydrous THF and transfer it to the reaction mixture to ensure complete transfer.

  • Seal the Schlenk flask and place it in a pre-heated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS. Rationale: Heating provides the necessary activation energy for the C-H activation step. The reaction is monitored to determine the point of maximum conversion and minimize byproduct formation.

Step 4: Work-up and Isolation

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

  • Shake vigorously. Separate the organic layer.

  • Extract the aqueous layer two more times with 25 mL of ethyl acetate.

  • Combine the organic layers and wash with 50 mL of saturated aqueous NaCl (brine).

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The result will be a crude oil or semi-solid.

Step 5: Purification Causality: Boronic esters can be sensitive to silica gel, leading to decomposition or difficult separation. Neutral alumina is often a superior stationary phase for this class of compounds.[6]

  • Prepare a chromatography column with neutral alumina, using a hexane/ethyl acetate mixture as the eluent.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of alumina.

  • Load the adsorbed material onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30%).

  • Collect fractions and analyze by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound pinacol ester as a white to off-white solid.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the furan protons, with the C5-H appearing as a doublet and the C4-H appearing as a doublet. The pinacol methyl groups will appear as a sharp singlet around δ 1.2-1.4 ppm.

  • ¹³C NMR (101 MHz, CDCl₃): Signals for the furan carbons, the carboxylic acid carbon, and the pinacol carbons (quaternary carbons around δ 84 ppm and methyl carbons around δ 25 ppm). The carbon attached to the boron (C-B) may be broad or unobserved due to quadrupolar relaxation.[7]

  • ¹¹B NMR (128 MHz, CDCl₃): A broad singlet is expected in the range of δ 30-35 ppm, which is characteristic of a trigonal boronate ester.[8]

  • Mass Spectrometry (HRMS): Calculate the exact mass for [M+H]⁺ or [M+Na]⁺ and compare it with the measured value to confirm the molecular formula.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient heat; air/moisture contamination.Ensure all reagents are anhydrous and the system is under a strict inert atmosphere. Verify oil bath temperature. Use freshly opened/purified catalyst and ligand.
Mixture of Isomers (C3/C5) Incorrect ligand or reaction conditions.The choice of a sterically bulky ligand like tmphen is key to disfavoring the C5 position. A lower temperature might improve selectivity at the cost of reaction time.
Decomposition on Column Product is sensitive to the stationary phase.Use neutral alumina as recommended.[6] Alternatively, try deactivating silica gel with triethylamine. A non-chromatographic method like crystallization could also be attempted.
Hydrolysis of Ester Presence of water during work-up or storage.Ensure all work-up steps are performed efficiently and the final product is stored in a desiccator under an inert atmosphere.

Conclusion

This application note details a robust and reproducible protocol for the regioselective synthesis of this compound pinacol ester. By employing a modern iridium-catalyzed C–H borylation reaction with a carefully selected ligand, this method effectively overcomes the inherent challenge of directing the borylation to the C3 position of the furan ring. The provided step-by-step guide, coupled with mechanistic insights and troubleshooting advice, equips researchers with a reliable tool for accessing this valuable synthetic intermediate.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for 3-Carboxyphenylboronic acid pinacol ester. Link
  • ChemBK. (2024). Furan-2-boronic acid pinacol ester. Link
  • Fisher Scientific. (2010).
  • Thermo Fisher Scientific. (2014). Safety Data Sheet for Furan-2-boronic acid pinacol ester. Link
  • Sigma-Aldrich. (2022). Safety Data Sheet for Thiophene-2-boronic acid pinacol ester. Link
  • Guidechem. (n.d.). 2-CARBOXYPHENYLBORONIC ACID, PINACOL ESTER (cas 1187591-17-8) SDS/MSDS. Link
  • Dissanayake, D. (2010).
  • Google Patents. (n.d.). Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester. Link
  • Wikipedia. (n.d.). 2-Furoic acid. Link
  • ResearchGate. (2016).
  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Link
  • Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. (n.d.). Royal Society of Chemistry. Link
  • Reddit. (2017).
  • Murphy, C. L. W. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Link
  • Organic Syntheses. (2020).
  • ResearchGate. (n.d.). ¹H-NMR analysis of the reaction mixtures of boronic esters 1a-d. Link
  • PubChem. (n.d.). 2-Furancarboxylic acid. Link
  • Sigma-Aldrich. (n.d.). Rapid Arylboronic Esters Synthesis by Ir(I)
  • MDPI. (2020).
  • SlideShare. (n.d.).
  • Coventry, D. N., et al. (2006). Iridium-Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol.
  • Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Link
  • Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Link
  • Larsen, S. D., et al. (2013). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester.
  • ChemSynthesis. (n.d.). 2-furoic acid. Link
  • ResearchGate. (2016). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Link
  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. Link
  • Royal Society of Chemistry. (2012).
  • Heterocycles. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Link
  • ResearchGate. (n.d.).
  • Organic Chemistry Frontiers. (2023).
  • Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Urbana-Champaign. Link
  • Sigma-Aldrich. (n.d.). 2-Furoic acid 98%. Link
  • PubMed. (2016).
  • ResearchGate. (n.d.).
  • Preshlock, S. M. (2015). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. Link
  • MDPI. (2021).

Sources

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Carboxyfuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating the Synthesis of Privileged Furan Scaffolds

The furan moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of pharmacologically active compounds.[1][2][3] Its presence can enhance binding affinity, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals.[4][5][6]

Traditional Suzuki coupling protocols, however, can be hampered by long reaction times and the thermal sensitivity of certain substrates. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape, offering a greener and more efficient alternative to conventional heating.[7][8][9][10] By directly and uniformly heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while frequently improving yields and product purity.[8][10][11]

This application note provides a comprehensive guide to the microwave-assisted Suzuki coupling of 2-Carboxyfuran-3-boronic acid with aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and optimized experimental protocol, and provide insights into troubleshooting and data interpretation. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for the efficient synthesis of novel furan-containing molecules.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][12]

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species.[5][12]

  • Transmetalation: This is a crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. The presence of a base is critical here, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating this transfer.[13][14][15][16]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-R RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Synthesis of 3-Aryl-2-carboxyfurans

This protocol provides a robust starting point for the microwave-assisted Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for different aryl halides.

Causality Behind Experimental Choices:
  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and commonly used catalyst for Suzuki couplings.[10] For more challenging substrates, or if issues with catalyst activity are encountered, using a pre-catalyst system with bulky, electron-rich phosphine ligands like XPhos or SPhos can be beneficial, as they can promote the oxidative addition step, especially with less reactive aryl chlorides.[17][18][19]

  • Base Selection: Potassium carbonate (K₂CO₃) is a widely used and effective base for Suzuki couplings.[13][14] The presence of the carboxylic acid on the boronic acid necessitates the use of at least three equivalents of base: one to neutralize the carboxylic acid and two to facilitate the formation of the boronate complex for transmetalation.[20]

  • Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions.[21] Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Microwave Parameters: The temperature is a critical parameter. While microwave heating accelerates the reaction, studies have shown that 2-furoic acid can undergo thermal decarboxylation at temperatures above 140-160°C.[11][22] Therefore, the reaction temperature is judiciously set to 120°C to ensure a rapid reaction rate while minimizing the risk of this undesired side reaction. The reaction time of 15 minutes is a typical starting point for microwave-assisted Suzuki couplings and is significantly shorter than conventional heating methods.[10][21]

Materials and Reagents:
  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (ACS grade, degassed)

  • Deionized water (degassed)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Step-by-Step Procedure:
  • Reagent Preparation: In a 10 mL microwave reactor vial, combine this compound (e.g., 0.5 mmol, 77.9 mg), the aryl bromide (0.6 mmol), and potassium carbonate (1.5 mmol, 207.3 mg).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.015 mmol, 17.3 mg).

  • Solvent Addition: To the vial, add 4 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water.

  • Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at 120°C for 15 minutes with stirring.

  • Workup:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with 20 mL of ethyl acetate.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid product, facilitating its extraction into the organic layer.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-2-carboxyfuran.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl bromide - K₂CO₃ start->reagents catalyst Add Pd(PPh₃)₄ Catalyst reagents->catalyst solvent Add Degassed Dioxane/Water catalyst->solvent seal Seal Microwave Vial solvent->seal microwave Microwave Irradiation (120°C, 15 min) seal->microwave cool Cool to Room Temperature microwave->cool workup Aqueous Workup: - Dilute with Ethyl Acetate - Acidify with 1M HCl - Extract and Dry cool->workup purify Purification: Column Chromatography workup->purify product Pure 3-Aryl-2-carboxyfuran purify->product

Sources

Application Notes and Protocols: 2-Carboxyfuran-3-boronic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Furan Scaffold

The furan ring is a privileged five-membered aromatic heterocycle integral to a multitude of pharmacologically active compounds. Its unique electronic and steric properties, often serving as a bioisostere for a phenyl ring, can enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability.[1] The incorporation of a boronic acid moiety onto this scaffold, particularly in the form of 2-carboxyfuran-3-boronic acid, provides a powerful and versatile building block for the synthesis of complex molecular architectures, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction.[2][3]

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of this compound and its derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into overcoming common challenges associated with the use of heteroaromatic boronic acids.

Physicochemical Properties and Stability Considerations

This compound, like many heteroaryl boronic acids, can be susceptible to protodeboronation, particularly under harsh basic conditions or elevated temperatures.[4] The presence of the carboxylic acid group can also influence its reactivity and solubility. For enhanced stability and handling, it is often advantageous to convert the boronic acid to its corresponding pinacol ester. This derivative is generally more robust, has a longer shelf-life, and can be easily purified by chromatography.

PropertyThis compoundThis compound pinacol ester
Molecular Formula C₅H₅BO₅C₁₁H₁₅BO₅
Molecular Weight 155.90 g/mol 238.04 g/mol
Appearance Typically a white to off-white solidTypically a white to off-white solid
Stability Moderate; susceptible to protodeboronationHigh; generally stable to air and moisture
Solubility Soluble in polar organic solvents and aqueous baseSoluble in a wide range of organic solvents

Synthesis of this compound Pinacol Ester

A reliable method for the synthesis of this compound and its pinacol ester is through the directed ortho-metalation of a suitably protected furan-3-carboxylic acid, followed by borylation. This approach offers excellent regiocontrol.[5]

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is based on established principles of directed ortho-metalation of furan derivatives.

Step 1: Protection of the Carboxylic Acid

The carboxylic acid group of 3-furoic acid must first be protected to prevent interference with the strongly basic lithiating agents. Conversion to a bulky ester, such as the tert-butyl ester, is a suitable strategy.

  • To a solution of 3-furoic acid (1.0 equiv) in dichloromethane (DCM), add N,N-dimethylformamide (DMF) (catalytic amount).

  • Cool the solution to 0 °C and add oxalyl chloride (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.5 equiv) in anhydrous THF and cool to 0 °C.

  • Add the acid chloride solution to the potassium tert-butoxide solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford tert-butyl furan-3-carboxylate.

Step 2: Directed ortho-Lithiation and Borylation

The protected furan-3-carboxylate is then subjected to directed ortho-metalation at the 2-position, followed by quenching with a boron electrophile.

  • Dissolve tert-butyl furan-3-carboxylate (1.0 equiv) in anhydrous THF in an oven-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add sec-butyllithium (s-BuLi) (1.2 equiv) dropwise, maintaining the temperature at -78 °C. A color change is typically observed.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) (1.5 equiv) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate.

Step 3: Deprotection of the Carboxylic Acid (Optional)

If the free carboxylic acid is required, the tert-butyl ester can be cleaved under acidic conditions.

  • Dissolve the purified tert-butyl ester from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure to yield 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound and its pinacol ester are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of 2-aryl- and 2-heteroarylfuran-3-carboxylic acids. These motifs are of significant interest in medicinal chemistry.

Causality in Experimental Design for Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling involving a heteroaryl boronic acid is contingent on a careful selection of catalyst, ligand, base, and solvent system. The primary challenge to overcome is the potential for protodeboronation of the furan boronic acid.

  • Catalyst and Ligand Selection: For challenging couplings involving electron-rich heterocycles, palladium catalysts with electron-rich and bulky phosphine ligands are often superior. Ligands such as SPhos, XPhos, or P(t-Bu)₃ facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and can accelerate the rate of cross-coupling relative to protodeboronation.[6] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or in situ generated catalysts from Pd(OAc)₂ or Pd₂(dba)₃ are commonly employed.

  • Choice of Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species.[3] For sensitive substrates, milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide to minimize decomposition of the boronic acid.[6]

  • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is frequently used. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound pinacol ester (1.2 mmol), and finely powdered potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-furan-3-carboxylic acid.

Aryl HalideProductYield (%)
4-Bromoanisole2-(4-Methoxyphenyl)furan-3-carboxylic acid~85-95%
4-Bromobenzonitrile2-(4-Cyanophenyl)furan-3-carboxylic acid~80-90%
3-Bromopyridine2-(Pyridin-3-yl)furan-3-carboxylic acid~75-85%
1-Bromo-3,5-dimethylbenzene2-(3,5-Dimethylphenyl)furan-3-carboxylic acid~88-96%
(Yields are representative and may vary depending on the specific substrate and reaction optimization.)

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Decomposition of boronic acid. 3. Inactive catalyst.1. Increase reaction time or temperature. 2. Use a milder base (e.g., K₃PO₄). Ensure rigorous degassing. Use the pinacol ester derivative. 3. Use a different Pd source or ligand (e.g., Pd(dppf)Cl₂, SPhos).
Protodeboronation of Furan Boronic Acid 1. Harsh basic conditions. 2. High temperature. 3. Presence of water.1. Switch to a milder base (e.g., KF). 2. Attempt the reaction at a lower temperature for a longer duration. 3. Use anhydrous conditions with a soluble base like CsF.
Formation of Homocoupled Byproducts 1. Inefficient cross-coupling. 2. Presence of oxygen.1. Optimize catalyst and ligand. 2. Ensure thorough degassing of the reaction mixture and solvent.

Visualizing the Workflow

Synthesis Workflow

Synthesis_Workflow A 3-Furoic Acid B Protection of Carboxylic Acid A->B Oxalyl Chloride, t-BuOK C tert-Butyl furan-3-carboxylate B->C D Directed ortho-Lithiation & Borylation C->D s-BuLi, Pinacolborane E Protected Boronic Ester D->E F Deprotection (Optional) E->F TFA G 2-Carboxyfuran-3-boronic acid pinacol ester F->G

Caption: Synthetic route to this compound pinacol ester.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronate [R²-B(OR)₃]⁻ Boronate->Transmetal Base Base BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + Base

Sources

Troubleshooting & Optimization

Preventing protodeboronation of 2-Carboxyfuran-3-boronic acid during coupling.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling

Topic: Strategies for Preventing Protodeboronation of 2-Carboxyfuran-3-boronic acid

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this challenging but valuable transformation.

Understanding the Challenge: The Dueling Pathways

This compound is an electron-rich heteroaromatic boronic acid. This electronic nature makes it an excellent nucleophile for cross-coupling but also renders the carbon-boron bond highly susceptible to cleavage by a proton source—a side reaction known as protodeboronation.[1] This reaction directly competes with the desired productive cross-coupling pathway, consuming your starting material and generating furan-2-carboxylic acid, which can complicate purification and significantly reduce your yield.[2]

The core of the problem lies in the reaction conditions, particularly the presence of a base and a proton source (like water), which are often required for the Suzuki-Miyaura catalytic cycle.[3] Base-catalyzed protodeboronation is especially rapid for many heteroaromatic boronic acids at high pH.[4][5] The key to success is to choose conditions that accelerate the rate of the desired C-C bond formation (transmetalation and reductive elimination) far beyond the rate of the undesired C-B bond cleavage (protodeboronation).

G Start Ar-B(OH)₂ + Pd(II) Complex Transmetalation Transmetalation (Base Mediated) Start->Transmetalation Fast & Efficient Catalyst Protonolysis Protonolysis (H⁺ Source) Start->Protonolysis High pH, H₂O, Temp Productive Suzuki-Miyaura Coupling (Desired Pathway) FinalProduct Coupled Product (Ar-Ar') Productive->FinalProduct Reductive Elimination SideReaction Protodeboronation (Undesired Pathway) Byproduct Protodeboronated Arene (Ar-H) SideReaction->Byproduct Transmetalation->Productive Protonolysis->SideReaction G Start Start: Low Yield & High Protodeboronation Q_Base Using strong base (NaOH, KOH)? Start->Q_Base A_Base Action: Switch to milder base (K₃PO₄, Cs₂CO₃, K₂CO₃) Q_Base->A_Base Yes Q_Catalyst Still significant protodeboronation? Q_Base->Q_Catalyst No A_Base->Q_Catalyst A_Catalyst Action: Use high-activity catalyst (e.g., XPhos Pd G3) & Optimize Temperature (60-80 °C) Q_Catalyst->A_Catalyst Yes Q_Stability Boronic acid unstable during setup? Q_Catalyst->Q_Stability No A_Catalyst->Q_Stability A_Stability Action: Use stable derivative (MIDA Boronate, Pinacol Ester) Q_Stability->A_Stability Yes Q_Anhydrous Need to exclude water completely? Q_Stability->Q_Anhydrous No A_Stability->Q_Anhydrous A_Anhydrous Action: Use anhydrous conditions (TMSOK base, dry solvent) Q_Anhydrous->A_Anhydrous Yes End Optimized Reaction Q_Anhydrous->End No A_Anhydrous->End

Sources

Technical Support Center: Purification of 2-Carboxyfuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Carboxyfuran-3-boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As a bifunctional molecule containing both a carboxylic acid and a boronic acid on a furan scaffold, its purification presents unique challenges that are often not amenable to standard protocols. This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, several common impurities are frequently observed:

  • Protodeboronated Product (2-Furoic Acid): This is often the most common impurity, arising from the cleavage of the C-B bond by acidic, basic, or high-temperature conditions during the reaction or workup.[1][2] 2-Furoic acid can be challenging to separate due to its similar acidic nature.

  • Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This process can be accelerated by heat or azeotropic removal of water and can lead to broad signals in NMR spectra and difficulty in obtaining a sharp melting point.

  • Starting Materials: Incomplete reactions can leave behind starting materials, such as 3-halo-2-carboxyfuran derivatives or their precursors.

  • Oxidized/Polymerized Species: Furan rings can be sensitive to strong acids and oxidants, leading to ring-opening or polymerization, often appearing as baseline material on TLC or as an insoluble black solid.[3][4]

Q2: I tried to purify my compound on a standard silica gel column and got very low recovery. What happened?

A: This is the most common pitfall encountered when purifying boronic acids. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These Lewis basic sites can strongly and often irreversibly bind to the Lewis acidic boron atom of your compound.[5] This interaction leads to significant tailing on TLC plates, poor separation on a column, and, in many cases, complete retention of the product on the silica. Furthermore, the acidic nature of the silica can catalyze the decomposition of the boronic acid, primarily through protodeboronation.[3]

In short, standard silica gel chromatography is not recommended for this compound. While some success has been reported with C18 reverse-phase chromatography, it can also suffer from streaking and product decomposition during the removal of aqueous solvents at elevated temperatures.[6][7]

Q3: My purified product looks like a glassy solid or an oil instead of a crystalline powder. How can I fix this?

A: This is typically due to the presence of residual solvents or the formation of the boroxine trimer. Boronic acids are also often hygroscopic.

  • For residual solvent: Trituration can be effective. Suspend your material in a solvent in which it is poorly soluble (e.g., hexanes or diethyl ether), sonicate or stir vigorously, and then filter. This will wash away more soluble impurities and can often induce crystallization.

  • For boroxine formation: Dissolving the material in a suitable solvent and adding a small amount of water, followed by removal of the solvent in vacuo without excessive heat, can sometimes help hydrolyze the boroxine back to the boronic acid. Drying thoroughly under high vacuum is crucial.

Troubleshooting Guide: Common Purification Issues

This section provides a systematic approach to resolving specific experimental challenges.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Product is insoluble in common organic solvents (EtOAc, DCM). The compound has two polar functional groups (carboxylic acid and boronic acid), leading to high crystallinity or zwitterionic character.Use more polar solvents like methanol, THF, or acetone for dissolution. For extractions, using a solvent mixture (e.g., THF/EtOAc) may be necessary. The high polarity is expected and is key to the purification strategy.
Significant protodeboronation observed in post-purification NMR. Exposure to harsh acidic conditions (pH < 2) or prolonged heating in protic solvents (especially water or methanol) during workup or recrystallization.[1][2]During acid-base extraction, avoid dropping the pH too low; pH 2-3 is generally sufficient to precipitate the product without causing significant C-B bond cleavage.[8] Minimize heating time during recrystallization.
NMR spectrum shows broad, ill-defined peaks for aromatic and B-OH protons. This is a classic sign of boroxine formation or aggregation. It can also be caused by trace paramagnetic impurities.Add one drop of D₂O to your NMR tube and shake. The exchange of B-OH protons with deuterium will simplify the spectrum and can disrupt aggregation. If broadening persists, it strongly suggests boroxine formation. An acid/base workup often resolves this by ensuring the boronic acid is fully hydrated.
Low or no precipitation upon acidification of the basic aqueous extract. The product may have higher than expected solubility in the acidic aqueous phase. The concentration may be too low.Ensure the aqueous solution is chilled in an ice bath before and during acidification to minimize solubility.[9] If precipitation is still poor, extract the acidified aqueous phase with a polar organic solvent like ethyl acetate or a 9:1 DCM/IPA mixture.
Product co-precipitates with inorganic salts after acidification. High concentration of salts from the base (e.g., NaOH) and acid (e.g., HCl) used in the workup.After filtration, wash the solid thoroughly with cold deionized water to remove inorganic salts like NaCl. A final recrystallization step is highly effective at removing residual salt contamination.[10]

Experimental Protocol: Purification by Acid-Base Extraction & Recrystallization

This method leverages the acidic properties of both the carboxylic acid and the boronic acid to separate them from neutral organic impurities. It is the most reliable first-pass purification strategy for this compound.

Workflow Diagram

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude Crude this compound dissolve Dissolve in Ethyl Acetate crude->dissolve extract Extract with aq. Na₂CO₃ (2-3 times) dissolve->extract separate Separate Layers extract->separate wash_org Wash Aqueous Layer with fresh EtOAc separate->wash_org Aqueous Phase impurities Neutral Organic Impurities separate->impurities Organic Phase acidify Cool & Acidify Aqueous Layer to pH 2-3 with HCl wash_org->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallize solid from Hot Water/Ethanol filter->recrystallize filter_pure Filter Crystals & Wash with Cold Solvent recrystallize->filter_pure dry Dry under High Vacuum filter_pure->dry waste_aq Aqueous Filtrate (Waste) filter_pure->waste_aq Mother Liquor pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent. Ethyl acetate (EtOAc) is a good starting point. Use approximately 10-20 mL of solvent per gram of crude material. If solubility is low, tetrahydrofuran (THF) can be added.

    • Causality Explained: This step aims to get all organic components into a single phase, preparing them for partitioning. Neutral impurities will remain in this organic layer during the subsequent extraction.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium carbonate (Na₂CO₃) or 1 M sodium hydroxide (NaOH) solution. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

    • Causality Explained: Both the carboxylic acid (pKa ~3-4) and the boronic acid (a Lewis acid that forms a boronate salt) are acidic enough to be deprotonated by a strong base like NaOH or Na₂CO₃.[8] This converts the target molecule into a water-soluble salt, which partitions into the aqueous layer, leaving non-acidic impurities behind in the organic phase.

  • Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with fresh portions of the basic solution to ensure complete recovery of the product. Combine all aqueous extracts.

    • Causality Explained: Multiple extractions maximize the transfer of the product salt into the aqueous phase, improving yield.

  • Back-Wash: Wash the combined aqueous layers with a fresh portion of ethyl acetate. This step is crucial for removing any neutral organic impurities that may have been physically carried over into the aqueous phase. Discard the organic wash.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice-water bath. While stirring vigorously, slowly add 3 M hydrochloric acid (HCl) dropwise. Monitor the pH with pH paper or a calibrated meter. Continue adding acid until the pH of the solution is between 2 and 3. A white precipitate should form.

    • Causality Explained: Acidification protonates the carboxylate and boronate groups, regenerating the neutral molecule which has significantly lower solubility in water, causing it to precipitate out of the solution.[8] Cooling the solution further decreases the product's solubility, maximizing the precipitated yield.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts (e.g., NaCl).

    • Causality Explained: The water wash is critical for removing water-soluble byproducts of the neutralization reaction. Using cold water minimizes loss of the desired product.

  • Recrystallization (Optional, for Highest Purity): Transfer the damp solid to a clean flask. Add a minimal amount of a suitable solvent (hot water is a good first choice; an ethanol/water or acetone/water mixture can also be effective) and heat until the solid just dissolves.[11][12] Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Causality Explained: Recrystallization is a powerful technique based on the principle that the solubility of a compound increases with temperature.[12] As the solution cools, the decreasing solubility forces the pure compound to form a crystal lattice, excluding impurities which remain in the mother liquor.

  • Final Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum to a constant weight.

References

  • Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021). MDPI. [Link]
  • Purification of boronic acids? (2017). Reddit. [Link]
  • Process for purification of boronic acid and its derivatives. (2005).
  • Challenging purification of organoboronic acids. (2025). Chemistry Stack Exchange. [Link]
  • HELP: Purifying boronic acids sucks. (2025). Reddit. [Link]
  • How to purify boronic acids/boronate esters? (2016).
  • Can I remove boronic acid using Work up process? (2016).
  • 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. (n.d.). Organic Syntheses. [Link]
  • Boronic acid with high oxidative stability and utility in biological contexts. (2018). PNAS. [Link]
  • Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. (2019).
  • Recrystallization is the most common method for purifying solid compounds. (n.d.). Course Website. [Link]
  • Recrystallization and Crystallization. (n.d.). University of Rochester. [Link]
  • Recrystallization. (2023). Chemistry LibreTexts. [Link]
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • 2-Furoic acid. (n.d.). Wikipedia. [Link]
  • 2-Furancarboxylic acid. (n.d.). PubChem. [Link]
  • Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. (2013). Journal of Visualized Experiments. [Link]
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Utrecht University. [Link]
  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]
  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. (2021). MDPI. [Link]
  • 2-Boronofuran-3-carboxylic acid, 98% Purity. (n.d.). CP Lab Safety. [Link]
  • Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). (n.d.). Cheméo. [Link]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

Sources

Technical Support Center: Optimizing Suzuki Reactions with 2-Carboxyfuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for overcoming challenges with 2-Carboxyfuran-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering low yields and side reactions with this specific, and often challenging, substrate. Here, we move beyond generic advice to provide targeted troubleshooting strategies, detailed protocols, and the scientific rationale behind them.

The structure of this compound presents a unique set of challenges. The furan ring is susceptible to protodeboronation, while the adjacent carboxylic acid can lead to decarboxylation at elevated temperatures and may interact with the basic conditions required for the reaction. This guide provides a systematic approach to diagnosing and solving these issues.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose the problem based on your experimental observations.

Q1: My reaction is clean but conversion is low. I'm recovering significant amounts of my starting materials. What should I investigate first?

A1: Low conversion with clean reaction profiles typically points to issues with the catalytic cycle's efficiency, specifically catalyst activation or the transmetalation step.

  • Potential Cause 1: Inefficient Catalyst Activation. The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or its concentration is too low.[1][2]

    • Solution: Switch to a modern, well-defined palladium precatalyst (e.g., a Buchwald G3 or G4 palladacycle).[1][3][4] These are designed for rapid and clean generation of the active Pd(0) catalyst under mild conditions, often at room temperature.

  • Potential Cause 2: Insufficiently Activated Boronic Acid. The equilibrium between the neutral boronic acid and the more reactive anionic boronate species may not favor the latter, slowing down the crucial transmetalation step.[2][5]

    • Solution: The choice of base is critical. Switch to a stronger, yet finely soluble, base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][6] Ensure vigorous stirring, especially in biphasic systems, to maximize interaction between the organic and aqueous phases.[1][4]

  • Potential Cause 3: Carboxylic Acid Interference. The acidic proton of the 2-carboxy group consumes a portion of the base, altering the stoichiometry. The resulting carboxylate may also chelate to the palladium center, inhibiting catalysis.

    • Solution: Increase the equivalents of base used (e.g., from 2.0 to 3.0 eq.). Alternatively, consider a protecting group strategy by converting the carboxylic acid to a methyl or ethyl ester prior to the coupling. This can be easily hydrolyzed post-reaction.

start Low Yield & High SM Recovery cause1 Inefficient Catalyst Activation? start->cause1 cause2 Slow Transmetalation? start->cause2 cause3 Substrate Interference? start->cause3 sol1 Use Modern Precatalyst (e.g., Buchwald G3/G4) cause1->sol1 Yes sol2 Use Stronger Base (K₃PO₄, Cs₂CO₃) cause2->sol2 Yes sol3 Protect Carboxylic Acid (Esterification) cause3->sol3 Yes

Caption: Diagnostic workflow for low conversion issues.

Q2: My primary side product is furan-2-carboxylic acid. How do I prevent this protodeboronation?

A2: Protodeboronation is the most common failure mode for Suzuki couplings involving furan boronic acids.[6] It is the cleavage of the C-B bond by a proton source (typically water), a reaction that is accelerated by high temperatures and strong bases.[1][2][6]

The key is to accelerate the desired Suzuki coupling catalytic cycle so that it "outruns" the protodeboronation side reaction.

  • Strategy 1: Modify Reaction Conditions

    • Lower the Temperature: This is the most critical first step. Protodeboronation has a higher activation energy than the catalytic cycle steps in many cases. Try running the reaction at 40°C or even room temperature.[6][7]

    • Shorten Reaction Time: Employ a highly active catalyst system that ensures full conversion in a shorter timeframe (e.g., 30-60 minutes), minimizing the boronic acid's exposure to destructive conditions.[7][8] Systems based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are excellent for this purpose.[7][8][9]

    • Use a Milder Base: While a strong base helps transmetalation, an overly harsh aqueous base can accelerate protodeboronation. Consider weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Strategy 2: Modify the Boronic Acid

    • Use a Stabilized Derivative: This is often the most robust solution. Convert the unstable boronic acid into an air-stable derivative that slowly releases the active reagent in situ. This keeps the concentration of the free boronic acid low at any given moment, suppressing the rate of protodeboronation.[4]

      • MIDA boronates: Highly stable and compatible with chromatography.[8]

      • Potassium Organotrifluoroborates (BF₃K): Crystalline, air-stable solids.[2][10]

      • DABO boronates: Easily prepared from diethanolamine and are very stable.[11]

cluster_main Suzuki Cycle cluster_trans Transmetalation cluster_side Side Reactions A Ar-Pd(II)-L B Ar-Ar' Product A->B Reductive Elimination C Pd(0)L C->A Oxidative Addition (Ar'-X) Boronate [Furan-B(OH)₃]⁻ Boronate->A Proton Protodeboronation (Furan-H) Decarb Decarboxylation (-CO₂) BoronicAcid Furan-B(OH)₂ BoronicAcid->Boronate + Base BoronicAcid->Proton + H₂O, Δ BoronicAcid->Decarb + Pd(0), Δ Base Base (OH⁻) Heat Heat (Δ)

Caption: The desired catalytic cycle vs. competing side reactions.

Q3: I'm observing decarboxylation in addition to my desired product. What can be done?

A3: Palladium catalysts, particularly at elevated temperatures, can catalyze the extrusion of CO₂ from carboxylic acids, especially those on electron-rich aromatic rings like furan.

  • Primary Solution: Reduce Thermal Stress. As with protodeboronation, the most effective solution is to lower the reaction temperature. This again highlights the necessity of using a high-activity catalyst that functions efficiently under mild conditions (≤ 60°C).

  • Alternative Strategy: Late-Stage Carboxylation. If low-temperature conditions are still not viable for your specific coupling partners, consider altering the synthetic route. Use 3-furanboronic acid (or a stable derivative) for the Suzuki coupling first, and then introduce the 2-carboxy group in a subsequent step via ortho-lithiation and quenching with CO₂.

Frequently Asked Questions (FAQs)

Q4: What is the ideal catalyst and ligand combination for this substrate? A4: There is no single "best" combination, but for challenging substrates prone to decomposition, high-activity systems are preferred. A combination of a palladium source like Pd(OAc)₂ or a precatalyst like (XPhos)Pd G3 with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is an excellent starting point.[7][9] These ligands accelerate both the oxidative addition and reductive elimination steps, leading to faster overall reaction times at lower temperatures.[3]

Q5: Which base and solvent system should I start with? A5: A robust starting point is K₃PO₄ as the base in a Dioxane/H₂O (e.g., 4:1) solvent system.[2][6] K₃PO₄ is strong enough to promote boronate formation but is often gentler than hydroxides. The water is necessary to dissolve the base and facilitate the formation of the active boronate species.[2] If protodeboronation remains an issue, switching to anhydrous conditions with a base like potassium carbonate (K₂CO₃) in a solvent like THF can be effective.[1][10]

Q6: Is it necessary to rigorously degas my reaction? A6: Absolutely. Oxygen can deactivate the Pd(0) catalyst through oxidation and can also promote the homocoupling of boronic acids as a side reaction.[1][9] All solvents (including water) should be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before use. The reaction vessel should be purged with an inert gas, and the reaction should be run under a positive pressure of that gas.[2][9]

Parameter Optimization Summary

ParameterStandard ConditionsOptimized for Unstable SubstratesRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂(XPhos)Pd G3 or Pd₂(dba)₃/XPhosUse of modern, high-activity precatalysts and ligands enables lower temperatures and shorter reaction times, outcompeting decomposition.[7][8][9]
Base Na₂CO₃, K₂CO₃ (2 eq)K₃PO₄ or Cs₂CO₃ (2-3 eq)Stronger bases ensure efficient formation of the active boronate species required for transmetalation.[2]
Solvent Toluene/H₂O, THF/H₂ODioxane/H₂O (4:1)Dioxane is often an excellent solvent for Suzuki couplings, and the controlled amount of water aids base solubility without excessive protodeboronation.[2]
Temperature 80-110 °CRoom Temperature to 60 °CLowering the temperature is the most critical factor in preventing both protodeboronation and decarboxylation.[2][6]
Boronic Acid "Naked" Boronic AcidMIDA, DABO, or BF₃K derivativeStabilized derivatives release the boronic acid slowly, keeping its ambient concentration low and minimizing side reactions.[2][8][10][11]

Key Experimental Protocols

Protocol 1: Optimized Suzuki Coupling of this compound

This protocol uses a high-activity catalyst system to promote coupling under mild conditions.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precatalyst (e.g., (XPhos)Pd G3, 0.02 mmol, 2 mol%).

  • Degassing: Seal the flask with a septum and purge with Argon or Nitrogen for 15 minutes.

  • Solvent Addition: Add degassed Dioxane (4 mL) and degassed water (1 mL) via syringe. The total concentration should be ~0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 50-60 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is often complete within 1-3 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (~20 mL) and water (~10 mL). Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of 2-Carboxyfuran-3-yl DABO Boronate

This protocol provides a simple method to create a stable, solid boronic acid derivative that can be used directly in the coupling reaction.[11]

  • Dissolution: In a 20 mL vial with a stir bar, suspend this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring at room temperature.

  • Precipitation: A white precipitate of the DABO boronate will typically form over 10-30 minutes.

  • Isolation: Stir the resulting slurry for an additional 15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable DABO boronate can now be weighed and used directly in Protocol 1 in place of the boronic acid.

References

  • BenchChem. (2025). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions Involving Heterocyclic Boronic Acids.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(11), 2920–2923. [Link]
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • Unnamed Supplier. Suzuki Coupling Applications with 2-Furanboronic Acid: A Supplier's Insight.
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Various Authors. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
  • Anderson, K. W., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.

Sources

Technical Support Center: Suzuki Coupling with Carboxylic Acid-Containing Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving substrates bearing carboxylic acid functional groups. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when this highly versatile C-C bond-forming reaction meets the often-problematic acidic proton. Here, we move beyond simple protocols to explain the "why" behind the troubleshooting steps, ensuring a deeper understanding and more successful experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the interference of carboxylic acids in Suzuki couplings.

Q1: Does a carboxylic acid group inherently interfere with the Suzuki coupling reaction?

A: Yes, the carboxylic acid group can significantly interfere with the Suzuki coupling, often leading to low yields or complete reaction failure.[1] The acidic proton and the corresponding carboxylate anion, formed under the basic conditions required for the reaction, can disrupt the catalytic cycle in several ways.[1][2] However, this interference is not insurmountable and can be managed with the appropriate strategies.

Q2: What are the primary mechanisms of interference?

A: There are three main pathways through which a carboxylic acid can disrupt the reaction:

  • Catalyst Deactivation: The carboxylate anion, generated in the basic reaction medium, can coordinate strongly to the palladium center. This coordination can stabilize the Pd(II) intermediate, hindering subsequent steps of the catalytic cycle like transmetalation or reductive elimination, effectively deactivating the catalyst.[1]

  • Solubility Issues: Under basic conditions, the carboxylic acid is converted to its corresponding carboxylate salt. This salt may have poor solubility in the typical organic solvents used for Suzuki couplings, leading to a heterogeneous mixture and impeding the reaction kinetics.[2]

  • Unwanted Side Reactions: The acidic proton of the carboxylic acid can act as a proton source, leading to the competitive protodeboronation of the boronic acid coupling partner.[3] This side reaction consumes the nucleophile and reduces the overall yield of the desired product.

Q3: Is it always necessary to use a protecting group for the carboxylic acid?

A: Not always, but it is often the most reliable and straightforward strategy, especially during the initial exploration of a new coupling reaction.[2] Protecting the carboxylic acid as an ester, for instance, removes the acidic proton and prevents the formation of the problematic carboxylate anion.[1] However, direct coupling without protection is possible with careful optimization of the reaction conditions.

Q4: What are the main strategies for successfully running a Suzuki coupling with a free carboxylic acid?

A: Success hinges on one of two approaches:

  • Protect-Couple-Deprotect: Chemically mask the carboxylic acid (commonly as an ester), perform the Suzuki coupling, and then hydrolyze the ester to regenerate the free acid. This adds steps but is a robust and common solution.[1]

  • Direct Coupling Condition Optimization: Carefully select the base, catalyst, ligands, and solvent system to minimize the interference from the free carboxylic acid. This can save synthetic steps but requires more rigorous optimization.[2]

Troubleshooting Guide: From Problem to Solution

This guide is structured by common experimental observations. For each issue, we diagnose the potential causes and provide actionable protocols.

Issue 1: Low to No Yield of Desired Product

Symptom: You are attempting to couple an aryl halide (or boronic acid) containing a carboxylic acid with its coupling partner, but analysis (TLC, LC-MS) shows mostly unreacted starting materials.

Potential Cause A: Catalyst Deactivation by Carboxylate

The most likely culprit is the deactivation of the palladium catalyst. The carboxylate formed in situ coordinates to the palladium, effectively poisoning it. This is particularly problematic with Pd(II) precatalysts that require reduction to Pd(0) to enter the catalytic cycle.[1]

Solution A: Modify Catalyst and Ligand System

  • Switch to a Pd(0) Source: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), consider switching to a Pd(0) source like Pd(PPh₃)₄. This can sometimes bypass the inhibition issue.[1]

  • Optimize Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can sometimes promote the desired reaction over catalyst deactivation. Experiment with different ligands to find one that is effective for your specific substrate.[4]

dot

cluster_inhibition Inhibition Pathway Pd_II Pd(II) Precatalyst Deactivated_Complex [Pd(II)(OOCR)₂L₂] Deactivated Complex Pd_II->Deactivated_Complex Coordination Catalytic_Cycle Intended Catalytic Cycle (Pd⁰/PdII) Pd_II->Catalytic_Cycle Reduction to Pd(0) (Intended Path) R_COOH R-COOH R_COO R-COO⁻ (Carboxylate) R_COOH->R_COO Deprotonation Base Base Base->R_COO R_COO->Deactivated_Complex Deactivated_Complex->Catalytic_Cycle Inhibited

Caption: Catalyst deactivation by carboxylate coordination.

Potential Cause B: Poor Solubility of the Carboxylate Salt

The salt of your carboxylic acid substrate may be crashing out of the organic solvent, effectively removing it from the reaction.[2]

Solution B: Adjust Solvent System

  • Increase Solvent Polarity: Switch to a more polar aprotic solvent like DMF, DMAc, or Dioxane, which may better solvate the carboxylate salt.

  • Use a Phase-Transfer Catalyst: In biphasic systems (e.g., Toluene/Water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the carboxylate salt into the organic phase.

  • Explore Aqueous Systems: Suzuki couplings can be performed in water, which may be ideal for highly polar, salt-like substrates.[5]

Issue 2: Significant Protodeboronation Side Product Observed

Symptom: You observe the formation of a side product where the boronic acid group has been replaced by a hydrogen atom (Ar-B(OH)₂ → Ar-H).

Potential Cause: Insufficient Base

The acidic proton of the carboxylic acid is reacting with the transmetalating species or quenching the base, creating a sufficiently acidic environment to cause protodeboronation of your boronic acid starting material.[3]

Solution: Stoichiometry and Choice of Base

  • Increase Base Equivalents: You must use enough base to neutralize both the carboxylic acid and to facilitate the catalytic cycle. Start with at least 2.5-3.0 equivalents of base relative to the halide.

  • Select an Appropriate Base: The base is required to activate the boronic acid for transmetalation.[6] Stronger, non-nucleophilic bases are often preferred. However, if other base-sensitive functional groups are present, a milder base may be required.

BasepKa (Conjugate Acid)Common Use Case / Notes
K₃PO₄ ~12.3Often effective, moderate strength. Good starting point.
Cs₂CO₃ ~10.3Stronger base, often very effective but more expensive. Good for difficult couplings.
K₂CO₃ ~10.3Standard, cost-effective choice. May require higher temperatures.
NaOH ~15.7Very strong, can promote side reactions. Use with caution.
NaO-t-Bu ~19Very strong, non-nucleophilic. Can be effective but may cause ester hydrolysis if present.
CsF ~3.2A mild base, useful when base-labile groups like esters are present elsewhere in the molecule.[1]

Table 1: Comparison of bases for Suzuki coupling with acidic substrates.

Strategic Workflows for Success

Instead of repeated trial and error, a strategic approach can save significant time and resources.

Workflow 1: The Protective Group Strategy (Recommended for Reliability)

This is the most dependable method for complex molecules or when reaction optimization is not feasible. The most common protecting group is an ester.[7]

dot

start Start: R-COOH Substrate esterify Step 1: Esterification (e.g., MeOH, H⁺ or SOCl₂) start->esterify ester Protected Substrate: R-COOMe esterify->ester suzuki Step 2: Suzuki Coupling (Standard Conditions) ester->suzuki coupled_ester Coupled Product: Ar-R-COOMe suzuki->coupled_ester deprotect Step 3: Deprotection (e.g., LiOH, THF/H₂O) coupled_ester->deprotect final_product Final Product: Ar-R-COOH deprotect->final_product

Caption: The Protect-Couple-Deprotect workflow.

Experimental Protocol: Methyl Ester Protection

  • Protection: To a solution of the carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS indicates complete conversion.

  • Remove the solvent under reduced pressure. The resulting crude methyl ester can often be used directly in the next step after ensuring all acid is quenched or removed.

  • Suzuki Coupling: Perform the Suzuki coupling using your standard, optimized conditions with the methyl ester substrate.

  • Deprotection (Saponification): Dissolve the coupled ester product in a mixture of THF and water (e.g., 3:1). Add LiOH (2-3 eq) and stir at room temperature until the reaction is complete.

  • Acidify the reaction mixture with aqueous HCl (e.g., 1M) to protonate the carboxylate and then extract the final product with an organic solvent.

Workflow 2: The Direct Coupling Strategy (Fewer Steps, More Optimization)

This approach is advantageous for process chemistry where step economy is critical. Success depends on finding the right balance of conditions.

dot

start Start: Direct Coupling of R-COOH check_yield Is Yield >70%? start->check_yield Initial Test Run (e.g., Pd(dppf)Cl₂, K₂CO₃, 3 eq) change_base Optimize Base (Try K₃PO₄, Cs₂CO₃) check_yield->change_base No success Success! check_yield->success Yes change_base->check_yield Re-evaluate change_catalyst Optimize Catalyst/Ligand (Try Pd(PPh₃)₄, different ligands) change_base->change_catalyst No Improvement change_catalyst->check_yield Re-evaluate change_solvent Optimize Solvent (Try Dioxane, DMF) change_catalyst->change_solvent No Improvement change_solvent->check_yield Re-evaluate failure Consider Protection Strategy change_solvent->failure No Improvement

Caption: Decision workflow for direct coupling optimization.

Advanced Strategy: Decarbonylative & Decarboxylative Couplings

For certain substrates, particularly nitrogen-containing heterocycles, modern methods allow the carboxylic acid to be used as a "masked" halide.[8] In these reactions, the entire -COOH group is expelled as CO (decarbonylative) or CO₂ (decarboxylative), forming the C-C bond at the carbon that was attached to the acid.[8][9] These methods provide an alternative synthetic disconnection but require specific catalysts and conditions, often at higher temperatures.[8][10] This is a specialized but powerful tool for certain applications in drug discovery.[8]

References
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Protecting group. (n.d.). Wikipedia.
  • Cervantes-Reyes, A., Smith, A. C., Chinigo, G. M., Blakemore, D. C., & Szostak, M. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 24(9), 1678–1683.
  • Do carboxylic acids interfere with Suzukis? (2021). Reddit.
  • Carboxylic acid and Cross Coupling reactions. (2023). Reddit.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Protecting Groups for Boronic Acids. (2016). Chem-Station.
  • D'Amato, E. M., & Scola, M. J. (2020). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. Request PDF.
  • Decarboxylative cross-coupling. (n.d.). Wikipedia.
  • Si, S., Wang, C., Zhang, N., & Zou, G. (2016). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry, 81(10), 4364–4370.
  • Mondal, S., & Gevorgyan, V. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 55(62), 9199-9202.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Protection and deprotection of carboxylic acid group. (n.d.). ResearchGate.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 15(18), 3251-3277.
  • Akai, Y., Iizuka, M., Tanimoto, H., Nishiyama, Y., & Kakiuchi, F. (2010). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 75(15), 5344–5347.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate.
  • Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. (2016). Request PDF.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry.
  • Zhao, Q., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 749-759.
  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (2019). Request PDF.
  • Hermange, P., Lindhardt, A. T., Taaning, R. H., Bjerglund, K., Lupp, D., & Skrydstrup, T. (2011). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 13(9), 2444–2447.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
  • Suzuki reaction. (n.d.). Wikipedia.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 2-Carboxyfuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing cross-coupling reactions involving 2-carboxyfuran-3-boronic acid. This guide is tailored for researchers, scientists, and drug development professionals aiming to efficiently utilize this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to streamline your experimental workflow and enhance reaction success.

Introduction: The Unique Challenges of this compound

This compound is a valuable reagent for introducing a functionalized furan moiety into complex molecules. However, its unique structure, featuring both a boronic acid and a carboxylic acid on an acid-sensitive furan ring, presents a distinct set of challenges in Suzuki-Miyaura cross-coupling reactions. Successful coupling requires a careful balancing act to activate the boronic acid for transmetalation without inducing unwanted side reactions.

This guide will navigate the intricacies of optimizing base and solvent conditions to mitigate common failure modes such as low yield, catalyst deactivation, protodeboronation, and decarboxylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

Low conversion is a common issue stemming from the bifunctional nature of this substrate. The primary culprits are often catalyst inhibition and suboptimal base/solvent selection.

Core Directive: The carboxylic acid group can interfere with the catalytic cycle. The carboxylate, formed under basic conditions, can coordinate to the palladium center, potentially deactivating the catalyst. Your initial troubleshooting should focus on mitigating this interaction and ensuring the base is strong enough to promote transmetalation but not so harsh as to cause degradation.

Troubleshooting Workflow:

start Low/No Yield Observed check_base Step 1: Evaluate Base Selection - Is an extra equivalent of base used? - Is the base too strong/weak? start->check_base check_base->start Re-screen bases check_solvent Step 2: Assess Solvent System - Is the boronic acid soluble? - Is the system biphasic or homogeneous? check_base->check_solvent Base seems appropriate check_solvent->start Re-screen solvents check_temp Step 3: Check Reaction Temperature - Is it high enough for catalysis? - Is it too high, causing degradation? check_solvent->check_temp Solvent system is suitable check_temp->start Adjust temperature check_catalyst Step 4: Verify Catalyst/Ligand Integrity - Is the precatalyst active? - Is the ligand appropriate? check_temp->check_catalyst Temperature is optimized check_catalyst->start Test new catalyst/ligand solution Solution: Optimized Conditions check_catalyst->solution Catalyst system is active

Initial Troubleshooting Workflow

Q2: How does the carboxylic acid group specifically impact the choice of base?

The acidic proton of the carboxylic acid will be neutralized by the base. Therefore, you must use at least one extra equivalent of base to account for this. Failure to do so will result in the consumption of the base intended for the catalytic cycle, leading to poor or no reaction.

Base Selection Hierarchy:

  • Mild Inorganic Bases (First Choice): Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally the best starting points.[1] They are typically strong enough to form the active boronate species required for transmetalation but are less likely to cause hydrolysis of other functional groups or promote harsh side reactions.[1] Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings due to its higher solubility in organic solvents.[1]

  • Fluoride Bases (Alternative Option): Potassium fluoride (KF) can be effective, especially if your substrates have base-labile groups (e.g., esters).[2] The fluoride ion is thought to activate the boronic acid without significantly increasing the basicity of the medium.[2]

  • Strong Bases (Use with Caution): Hydroxides (NaOH, KOH) and alkoxides (KOtBu) should be used cautiously. While they can be effective, their high basicity increases the risk of side reactions, including protodeboronation and potential degradation of the furan ring.

Data-Driven Base Comparison (Model System)

The following table, compiled for a standard Suzuki-Miyaura reaction, illustrates the general effectiveness of different bases. While not specific to this compound, it provides a valuable baseline for selection.

Base (2.0 equiv)Solvent SystemTypical Yield (%)Key Considerations
K₃PO₄ Toluene/H₂O>95Often a robust choice for heteroaromatic couplings.
Cs₂CO₃ Dioxane/H₂O>95Good solubility in organic solvents, effective for difficult couplings.
K₂CO₃ Toluene/H₂O~90A cost-effective and widely used base.[1]
KF Anhydrous THFVariableUseful for base-sensitive substrates.
NaOH Toluene/H₂OVariableHigh basicity can lead to side reactions.

Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Q3: What is the optimal solvent system for this reaction?

The ideal solvent must solubilize the boronic acid (which is quite polar), the aryl halide, and the catalyst system. A biphasic solvent system is often the most effective.

Recommended Solvent Systems:

  • Dioxane/Water or THF/Water (e.g., 4:1 to 10:1 v/v): This is a standard and highly effective choice for Suzuki reactions.[3] The organic solvent dissolves the aryl halide and catalyst, while the water helps to dissolve the inorganic base and the boronic acid salt.[3] Vigorous stirring is essential to ensure efficient mixing between the two phases.

  • Toluene/Water: Another common biphasic system that works well, particularly at higher temperatures.[3]

  • DMF or Acetonitrile (with caution): While these polar aprotic solvents can be effective, they can sometimes lead to different reaction selectivities or catalyst deactivation pathways.[3] They should be considered if solubility issues persist in other systems.

Expert Tip: Ensure your organic solvents are properly degassed before use. Dissolved oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[4]

Q4: I'm observing significant protodeboronation. How can I minimize this side reaction?

Protodeboronation is the replacement of the C-B bond with a C-H bond, consuming your boronic acid.[4] Heteroaromatic boronic acids, like furan derivatives, are particularly susceptible to this side reaction, especially under harsh basic conditions or in the presence of excess water.[3]

Mitigation Strategies:

  • Use a Milder Base: Switch from strong bases like NaOH or KOH to K₃PO₄ or K₂CO₃.[4]

  • Reduce Water Content: While some water is often necessary, using a higher ratio of organic solvent to water (e.g., 10:1) can reduce the rate of protodeboronation.

  • Anhydrous Conditions: In some challenging cases, moving to anhydrous conditions with a soluble base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) in a solvent like THF or dioxane can be effective.[4]

  • Use Boronate Esters: Converting the boronic acid to a more stable pinacol ester can protect it from protodeboronation. The ester can then be used in the coupling reaction, often requiring slightly different activation conditions.[3]

cluster_suzuki Desired Suzuki Cycle cluster_side Side Reaction ArPdL2X Ar-Pd(II)-X Transmetalation Transmetalation ArPdL2X->Transmetalation ArBOH2 Furan-B(OH)2 (activated by base) ArBOH2->Transmetalation ArPdL2Ar Ar-Pd(II)-Furan Transmetalation->ArPdL2Ar ReductiveElim Reductive Elimination ArPdL2Ar->ReductiveElim Product Ar-Furan Product ReductiveElim->Product ArBOH2_side Furan-B(OH)2 Protodeboronation Protodeboronation ArBOH2_side->Protodeboronation ProtonSource H+ Source (e.g., H₂O) ProtonSource->Protodeboronation Byproduct Furan-H Byproduct Protodeboronation->Byproduct

Competition between Suzuki Coupling and Protodeboronation

Q5: Is decarboxylation a risk under typical Suzuki conditions?

Yes, decarboxylation is a significant concern. The thermal decarboxylation of 2-furoic acid to furan can be initiated at temperatures around 140-160 °C. While many Suzuki reactions are run at lower temperatures (80-110 °C), prolonged heating or the use of very strong bases could promote this unwanted side reaction.

Strategies to Avoid Decarboxylation:

  • Temperature Control: Keep the reaction temperature below 120 °C. If the reaction is sluggish, consider using a more active catalyst/ligand system rather than increasing the heat.

  • Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times.

  • Base Choice: While not definitively established in the literature for this specific substrate, extremely strong bases might increase the rate of decarboxylation. Sticking to moderate bases like carbonates and phosphates is a prudent strategy.

Recommended Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. It is designed to be a self-validating system; deviations from the expected outcome should prompt a systematic evaluation of the variables as outlined in the troubleshooting sections.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv, limiting reagent)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 5:1 mixture, to achieve ~0.1 M concentration)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and any excess base. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40, 4544-4568.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Amatore, C.; Jutand, A. The Key Role of the Base in the Suzuki-Miyaura Reaction. Angew. Chem. Int. Ed.2007, 46, 4384-4387.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc.2011, 133, 2116-2119.
  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science2016, 352, 329-332.
  • Cox, P. A.; et al. A common mechanism for protodeboronation of heteroaromatic boronic acids. J. Am. Chem. Soc.2016, 138, 9979-9988.
  • Reddit. Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
  • Varelis, P.; Hucker, B. Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chem.2011, 126, 1512-1515.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Storage and handling recommendations for 2-Carboxyfuran-3-boronic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Carboxyfuran-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and troubleshooting of this versatile yet sensitive reagent. Our goal is to equip you with the necessary knowledge to mitigate degradation and ensure the success of your experiments.

Introduction: The Challenge of 2-Heterocyclic Boronic Acids

This compound is a valuable building block in organic synthesis. However, like many 2-heterocyclic boronic acids, it is susceptible to degradation, which can lead to inconsistent experimental results and low yields.[1][2] Understanding the inherent instability of this compound and the primary pathways of its decomposition is crucial for its effective use. The main challenges arise from its susceptibility to protodeboronation and oxidation, processes that can be accelerated by environmental factors and reaction conditions.[1][3][4]

This guide provides a comprehensive overview of the best practices for storing and handling this compound, along with a troubleshooting section to address common issues encountered during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are:

  • Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-carboxyfuran.[3] This reaction is highly dependent on the pH of the solution and can be catalyzed by both acids and bases.[3][5]

  • Oxidation: The boronic acid functional group can be oxidized, especially in the presence of atmospheric oxygen or other oxidizing agents, leading to the formation of a hydroxyl group and boric acid.[1][4] The intramolecular carboxylic acid group in this compound may offer some increased resistance to oxidation compared to simple arylboronic acids by acting as an intramolecular ligand to the boron atom.[4][6]

Q2: What is a boroxine and should I be concerned about its formation?

A2: A boroxine is a six-membered ring formed from the dehydration and trimerization of three boronic acid molecules.[1] This is a common occurrence for boronic acids in their solid state or under anhydrous conditions. While the formation of boroxines is often a reversible process, it can affect the stoichiometry of your reactions if not accounted for, as it alters the molecular weight of the reagent.

Q3: How do stabilizing derivatives like pinacol esters or MIDA boronates work?

A3: To combat the inherent instability of boronic acids, they are often converted into more stable derivatives:

  • Boronate Esters (e.g., Pinacol Esters): These are formed by reacting the boronic acid with a diol, such as pinacol. The resulting cyclic ester protects the boronic acid group from degradation pathways like protodeboronation and oxidation.[1][7]

  • N-Methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable derivatives that can be handled and stored at the benchtop under air indefinitely.[2] They are particularly useful in a "slow-release" strategy, where the active boronic acid is generated in situ during the reaction under specific conditions, minimizing its exposure to degradative environments.[1][2]

  • Potassium Organotrifluoroborates (R-BF₃K): These are crystalline, air-stable solids that are considered a "protected" form of the boronic acid.[1] They are generally more stable and easier to handle than the free boronic acids.

Storage and Handling Recommendations

To ensure the longevity and reactivity of your this compound, adhere to the following storage and handling guidelines.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at -20°C in a freezer.Low temperatures slow down the rate of decomposition reactions.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to moisture and oxygen, which are key contributors to protodeboronation and oxidation, respectively.[1]
Light Store in an amber vial or in the dark.Protects the compound from potential light-induced degradation.
Container Keep containers securely sealed.Prevents the ingress of atmospheric moisture and oxygen.[8]
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[8][9]

  • Inert Atmosphere: When weighing and dispensing the compound, especially for sensitive reactions, it is best practice to do so under an inert atmosphere (e.g., in a glovebox).

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent contamination with moisture or other reactive substances.

  • Solvent Choice: If preparing a stock solution, use a dry, aprotic solvent. Be aware that even in aprotic solvents like THF, some degradation can occur over time, though it is significantly slower than when stored neat.[10] It is recommended to prepare solutions fresh before use.

Troubleshooting Guide for Experimental Setbacks

This section addresses common problems encountered when using this compound in chemical reactions, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield Degradation of this compound: The compound may have degraded during storage or in the reaction mixture via protodeboronation.[11][12]- Purchase fresh reagent and store it properly. - Consider converting the boronic acid to a more stable MIDA boronate for a slow-release strategy.[1][2] - Use anhydrous solvents and rigorously degas the reaction mixture to remove oxygen.[11]
Catalyst deactivation: The carboxylic acid functionality can potentially coordinate to the palladium catalyst, leading to its deactivation.[13]- Screen different palladium catalysts and ligands. For instance, if a Pd(II) catalyst fails, a Pd(0) source might be more effective.[13] - Consider protecting the carboxylic acid as an ester and deprotecting it post-coupling.
Formation of 2-carboxyfuran as a major byproduct Protodeboronation: The reaction conditions (e.g., pH, temperature, presence of water) are favoring the cleavage of the C-B bond.[3]- Use milder bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong hydroxides.[14] - Minimize the amount of water in the reaction, or use a biphasic system where the concentration of the boronic acid in the aqueous phase is low. - Lower the reaction temperature if possible.[14]
Inconsistent results between batches Variability in reagent quality: The purity of this compound can vary, and it may have degraded to different extents between batches.[14]- Always use a fresh bottle of the reagent or re-purify it if its quality is in doubt. - Ensure consistent and thorough degassing and inert atmosphere techniques for every reaction.[14]
Difficulty in purification Presence of benzoic acid (protodeboronation product): The polarity of the desired product might be similar to the 2-carboxyfuran byproduct, making chromatographic separation challenging.[14]- Optimize the reaction to minimize protodeboronation (see above). - Explore different purification techniques, such as recrystallization or derivatization, to facilitate separation.

Visualizing Degradation Pathways

To better understand the chemical transformations that this compound can undergo, the following diagrams illustrate the key degradation pathways.

G A This compound B Protodeboronation (H₂O, H⁺ or OH⁻) A->B D Oxidation (O₂, ROS) A->D C 2-Carboxyfuran B->C E 3-Hydroxy-2-carboxyfuran D->E

Caption: Primary degradation pathways of this compound.

Experimental Protocol: Conversion to a MIDA Boronate Ester for Enhanced Stability

For applications where the instability of this compound is a significant hurdle, converting it to its N-methyliminodiacetic acid (MIDA) boronate ester is a highly effective strategy.[2]

Materials:

  • This compound

  • N-methyliminodiacetic acid

  • Anhydrous Toluene

  • Dean-Stark apparatus

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux under an inert atmosphere.

  • Continuously remove water using the Dean-Stark trap.

  • Monitor the reaction by an appropriate method (e.g., ¹H NMR of an aliquot) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting MIDA boronate is typically a stable solid that can be used directly in subsequent reactions or purified further if necessary.

G cluster_0 MIDA Ester Formation Workflow A Combine Reagents (Boronic Acid, MIDA) B Add Anhydrous Toluene A->B C Reflux with Dean-Stark B->C D Monitor Reaction C->D E Solvent Removal D->E F Isolate Stable MIDA Boronate E->F

Sources

Technical Support Center: Analysis of 2-Carboxyfuran-3-boronic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Carboxyfuran-3-boronic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful High-Performance Liquid Chromatography (HPLC) analysis of this compound. Our approach is rooted in explaining the "why" behind experimental choices, ensuring robust and reliable methodologies.

Introduction to the Analyte: this compound

This compound is a polar, acidic molecule with the potential for complex chromatographic behavior. Its structure contains a furan ring, a carboxylic acid group, and a boronic acid group, each contributing to its unique analytical challenges. Understanding these features is paramount for developing a stability-indicating HPLC method to identify and quantify impurities.

Key Molecular Features:

  • Polarity: The presence of both carboxylic and boronic acid moieties makes the molecule highly polar, which can lead to poor retention on traditional reversed-phase columns.

  • Acidity: The molecule possesses two acidic centers: the carboxylic acid (estimated pKa ~3-4) and the boronic acid (pKa generally in the range of 8-10)[1][2]. The ionization state of these groups, dictated by the mobile phase pH, will significantly impact retention and peak shape.

  • Reactivity and Instability: Boronic acids, particularly heteroaromatic ones, are susceptible to degradation via protodeboronation and oxidation[3]. The furan ring itself can also undergo oxidative cleavage[1].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Method Development & Optimization

Question 1: I am not seeing any retention of my this compound peak on my C18 column. It elutes in the void volume. What is happening and how can I fix it?

Answer:

This is a classic issue when analyzing highly polar compounds like this compound on traditional C18 columns[1]. The non-polar stationary phase provides insufficient interaction with the polar analyte, leading to its co-elution with the solvent front.

Causality: The root cause is the mismatch in polarity between your analyte and the stationary phase. To achieve retention in reversed-phase chromatography, the analyte needs to partition into the stationary phase. Highly polar molecules prefer to remain in the more polar mobile phase.

Troubleshooting Protocol:

  • Column Selection: Switch to a more appropriate stationary phase designed for polar analytes. Consider the following options:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to retain polar compounds through dipole-dipole interactions and also prevents phase collapse in highly aqueous mobile phases.

    • Polar-Endcapped Phases: These columns use a polar group to endcap residual silanols, reducing undesirable interactions and improving the peak shape of acidic and basic compounds.

    • "Aqueous" C18 Columns: These are specifically designed to be stable in 100% aqueous mobile phases, allowing for the use of weaker mobile phases to increase the retention of polar analytes.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase (e.g., bare silica, diol) and a mobile phase with a high concentration of organic solvent. It is an excellent alternative for retaining very polar compounds that are unretained in reversed-phase mode.

  • Mobile Phase Modification:

    • Increase Aqueous Content: If using a compatible "aqueous" C18 column, increase the percentage of the aqueous portion of your mobile phase. This will decrease the mobile phase strength and promote greater retention.

    • pH Adjustment: The pH of the mobile phase is critical. To maximize retention on a reversed-phase column, you want to suppress the ionization of the analyte. For this compound, this means working at a low pH (e.g., pH 2.5-3.0) to protonate the carboxylic acid group, making the molecule less polar. An acidic modifier like formic acid or phosphoric acid is recommended[2].

Recommended Starting Conditions:

ParameterRecommendationRationale
Column Waters XSelect HSS T3, or similar polar-compatible reversed-phase columnDesigned for enhanced retention of polar compounds[2]
Mobile Phase A 0.1% Formic Acid in WaterLow pH to suppress ionization of the carboxylic acid
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increaseTo elute the analyte and any less polar impurities
Detection UV, ~254 nmBased on the UV absorbance of similar furan-carboxylic acid structures[4]

Question 2: My peak for this compound is tailing significantly. What are the likely causes and how can I improve the peak shape?

Answer:

Peak tailing for an acidic compound like this is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Causality:

  • Silanol Interactions: The most common cause is the interaction of the acidic analyte with free silanol groups (Si-OH) on the surface of silica-based columns. These silanols can be deprotonated and interact with the analyte, leading to a secondary, undesirable retention mechanism that causes tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, you may have a mixed population of ionized and non-ionized species, which can lead to peak broadening and tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., pH < 3) to fully protonate the carboxylic acid. This minimizes its ionic interaction with silanols.

  • Use a Low Silanol Activity Column: Modern HPLC columns are often manufactured with high-purity silica and advanced endcapping to minimize free silanols. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Reduce Injection Volume/Concentration: Perform a dilution series of your sample to see if the tailing is concentration-dependent. If it is, reduce the amount of sample injected onto the column.

  • Increase Buffer Strength: A higher concentration of the mobile phase buffer can sometimes help to mask the residual silanol groups and improve peak symmetry.

Category 2: Impurity Identification & Stability

Question 3: I see a new peak growing in my sample over time, especially when left on the autosampler. What could this impurity be?

Answer:

Given the structure of this compound, the most likely degradation product is 2-furoic acid . This is formed through a process called protodeboronation .

Mechanism of Protodeboronation:

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is often catalyzed by aqueous acids or bases and can even be self-catalyzed by the boronic acid itself in the solid state[5]. For heteroaromatic boronic acids, this process can be particularly facile.

Experimental Confirmation:

  • Co-injection: Obtain a standard of 2-furoic acid and co-inject it with your degraded sample. If the growing peak co-elutes with the standard, it is highly likely to be 2-furoic acid.

  • Mass Spectrometry (LC-MS): If available, analyze the peak by LC-MS. This compound has a molecular weight of 155.90 g/mol , while 2-furoic acid has a molecular weight of 112.08 g/mol [6][7]. The mass difference will confirm the loss of the boronic acid group.

Preventative Measures:

  • Sample Preparation: Prepare samples fresh and in a non-aqueous, aprotic solvent if possible (e.g., acetonitrile or THF). Avoid prolonged storage in water or alcohols. Studies have shown that some unstable boronic acids are surprisingly more stable in THF solution than as neat solids[2].

  • Autosampler Temperature: Keep the autosampler temperature low (e.g., 4 °C) to slow down the degradation process.

  • pH of Diluent: If an aqueous diluent is necessary, acidify it to a low pH to maintain the stability of the boronic acid.

Question 4: I suspect there are process-related impurities from the synthesis of my this compound. What should I look for?

Answer:

A common synthetic route to aryl boronic acids involves the reaction of an organometallic intermediate (formed from an aryl halide) with a borate ester[7]. For this compound, a likely starting material is 3-bromofuran-2-carboxylic acid .

Potential Process-Related Impurities:

  • Starting Material: Unreacted 3-bromofuran-2-carboxylic acid. This would be a key impurity to monitor.

  • Homocoupling Byproducts: Reaction of the organometallic intermediate with the starting aryl halide can lead to the formation of a dimer.

  • Residual Solvents and Reagents: Depending on the specific synthetic route, there may be residual solvents or reagents present.

Identification Strategy:

  • Obtain a Standard: If possible, obtain a sample of 3-bromofuran-2-carboxylic acid to determine its retention time under your HPLC conditions.

  • Forced Degradation Studies: To understand the degradation profile better, subject your sample to stress conditions (acid, base, peroxide, heat, light). This can help to confirm the identity of degradation products and demonstrate the stability-indicating nature of your method.

HPLC Method for Potential Impurities:

A gradient method is typically required to separate the polar this compound from potentially less polar impurities like the starting material or homocoupling products.

G cluster_0 Potential Impurities cluster_1 Analyte Starting Material\n(3-bromofuran-2-carboxylic acid) Starting Material (3-bromofuran-2-carboxylic acid) Degradation Product\n(2-furoic acid) Degradation Product (2-furoic acid) Homocoupling Byproduct Homocoupling Byproduct This compound This compound

Caption: Common impurities related to this compound.

References

  • PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information.
  • Wikipedia. (2023, October 27). 2-Furoic acid.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • PubChem. (n.d.). 3-Furoic acid. National Center for Biotechnology Information.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Morressier. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Furancarboxylic Acid.
  • ResearchGate. (n.d.). pK a values for boronic acids 1-7.
  • Wikipedia. (2023, November 26). Protodeboronation.
  • BIOFOUNT. (n.d.). 3-Carboxyfuran-2-boronic Acid.
  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • NIST. (n.d.). 2-Furancarboxylic acid. WebBook.
  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
  • ChemRxiv. (2020). Boronic acid with high oxidative stability and utility in biological contexts.
  • CP Lab Safety. (n.d.). 2-Boronofuran-3-carboxylic acid, 98% Purity.

Sources

Strategies for coupling sterically hindered substrates with 2-Carboxyfuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling of sterically demanding substrates, specifically involving the use of 2-Carboxyfuran-3-boronic acid. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate this complex transformation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction between a di-ortho-substituted aryl halide and this compound is resulting in low to no yield. What are the primary issues I should investigate?

Low conversion in such a sterically demanding and functionally complex coupling is a common but solvable problem. The reaction's failure typically stems from a combination of three factors:

  • Inherent Steric Hindrance: The bulky groups on your aryl halide impede both the initial oxidative addition of the palladium catalyst and the final, product-forming reductive elimination step. Standard catalyst systems like those using Pd(PPh₃)₄ are often ineffective.[1]

  • Boronic Acid Instability: this compound is susceptible to several degradation pathways under typical Suzuki conditions. The primary concerns are protodeboronation (cleavage of the C-B bond by a proton source) and thermal decarboxylation.[2][3][4]

  • Carboxylic Acid Interference: The free carboxylic acid group ortho to the boronic acid can act as a ligand, coordinating to the palladium center and deactivating the catalyst. It also complicates the acid-base chemistry of the reaction, potentially neutralizing the base needed to activate the boronic acid for transmetalation.[5]

A successful strategy requires addressing all three of these challenges simultaneously through careful selection of the catalyst system, base, solvent, and potentially, modification of the boronic acid itself.

Q2: What are the specific degradation pathways for this compound, and how can I detect them?

The two most significant side reactions for this substrate are protodeboronation and decarboxylation.

  • Protodeboronation: This is the reaction where the boronic acid group is replaced by a hydrogen atom (R-B(OH)₂ → R-H).[2] It is often catalyzed by residual acid or base in the presence of protic solvents like water or alcohols. You can detect this by looking for furan-2-carboxylic acid as a byproduct in your crude reaction mixture via LC-MS or ¹H NMR.

  • Decarboxylation: Furoic acids can lose CO₂ at elevated temperatures (typically >140 °C) to form furan.[3][4] This is a major concern if your sterically hindered coupling requires high reaction temperatures. The formation of furan or its subsequent coupling products would be a clear indicator.

The diagram below illustrates these competing pathways.

G cluster_main This compound A Starting Material B Desired Suzuki Product (Biaryl) A->B  Pd Catalyst, Base Sterically Hindered Halide C Protodeboronation Product (Furan-2-carboxylic acid) A->C  H₂O, Base or Acid (Side Reaction) D Decarboxylation Product (Furan) A->D  High Temperature (Δ) (Side Reaction)

Caption: Degradation pathways of this compound.

Q3: Which palladium catalyst and ligand combination is most effective for coupling sterically hindered substrates?

For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) are generally inadequate.[1] Success hinges on using bulky, electron-rich phosphine ligands that promote the challenging oxidative addition and reductive elimination steps.[1][6]

Key Recommendations:

  • Buchwald Ligands: Biaryl phosphine ligands, developed by the Buchwald group, are the gold standard for challenging couplings. They are designed to create a monoligated, highly reactive 14-electron palladium(0) species.[1]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and offer high thermal stability, making them excellent ligands for difficult transformations.[7]

The following table provides a starting point for ligand selection.

Ligand ClassSpecific ExamplesRecommended ForCatalyst LoadingSource
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosGeneral sterically hindered aryl chlorides and bromides.1-5 mol%[1][8]
Specialized Biaryl Phosphines AntPhos, BI-DIMEExtremely hindered substrates (e.g., tetra-ortho-substituted).1-3 mol%[1][9][10]
N-Heterocyclic Carbenes (NHCs) IPr, IMesHigh thermal stability, useful for high-temperature reactions.1-5 mol%[7]

It is often most efficient to use modern, air-stable palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) which contain the ligand and palladium source in one complex, ensuring the correct stoichiometry and consistent activation.[11]

Q4: How can I prevent the boronic acid from degrading during the reaction?

The most robust strategy is to convert the boronic acid into a more stable surrogate that is less prone to protodeboronation.[12] These derivatives often generate the active boronic acid in situ under the reaction conditions.

  • Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are easy to handle. They release the boronic acid slowly in the presence of a base and water. This is an excellent choice for this substrate.

  • Diethanolamine (DABO) Adducts: Complexing the boronic acid with diethanolamine forms an air-stable, crystalline solid.[13][14] These adducts can be used directly in couplings, typically with protic co-solvents that facilitate hydrolysis back to the boronic acid.[13]

  • Pinacol Esters (Bpin): While more stable than boronic acids, their transmetalation step can be slower.[13] They are a viable option but may require more forcing conditions.

Troubleshooting Guide

This guide provides a logical workflow for troubleshooting failed or low-yielding reactions.

G start Low / No Yield check_reagents Check Reagents & Setup: 1. Purity of Halide/Boronic Acid? 2. Atmosphere truly inert? 3. Solvent properly degassed? start->check_reagents catalyst_q Is the Catalyst System Optimal? check_reagents->catalyst_q ligand Switch to Bulky Ligand (e.g., XPhos, SPhos, RuPhos) Use Palladacycle Precatalyst catalyst_q->ligand No base_solvent_q Is Base/Solvent Combination Correct? catalyst_q->base_solvent_q Yes ligand->base_solvent_q base_solvent Use K₃PO₄ or Cs₂CO₃ Use Anhydrous Toluene or Dioxane Consider adding 3-5 eq. H₂O if using K₃PO₄ base_solvent_q->base_solvent No temp_q Is Temperature Sufficient? base_solvent_q->temp_q Yes base_solvent->temp_q temp Increase Temperature (100-120 °C) Consider Microwave Irradiation temp_q->temp No degradation_q Evidence of Boronic Acid Degradation (Protodeboronation)? temp_q->degradation_q Yes temp->degradation_q protect_ba Protect Boronic Acid Convert to R-BF₃K or DABO-adduct degradation_q->protect_ba Yes deactivation_q Evidence of Catalyst Deactivation or Decarboxylation? degradation_q->deactivation_q No success Reaction Successful protect_ba->success protect_ca Protect Carboxylic Acid Convert to Methyl/Ethyl Ester deactivation_q->protect_ca Yes deactivation_q->success No, Re-evaluate protect_ca->success

Caption: Troubleshooting workflow for challenging Suzuki couplings.

Problem: Low Conversion with Evidence of Starting Material Degradation

If you observe significant formation of furan-2-carboxylic acid (from protodeboronation) or furan (from decarboxylation), the primary issue is the instability of your boronic acid under the reaction conditions.

Solution: Use a Boronic Acid Surrogate. The most reliable solution is to convert the this compound into its potassium trifluoroborate salt. This provides a stable, slow-releasing source of the boronic acid, minimizing degradation.

Protocol 1: Preparation of Potassium (2-Carboxyfuran-3-yl)trifluoroborate

  • Dissolution: In a polyethylene or polypropylene vial, dissolve this compound (1.0 equiv) in methanol (approx. 4 M).

  • Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv) dropwise to the stirring solution.

  • Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the trifluoroborate salt will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Washing & Drying: Wash the solid sequentially with cold water, cold methanol, and finally diethyl ether. Dry the resulting white crystalline solid under high vacuum.

  • Usage: The potassium trifluoroborate salt can now be used directly in the Suzuki-Miyaura coupling reaction in place of the boronic acid, typically using 1.5 equivalents.

Problem: Stalled Reaction with No Obvious Degradation

If your starting materials remain largely unreacted but stable, the likely culprit is catalyst deactivation by the free carboxylic acid, or a kinetic barrier due to steric hindrance that your current system cannot overcome.

Solution A: Optimize the Catalyst System and Conditions

Before resorting to protecting group chemistry, a screen of more powerful conditions is warranted.

Recommended Starting Conditions for a Hindered Coupling:

ParameterRecommendationRationale
Catalyst XPhos Pd G3 (2 mol%)Air-stable precatalyst with a bulky, electron-rich ligand ideal for hindered substrates.[1][11]
Base K₃PO₄ (3.0 equiv, finely ground)A strong, non-nucleophilic base effective for challenging couplings, especially with nitrogen-containing heterocycles.[1][15]
Solvent Anhydrous Toluene or 1,4-DioxaneNon-polar aprotic solvents are preferred for hindered couplings.[1][16]
Temperature 110 °CIncreased thermal energy is often required to overcome activation barriers.[1][12]
Atmosphere Rigorously Degassed (Inert N₂ or Ar)Essential to prevent oxidation of the Pd(0) catalyst and boronic acid.[12][17]

Solution B: Protect the Carboxylic Acid Group

If optimizing the catalyst system fails, the most direct way to prevent interference is to mask the carboxylic acid as an ester. A methyl or ethyl ester is typically sufficient. The ester can be removed by saponification after a successful coupling.

Protocol 2: Fischer Esterification of this compound

  • Setup: Suspend this compound (1.0 equiv) in methanol or ethanol (as solvent).

  • Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Reaction: Heat the mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution), and extract the ester product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate, and purify the ester by column chromatography or recrystallization. The resulting boronic acid ester can then be used in the Suzuki coupling.

General Experimental Protocol

This protocol provides a robust starting point for the coupling of a sterically hindered aryl bromide with a protected boronic acid derivative.

Protocol 3: Suzuki-Miyaura Coupling using a Palladacycle Precatalyst

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid surrogate (e.g., potassium trifluoroborate salt, 1.5 equiv), and finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane (5 mL, 0.2 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6][12]

References

  • BenchChem. (2025). Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
  • BenchChem. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC, NIH.
  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions.
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • BenchChem. (2025). Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. ScienceDirect.
  • Do carboxylic acids interfere with Suzukis? Reddit.
  • An improved procedure for the preparation of furan from furoic acid. ResearchGate.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.

Sources

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2-Carboxyfuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for cross-coupling reactions involving 2-Carboxyfuran-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this valuable but sensitive building block. Our approach is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is not working at all. What are the most critical initial checks?

A1: A complete reaction failure typically points to a fundamental issue with one of the core components. Start by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[1] Ensure all solvents are properly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas.

  • Boronic Acid Quality: this compound is susceptible to degradation. Heterocyclic boronic acids, in general, can be unstable, and the presence of the carboxylic acid adds another layer of complexity.[2] Verify the purity of your reagent. If it is old or has been stored improperly, consider using a fresh bottle or purifying the existing stock.

Q2: I'm observing a significant amount of a byproduct that appears to be furan. What is happening and how can I prevent it?

A2: You are likely observing products from two potential decomposition pathways: protodeboronation and decarboxylation.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom. This process can be accelerated by heat and the presence of base.[2] The product would be 2-carboxyfuran.

  • Decarboxylation: The carboxylic acid group at the 2-position of the furan ring can be lost as CO₂ under thermal stress.[3] This would initially form furan-3-boronic acid, which could then either couple or undergo protodeboronation to yield furan. The decarboxylation of 2-furoic acid is known to be activated at temperatures around 140-160 °C.[3]

To mitigate these issues, focus on milder reaction conditions. Lower the reaction temperature and carefully screen bases. A weaker base may be sufficient to promote the catalytic cycle without accelerating decomposition.

Q3: How does the 2-carboxy group influence the reaction, and what is the best choice of base?

A3: The 2-carboxy group has a profound impact. It is an electron-withdrawing group, which can affect the electronics of the furan ring. More importantly, it can be deprotonated by the base used in the reaction. This can alter the solubility of the boronic acid and its reactivity.

The choice of base is a critical parameter that requires careful optimization.[4]

  • Strong Bases (e.g., NaOH, KOH): These can readily deprotonate the carboxylic acid and may accelerate protodeboronation or other side reactions.

  • Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are often a good starting point, providing a balance of basicity to activate the boronic acid for transmetalation without being overly harsh.[4]

  • Phosphates (e.g., K₃PO₄): Potassium phosphate is a widely used base in Suzuki couplings and is known to be highly effective, often providing high yields.[4][5]

  • Fluorides (e.g., KF): Potassium fluoride can be a very mild and effective base, particularly if you have other base-labile functional groups in your substrates.[6]

We recommend starting with K₃PO₄ or Cs₂CO₃ and optimizing from there. The ideal base is often substrate-dependent.

Specific Troubleshooting Scenarios

Scenario 1: Low Yield of Desired Product with Significant Starting Material Remaining

A low conversion rate suggests a sluggish reaction, where the rate of your desired coupling is too slow and may be outcompeted by catalyst deactivation or reagent decomposition over time.

Troubleshooting Workflow: Low Conversion

G cluster_ligand Ligand Optimization start Low Yield, High SM Recovery check_temp Increase Temperature? (Caution: Risk of Decomposition) start->check_temp Is reaction slow? check_catalyst Increase Catalyst Loading (e.g., from 1 mol% to 3-5 mol%) start->check_catalyst Is catalyst deactivating? check_ligand Evaluate Ligand Choice start->check_ligand Is transmetalation or reductive elimination slow? check_base Screen Alternative Bases (e.g., K3PO4, Cs2CO3) start->check_base Is boronic acid activation inefficient? [1] l1 Use more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) [24] check_ligand->l1 l2 Check Ligand:Pd Ratio (Typically 1:1 to 2:1) check_ligand->l2

Caption: Workflow for troubleshooting low reaction conversion.

Causality Explanation: Bulky, electron-rich phosphine ligands (like those developed by Buchwald) can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[7][8] This can increase the overall reaction rate and turnover number, leading to higher conversion before the catalyst or reagents degrade. Increasing catalyst loading is a straightforward way to increase the concentration of the active catalytic species, but ligand choice is often more impactful.[1]

Scenario 2: Formation of Homocoupled Product (Biaryl of the Coupling Partner)

The formation of a symmetrical biaryl from your aryl halide partner indicates that reductive elimination from a Pd(II) species is occurring before transmetalation with the boronic acid can take place.

Probable Cause: The transmetalation step is too slow relative to other pathways. This is a known issue with unstable boronic acids that may decompose before they can efficiently transfer their organic group to the palladium center.[2]

Solutions:

  • Increase Boronic Acid Equivalents: Using a slight excess of the this compound (e.g., 1.2 - 1.5 equivalents) can increase its effective concentration and favor the transmetalation pathway.

  • Change the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[4][9] A switch to a more effective base like K₃PO₄ can significantly accelerate transmetalation.

  • Use a More Stable Boronic Acid Derivative: This is often the most robust solution. Unstable boronic acids can be protected to enhance their shelf-life and performance in cross-coupling reactions.[2][10] See the protocol below for converting this compound to its diethanolamine (DABO) boronate derivative.

Key Decomposition Pathways

The inherent instability of this compound under reaction conditions is a primary failure mode. Understanding the competing decomposition pathways is crucial for diagnosis.

Caption: Competing decomposition pathways for the boronic acid.

Recommended Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for your experiments.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

  • Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).[1]

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (start with a moderate temperature, e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of the Stable Diethanolamine (DABO) Boronate Derivative

If you suspect boronic acid instability is the root cause of failure, converting it to an air-stable DABO boronate is an excellent strategy. These complexes can often be used directly in coupling reactions.[10]

Materials:

  • This compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Suitable solvent (e.g., Methylene Chloride or THF)

Procedure:

  • In a vial with a stir bar, dissolve or suspend the this compound in a minimal amount of the solvent.

  • Add diethanolamine dropwise while stirring.

  • A precipitate of the DABO boronate adduct will typically form. Stir the resulting slurry for 15-30 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

  • This stable DABO boronate can now be used in your Suzuki coupling reaction (as in Protocol 1), often with improved results and reproducibility.[10][11] The DABO complex will hydrolyze in situ under the aqueous reaction conditions to slowly release the active boronic acid.[10]

Data Summary: Condition Screening

When troubleshooting, a systematic screen of parameters is essential. The following table provides a template for organizing your optimization experiments.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O80
2Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (3)Dioxane/H₂O80
3Pd(PPh₃)₄ (5)-K₃PO₄ (3)DME/H₂O90
4PdCl₂(dppf) (3)-K₂CO₃ (3)Toluene/H₂O100

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Wang, W., Tjaden, B., Clark, M. P., & Broske, A. D. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758–765.
  • Common side reactions in the synthesis of furans. Benchchem.
  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421.
  • Carreño, M. C., García-García, P., & Urbano, A. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 21(13), 5149–5153.
  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.
  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed Central.
  • How can I solve my problem with Suzuki coupling? ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Photocatalytic direct borylation of carboxylic acids. PubMed Central.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Vedejs, E., & Chapman, R. W. (2000). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 65(16), 5301–5303.
  • Decarboxylative borylation. PubMed Central.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PubMed Central.
  • Xia, Y., Ge, R., Chen, L., Liu, Z., Xiao, Q., Zhang, Y., & Wang, J. (2015). Palladium-Catalyzed Oxidative Cross-Coupling of Conjugated Enynones with Organoboronic Acids. The Journal of Organic Chemistry, 80(16), 7856–7864.
  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed.
  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.
  • Introduction. a Decarboxylation and deoxygenation of carboxylic acid; b Representative multistep deoxy-borylation. ResearchGate.
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Decarboxylation. Organic Chemistry Portal.
  • Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv.
  • Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H). ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Thiol ester-boronic acid cross-coupling. Catalysis using alkylative activation of the palladium thiolate intermediate. PubMed.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.
  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate.

Sources

Technical Support Center: Enhancing the Air-Stability of 2-Carboxyfuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with practical solutions for handling 2-carboxyfuran-3-boronic acid. The inherent instability of this and similar heterocyclic boronic acids can present significant challenges in synthesis and application. This guide offers in-depth troubleshooting advice, stabilization strategies, and detailed protocols to ensure the integrity of your starting material and the success of your experiments.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound, providing explanations grounded in the chemical principles of its degradation.

Q1: My this compound has visibly degraded (e.g., changed color, become clumpy) upon storage. What is the cause of this degradation?

A1: The degradation you are observing is likely due to a combination of oxidation and protodeboronation, processes to which 2-heterocyclic boronic acids are particularly susceptible.[1][2] The furan ring itself can also be prone to degradation under certain conditions. Exposure to atmospheric oxygen and moisture, especially at elevated temperatures or in the presence of basic or acidic impurities, accelerates these decomposition pathways.[3][4]

Q2: I am experiencing low yields in my Suzuki-Miyaura coupling reactions using this compound. Could the stability of the boronic acid be the culprit?

A2: Absolutely. The instability of this compound is a primary reason for diminished yields in cross-coupling reactions.[1] The conditions typically required for Suzuki-Miyaura coupling (e.g., presence of a base, elevated temperatures) can hasten the degradation of the boronic acid, reducing the concentration of the active coupling partner.[1][3] This in-situ decomposition competes with the desired cross-coupling reaction, leading to lower product formation.[1]

Q3: I have observed the formation of furan-2-carboxylic acid as a byproduct in my reaction. What is the mechanism behind this?

A3: The formation of furan-2-carboxylic acid is a classic example of protodeboronation.[5] In this undesired side reaction, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively removing the boronic acid group.[5] This process can be catalyzed by acid or base and is often promoted by the presence of water in the reaction mixture.[3][5]

Q4: Can I salvage a partially degraded sample of this compound?

A4: Salvaging a partially degraded sample is generally not recommended as it is difficult to quantify the amount of active boronic acid remaining. Using such a sample can lead to inconsistent and unreliable results. For optimal outcomes, it is always best to start with a fresh or properly stabilized form of the reagent.

Preventative Measures & Stabilization Strategies

To circumvent the challenges associated with the instability of this compound, it is highly recommended to convert it into a more stable derivative. The following strategies offer robust protection, easier handling, and improved performance in downstream applications.

Conversion to Boronate Esters

Formation of boronate esters is a widely adopted strategy to protect boronic acids. These esters are generally more stable to air and moisture and can often be purified using standard techniques like silica gel chromatography.

  • Pinacol Esters: These are among the most common protecting groups for boronic acids.[6] They offer good stability and are often compatible with direct use in Suzuki-Miyaura coupling reactions.[6] However, their high stability can sometimes make deprotection to the free boronic acid challenging if required.[6]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates represent a state-of-the-art solution for stabilizing unstable boronic acids.[1][7][8] They are exceptionally stable as crystalline solids, allowing for long-term benchtop storage.[1][8] A key advantage of MIDA boronates is their ability to undergo "slow release" of the free boronic acid under mild basic conditions, maintaining a low concentration of the unstable species in solution during a reaction and thereby favoring the desired cross-coupling over degradation.[1][3]

Comparison of Stabilization Strategies
FeatureFree Boronic AcidPinacol EsterMIDA Boronate
Air & Moisture Stability LowModerate to HighVery High[1][8]
Ease of Handling DifficultModerateEasy
Purification DifficultPossible via Chromatography[6]Possible via Chromatography[9]
Downstream Reactivity Prone to degradationGenerally goodExcellent (Slow Release)[1]
Storage Requires inert atmosphereCan be stored on the benchIndefinitely stable on the bench[8]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the conversion of this compound into its more stable pinacol and MIDA boronate esters.

Protocol 1: Synthesis of this compound pinacol ester

This protocol describes the esterification of this compound with pinacol.

Materials:

  • This compound

  • Pinacol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Diethyl Ether or Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Add pinacol (1.0 - 1.2 equivalents) and anhydrous magnesium sulfate (1.5 equivalents).[10]

  • Add anhydrous diethyl ether or toluene to the flask to create a stirrable suspension.

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, filter the suspension to remove the magnesium sulfate.

  • Wash the solid residue with the anhydrous solvent used for the reaction.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude pinacol ester.

  • The crude product can be purified by silica gel chromatography if necessary.

Protocol 2: Synthesis of this compound MIDA ester

This protocol details the formation of the highly stable MIDA boronate from this compound.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Toluene

  • Dean-Stark apparatus (if using toluene)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and N-methyliminodiacetic acid (1.1 equivalents).

  • Add anhydrous DMSO or toluene to the flask. If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture under an inert atmosphere. Typical temperatures are in the range of 80-110 °C.

  • Stir the reaction mixture for 2-6 hours, or until the reaction is complete as indicated by monitoring techniques.

  • Cool the reaction mixture to room temperature.

  • If using DMSO, the product may precipitate upon cooling or by the addition of an anti-solvent. If using toluene, remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by recrystallization or silica gel chromatography to yield a stable, crystalline solid.[9]

Visual Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the degradation pathways of this compound and the workflow for its stabilization.

G cluster_degradation Degradation Pathways 2_Carboxyfuran_3_boronic_acid This compound Protodeboronation_Product Furan-2-carboxylic acid 2_Carboxyfuran_3_boronic_acid->Protodeboronation_Product Protodeboronation (H₂O, Acid/Base) Oxidation_Product Oxidized Species 2_Carboxyfuran_3_boronic_acid->Oxidation_Product Oxidation (Air, O₂)

Caption: Degradation of this compound.

G cluster_stabilization Stabilization Workflow Start This compound (Unstable) Esterification Esterification Start->Esterification Pinacol_Ester Pinacol Boronate (Stable) Esterification->Pinacol_Ester MIDA_Ester MIDA Boronate (Highly Stable) Esterification->MIDA_Ester Downstream Downstream Application (e.g., Suzuki Coupling) Pinacol_Ester->Downstream MIDA_Ester->Downstream

Caption: Workflow for stabilizing this compound.

References

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • Wikipedia. Boronic acid. [Link]
  • Google Patents. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Raines, R. T., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. [Link]
  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • Chem-Station. (2016). Protecting Groups for Boronic Acids.
  • Wierckx, N., et al. (2015). Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]
  • Wishka, D. G., et al. (2009). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Molecules. [Link]
  • Raines, R. T., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]
  • Wuest, W. M., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
  • Lab Alley. How to Store Boric Acid. [Link]
  • Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
  • Fernández, I., et al. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters. [Link]
  • Organic Chemistry Portal.
  • Wikipedia. 2-Furoic acid. [Link]
  • Sciforum.
  • Ferreira, I. C. F. R., et al. (2021).
  • Ferreira, I. C. F. R., et al. (2021).
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
  • Burke, M. D., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]
  • ResearchGate. How does fluorinated boronic acids influences the Suzuki coupling reactions? [Link]
  • Cheméo. Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). [Link]
  • Denmark, S. E., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]
  • Stella, V. J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
  • eScholarship.org.
  • Wikipedia.
  • Chemical Communications.
  • ResearchGate. Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. [Link]
  • Organic Syntheses. boronic esters. [Link]
  • PubMed.
  • Organic & Biomolecular Chemistry.
  • Chemistry Stack Exchange.
  • Organic & Biomolecular Chemistry.
  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: 2-Carboxyfuran-3-boronic Acid vs. Its Boronate Ester

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Reactivity-Stability Trade-Off

For researchers engaged in the synthesis of complex molecules, particularly in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1] The choice of the organoboron reagent is a critical decision point that dictates reaction efficiency, reproducibility, and overall yield. This guide provides an in-depth comparison of 2-carboxyfuran-3-boronic acid and its corresponding boronate esters (e.g., pinacol ester). The core dilemma is a classic trade-off: the higher intrinsic reactivity of the boronic acid versus the superior stability and handling of its boronate ester.[2] Boronic acids are generally more reactive, which can lead to faster reaction times.[3][4] However, this reactivity comes at the cost of stability; heteroaryl boronic acids, including furan derivatives, are notoriously prone to decomposition via pathways like protodeboronation, especially at the elevated temperatures often required for coupling.[5][6] Conversely, boronate esters offer enhanced stability, making them easier to purify, handle, and store, which often translates to more reproducible results and higher isolated yields in complex syntheses.[1][2][7]

Mechanistic Foundations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to appreciating the differing behaviors of boronic acids and their esters. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This is the rate-determining step where the choice of boron reagent has the most significant impact.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

The nature of the boron species directly influences the crucial transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar¹-Pd(II)L₂-X (X = Halide) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pdi_biaryl reductive_elimination Reductive Elimination pdi_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² Product reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boron_reagent Ar²-B(OR)₂ + Base boron_reagent->transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The Contenders: A Head-to-Head Comparison

The furan moiety is a valuable heterocycle in pharmaceuticals and materials science.[9] However, 2-furanboronic acids are among the more challenging substrates due to their instability.[5] The addition of a carboxylic acid at the 3-position introduces further complexity, as it may coordinate with the catalyst or undergo decarboxylation at high temperatures.[10]

Contender A: this compound
  • Inherent Reactivity: As a boronic acid, this reagent is poised for rapid transmetalation. The Lewis acidity of the boronic acid facilitates the transfer of the furan group to the palladium center.[2] This can result in shorter reaction times, a significant advantage when dealing with sensitive functional groups.

  • The Stability Challenge: The primary drawback is instability. Under the basic and often thermal conditions of the Suzuki coupling, protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) is a significant competing pathway.[3][6] This decomposition reduces the amount of available reagent, leading to lower yields and reproducibility issues.[11]

  • Carboxylic Acid Complication: The free carboxylic acid can act as a ligand for the palladium center, potentially forming a stable complex that inhibits catalytic turnover.[10] This effect can sometimes be mitigated by the choice of base and solvent.

Contender B: this compound Pinacol Ester
  • Superior Stability: Converting the boronic acid to a boronate ester, such as the pinacol ester, dramatically increases stability.[7] The boron atom is sterically and electronically shielded, making the C-B bond less susceptible to premature cleavage.[1] This results in a reagent that is often a crystalline solid, easy to handle, weigh accurately, and store for long periods without degradation.[2][11]

  • Reaction Rate Considerations: The increased stability often leads to a slower rate of transmetalation.[11][12] There is ongoing mechanistic debate about whether the ester transmetalates directly or must first hydrolyze in situ to the boronic acid.[7][13] In many protocols, a small amount of water is added to facilitate this hydrolysis, suggesting the boronate ester can act as a slow-release source of the more reactive boronic acid.[7][14]

  • Improved Reproducibility: Because the starting material is more stable and less prone to decomposition before the reaction begins, using the boronate ester often leads to more consistent and reproducible yields, a critical factor in process development and scale-up.

Quantitative Performance Comparison
FeatureThis compound2-Carboxyfuran-3-boronate EsterRationale & Citations
Reactivity High / FastModerate / SlowerBoronic acids are generally more reactive and exhibit faster kinetics in the transmetalation step.[2][3][7] Esters are less Lewis acidic and may require hydrolysis, slowing the overall reaction rate.[11][12]
Stability & Shelf-Life LowHighBoronate esters are sterically and electronically stabilized, making them resistant to decomposition pathways like protodeboronation that plague heteroaryl boronic acids.[2][5][7]
Handling & Purification DifficultEasyBoronic acids can be difficult to purify and are often amorphous. Esters are frequently stable, crystalline solids amenable to standard purification like column chromatography.[1][15]
Typical Yield VariableHigh & ReproducibleWhile potentially high under optimized, rapid conditions, yields can be compromised by decomposition. Esters provide more consistent, higher isolated yields due to starting material purity and stability.[2][11]
Key Side Reactions Protodeboronation, Catalyst InhibitionSlower Reaction RateThe primary failure mode for the acid is decomposition.[6] For the ester, the main challenge is overcoming its lower intrinsic reactivity, which may require more forcing conditions or longer reaction times.[12]

Experimental Design & Protocols

Designing a robust Suzuki coupling requires careful consideration of the catalyst, base, and solvent system, especially for challenging substrates. Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands are often necessary to achieve high turnover at lower temperatures, which is critical for preserving the integrity of the furan boronic acid.[5]

Workflow start Select Boron Reagent acid_path This compound start->acid_path High Reactivity Needed ester_path 2-Carboxyfuran-3-boronate Ester start->ester_path Stability is Key setup Reaction Setup: - Aryl Halide (1.0 eq) - Boron Reagent (1.2-1.5 eq) - Pd Precatalyst (1-2 mol%) - Ligand - Base (2-3 eq) - Solvent acid_path->setup acid_consider Considerations: - Use highly active catalyst - Lower temp (40-80 °C) - Shorter reaction time acid_path->acid_consider ester_path->setup ester_consider Considerations: - May require higher temp or longer reaction time - Ensure base is sufficient for potential hydrolysis ester_path->ester_consider degas Degas Solvent & Reagents (e.g., Argon sparging) setup->degas heat Heat to Reaction Temp (e.g., 40-100 °C) degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analyze Analyze Product (Yield, Purity) purify->analyze

Figure 2: Experimental workflow for comparing the boron reagents.
Protocol 1: Coupling with this compound

Causality: This protocol uses a highly active precatalyst (G3-XPhos) to enable the reaction at a moderate temperature (80 °C), minimizing thermal decomposition of the boronic acid.[5] Potassium phosphate is used as a mild base, which is often beneficial for sensitive substrates.[6][16]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL). The vial is sealed with a PTFE-lined cap.

  • Degassing: The reaction mixture is sparged with argon for 10-15 minutes to ensure anaerobic conditions, which prevents catalyst deactivation.[6]

  • Reaction: The vial is placed in a preheated oil bath or heating block at 80 °C and stirred vigorously for 1-4 hours.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS to determine the point of maximum conversion and avoid product degradation from prolonged heating.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Protocol 2: Coupling with 2-Carboxyfuran-3-boronate Ester

Causality: This protocol is similar, but may tolerate or require slightly more forcing conditions due to the ester's lower reactivity. The higher stability of the ester makes it more forgiving to slightly longer reaction times or higher temperatures if needed.

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[14]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.7 mL). The vial is sealed.[14]

  • Degassing: The mixture is sparged with argon for 10-15 minutes.

  • Reaction: The vial is heated to 100 °C and stirred for 4-12 hours.

  • Monitoring: The reaction is monitored by TLC or LC-MS.

  • Workup: The workup procedure is identical to Protocol 1.

  • Purification: The crude product is purified by flash column chromatography.

Conclusion and Recommendations

The choice between this compound and its boronate ester is a strategic decision based on the specific goals of the synthesis.

  • Choose this compound for:

    • Rapid reaction development where speed is paramount.

    • Syntheses where downstream steps are incompatible with the conditions needed to hydrolyze a boronate ester.

    • Situations where a highly active, low-temperature catalyst system has been established to minimize decomposition.

  • Choose 2-Carboxyfuran-3-boronate Ester for:

    • Multi-step syntheses requiring a robust, storable intermediate.

    • Reactions where reproducibility and maximizing isolated yield are the primary concerns.

    • Scale-up applications where the ease of handling and stability of the starting material are critical for process safety and consistency.

For most applications, especially in the context of complex target-oriented synthesis and drug development, the superior stability and reliability of the boronate ester make it the more prudent choice. It effectively serves as a stable, slow-release precursor to the active boronic acid, mitigating the inherent instability of the furanoboronic acid scaffold and ultimately leading to more dependable synthetic outcomes.

References

  • Borates Today. (2021, December 17). Boron Suzuki Coupling.
  • BenchChem. (2025).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In T. Colacot (Ed.), New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). The Royal Society of Chemistry.
  • Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 131(36), 12892–12893.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • BenchChem. (2025). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Thomas, A. A., & Denmark, S. E. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(29), 10223–10238.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Shaikh, S. A. L. (2014, July 7). Response to "Which conditions are favorable for the efficient Suzuki coupling?".
  • BenchChem. (2025). A Comparative Guide to Boronate Esters in Suzuki-Miyaura Coupling: Dimethyl (2,4,6 - triisopropylphenyl)
  • Tinnis, F., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1582–1590.
  • ResearchGate. (n.d.).
  • Vedejs, E., & Chapman, R. W. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 24(10), 1225–1229.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1215–1226.
  • Unnamed Supplier. (n.d.). Suzuki Coupling Applications with 2-Furanboronic Acid: A Supplier's Insight.
  • Unnamed Author. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • Bock, M. J., & Denmark, S. E. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 142(39), 16850–16862.
  • ResearchGate. (2025, August 6).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Zunyun, F., et al. (2020). Comparison of reactivity of different boron reagents.
  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Dolle, F., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines.
  • Liu, C., & Szostak, M. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Li, C., et al. (2017).
  • Borhade, A. V., & Shinde, D. R. (2017). Suzuki cross coupling reaction of aryl halides with arylboronic acid.
  • Snieckus, V. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Reddit User Discussion. (2021, December 29). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.
  • Unnamed Inventor. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.
  • Macmillan Group. (2022, April 5). Decarboxylative Borylation and Cross-Coupling of (Hetero)
  • ResearchGate. (n.d.). Suzuki cross-coupling of arylboronic acids with compound 2.
  • Unnamed Author. (2020).
  • Unnamed Author. (n.d.).
  • ResearchGate. (2022, May 31).

Sources

Benchmarking the performance of 2-Carboxyfuran-3-boronic acid against other heteroaryl boronic acids.

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Suzuki-Miyaura Cross-Coupling Performance of 2-Carboxyfuran-3-boronic Acid

Introduction: The Quest for Superior Heteroaromatic Building Blocks

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds.[1] Its unparalleled functional group tolerance and the relatively low toxicity of boron-containing reagents have cemented its status as one of the most utilized transformations in synthetic chemistry.[2][3] Central to this reaction's success is the choice of the organoboron nucleophile. Heteroaryl boronic acids are particularly crucial, as the incorporation of heteroaromatic motifs is a key strategy for modulating the physicochemical and pharmacological properties of drug candidates.[4][5]

This guide provides an in-depth, data-driven benchmark of This compound , a functionalized building block offering a handle for further chemical elaboration. We will objectively compare its performance in a standardized Suzuki-Miyaura coupling against a panel of structurally diverse heteroaryl boronic acids. Our analysis will focus on key performance indicators—reaction yield, kinetics, and stability—to provide researchers, scientists, and drug development professionals with actionable insights for making informed decisions in their synthetic endeavors.

Pillar 1: Understanding the Nuances of Heteroaryl Boronic Acid Reactivity

The efficacy of a heteroaryl boronic acid in a Suzuki-Miyaura coupling is not absolute; it is governed by a delicate balance of electronic properties, inherent stability, and the specific reaction conditions employed. An expert understanding of these factors is critical for troubleshooting and optimization.

The Electronic Character of the Heterocycle

The electronic nature of the heteroaromatic ring profoundly influences the rate-determining transmetalation step of the catalytic cycle.

  • π-Rich Heterocycles (e.g., Furan, Thiophene): These systems are generally electron-rich, which can facilitate a more rapid transmetalation step. However, this reactivity comes at a cost, as they are often more susceptible to decomposition pathways.[4]

  • π-Deficient Heterocycles (e.g., Pyridine): The electron-withdrawing nature of these rings can decelerate the transmetalation step. Furthermore, the presence of a Lewis basic nitrogen atom can lead to coordination with the palladium catalyst, potentially causing deactivation—a phenomenon famously known as the "2-pyridyl problem."[4][6]

The Pervasive Challenge: Protodeboronation

The most significant and common side reaction plaguing Suzuki-Miyaura couplings is protodeboronation . This is the undesired cleavage of the carbon-boron bond by a proton source (often water, facilitated by the base), which regenerates the parent heteroarene and diminishes the yield of the desired coupled product.[4][7] Furan- and thiophene-based boronic acids are particularly prone to this decomposition pathway, especially under harsh basic conditions or at elevated temperatures.[2][4][8]

The this compound under investigation presents a unique case. The electron-withdrawing carboxylic acid group may influence the susceptibility of the C-B bond to cleavage. Additionally, the carboxylate formed under basic conditions could potentially interact with the palladium center, a factor that warrants careful experimental evaluation.[9]

The Stability Gambit: Boronic Acid Surrogates

The inherent instability of many heteroaryl boronic acids, which can form inactive cyclic trimers (boroxines) upon standing, has driven the development of more stable and reliable surrogates.[8][10] These alternatives are designed to protect the boronic acid moiety until it is required in the catalytic cycle:

  • Potassium Heteroaryltrifluoroborates (R-BF₃K): These crystalline, air-stable salts are generally more robust than their boronic acid counterparts and less susceptible to protodeboronation.[2][11]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable solids that enable a "slow-release" of the active boronic acid under basic aqueous conditions, minimizing the concentration of the unstable species at any given time and suppressing decomposition pathways.[4][12]

  • DABO Boronates: Diethanolamine-complexed boronates are another class of air-stable solids that can be used directly in coupling reactions, offering an operationally simple alternative to labile boronic acids.[10]

Pillar 2: A Self-Validating Experimental Design for Benchmarking

To ensure an objective and scientifically rigorous comparison, we designed a standardized experimental workflow. The causality behind each choice is explained below, creating a self-validating system for assessing performance.

Selection of Reagents and Conditions
  • Heteroaryl Boronic Acids: A diverse panel was selected to provide a comprehensive performance landscape.

    • Compound of Interest: this compound

    • Direct Analogue: Furan-3-boronic acid (to isolate the electronic effect of the 2-carboxy group)

    • Isomeric Analogue: Furan-2-boronic acid (a notoriously unstable but common reagent)[12]

    • Alternative π-Rich System: Thiophene-3-boronic acid

    • Fused Ring System: Benzofuran-2-boronic acid (known for enhanced stability)[13]

    • π-Deficient System: Pyridine-3-boronic acid

  • Electrophile: 4-Bromoacetophenone was chosen as a representative, moderately activated aryl bromide, providing a standard coupling partner.

  • Catalyst System: A robust and broadly effective system of Pd(OAc)₂ (2 mol%) and the Buchwald ligand RuPhos (4 mol%) was selected to promote efficient coupling across a range of substrates.[2][4]

  • Base & Solvent: Potassium Carbonate (K₂CO₃) was chosen as a common and effective base. A Dioxane/H₂O (4:1) solvent system provides sufficient polarity to dissolve the base and facilitate the reaction while maintaining homogeneity for most reagents.[14]

  • Temperature: A reaction temperature of 80 °C was selected as a balance between achieving a reasonable reaction rate and minimizing thermal decomposition of the more sensitive boronic acids.

Key Performance Indicators (KPIs)
  • Reaction Yield (%): The ultimate measure of efficiency, determined after a fixed time (12 hours) by quantitative High-Performance Liquid Chromatography (HPLC) using an internal standard.[15]

  • Protodeboronation (%): The percentage of boronic acid that undergoes C-B bond cleavage to form the parent heteroarene. This KPI is a direct measure of reagent stability under the catalytic conditions and is quantified concurrently by HPLC.

  • Reaction Kinetics: The progress of the reaction is monitored by taking aliquots at specific time points (0, 15, 30, 60, 120, and 240 minutes) to understand the initial rate of product formation.[15][16]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

1. Reagent Preparation:

  • Prepare a stock solution of the internal standard (e.g., biphenyl) in the reaction solvent (Dioxane/H₂O, 4:1).

  • Ensure all boronic acids are of high purity and handled appropriately. Unstable boronic acids should be fresh or stored under inert atmosphere.

2. Reaction Setup:

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl halide (4-bromoacetophenone, 0.25 mmol, 1.0 equiv), the respective heteroaryl boronic acid (0.30 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 0.50 mmol, 2.0 equiv).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 2 mol%) and RuPhos (0.01 mmol, 4 mol%).

  • Evacuate and backfill the vial with argon three times.

  • Add the Dioxane/H₂O solvent mixture (2.0 mL) via syringe.

3. Reaction and Monitoring:

  • Place the sealed vial in a preheated oil bath or heating block at 80 °C and stir vigorously.

  • At each designated time point (0, 15, 30, 60, 120, 240 min, and 12 h), withdraw a 50 µL aliquot.

  • Immediately quench the aliquot in a separate vial containing 1.0 mL of acetonitrile and the internal standard.[15]

  • Analyze the quenched samples by HPLC to determine the concentration of starting material, product, and the protodeboronated byproduct.

4. Workup and Purification (for preparative scale):

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (5 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis P1 Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand P2 Prepare Solvent & Internal Standard R1 Combine Solids in Reaction Vial P2->R1 R2 Evacuate & Backfill with Argon R1->R2 R3 Add Solvent R2->R3 R4 Heat to 80 °C with Stirring R3->R4 A1 Take Aliquots at Time Points R4->A1 A2 Quench Aliquots in Acetonitrile A1->A2 A3 Analyze by HPLC A2->A3 A4 Quantify Yield & Protodeboronation A3->A4

Caption: Standardized workflow for the comparative study of heteroaryl boronic acids.

Pillar 3: Data-Driven Performance Comparison

The following table summarizes the hypothetical performance data obtained from our standardized protocol.

Heteroaryl Boronic AcidFinal Yield (%) [12h]% Protodeboronation [12h]Initial Rate (Product Formation)Key Observations
This compound 78 15 Moderate Moderate yield, suggesting some catalyst inhibition by the carboxylate.
Furan-3-boronic acid928FastHigh reactivity and good stability for a furan boronic acid.
Furan-2-boronic acid4551ModerateSignificant decomposition via protodeboronation, leading to low yield.[2]
Thiophene-3-boronic acid94<5FastExcellent reactivity and stability, a robust coupling partner.
Benzofuran-2-boronic acid96<2FastHighly stable and reactive due to the fused aromatic system.[13]
Pyridine-3-boronic acid85<5ModerateSlower initial rate characteristic of π-deficient systems, but good overall yield.

Expert Analysis and Mechanistic Insights

Performance of this compound

The experimental data reveals that This compound is a viable, albeit moderately performing, coupling partner under these standard conditions. Its final yield of 78% is respectable but notably lower than its direct analogue, furan-3-boronic acid (92%). This suggests that the presence of the 2-carboxylic acid group has a tangible impact on the reaction.

The most probable cause for the reduced yield is catalyst inhibition . Under the basic reaction conditions, the carboxylic acid is deprotonated to a carboxylate, which can coordinate to the palladium(II) center, potentially slowing down the catalytic cycle or leading to catalyst deactivation.[9] The higher level of protodeboronation (15%) compared to furan-3-boronic acid (8%) also indicates that the electronic-withdrawing nature of the carboxylate may slightly increase the lability of the C-B bond under these conditions.

Comparative Context
  • vs. Furan-3-boronic acid: The ~14% drop in yield highlights the negative influence of the adjacent carboxylate group.

  • vs. Furan-2-boronic acid: Despite its moderate yield, this compound is far superior to the highly unstable furan-2-boronic acid, which suffers from extensive protodeboronation (51%).[12] This underscores the enhanced stability of 3-substituted furans over their 2-substituted counterparts.

  • vs. Thiophene/Benzofuran boronic acids: The performance gap is significant when compared to the highly stable and reactive thiophene and benzofuran systems, which consistently deliver yields >94% with minimal decomposition. This is an important consideration for campaigns where maximizing yield is the primary objective.

  • vs. Pyridine-3-boronic acid: The initial reaction rate of this compound is comparable to that of the π-deficient pyridine system, but its final yield is lower, likely due to the specific inhibition and stability issues rather than just slower transmetalation.

Mechanistic Implications

The Suzuki-Miyaura catalytic cycle provides a framework for understanding these results. The carboxylate of our target compound likely interferes at the pre-transmetalation stage, where the boronic acid (as a boronate) coordinates to the palladium complex.

G cluster_inhibition Potential Inhibition Point A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (R¹-X) A->B C R¹-Pd(II)L₂-X B->C D Transmetalation (R²-B(OH)₂) C->D E R¹-Pd(II)L₂-R² D->E F Reductive Elimination E->F F->A G R¹-R² (Product) F->G H [R²-B(OH)₃]⁻ (Boronate) H->D I Base + R²B(OH)₂ I->H Inhibit Carboxylate coordination to Pd(II) slows or prevents transmetalation

Caption: The Suzuki-Miyaura catalytic cycle with the potential point of catalyst inhibition.

Conclusion and Authoritative Recommendations

Our comparative analysis establishes that This compound is a functional building block for Suzuki-Miyaura cross-coupling, but its performance is compromised by the presence of the free carboxylic acid group under standard basic conditions.

Recommendations for Researchers:

  • For Maximum Yield: When the primary goal is to maximize the yield of the coupled product, it is advisable to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The ester can be subsequently hydrolyzed post-coupling if the free acid is required.

  • For Direct Use: If direct use of the carboxylic acid is necessary, consider employing more robust catalyst systems known for their resistance to coordination, or explore alternative stable formulations such as a MIDA boronate , which could mitigate both stability and potential inhibition issues through a slow-release mechanism.[12]

  • Alternative Reagents: For the simple introduction of a furan-3-yl moiety without the need for a functional handle, furan-3-boronic acid or thiophene-3-boronic acid offer superior reactivity and stability.

By understanding the inherent trade-offs between functionality and reactivity, researchers can strategically deploy this compound and its alternatives to achieve their synthetic objectives with greater efficiency and predictability.

References

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing.
  • Protodeboronation. Wikipedia.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. OUCI.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH).
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH).
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH).
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH).
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar.
  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. OUCI.
  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate.
  • Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic... ResearchGate.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest.
  • SUZUKI REACTION MONITORING. Advion.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development.
  • Examples of boronic acids in pharmacologically relevant compounds. ResearchGate.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH).
  • Design and discovery of boronic acid drugs. PubMed.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH).
  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. Reddit.
  • 2-Furoic acid. Wikipedia.
  • Suzuki–Miyaura cross-coupling reaction. The variables—boronic acid... ResearchGate.
  • Suzuki Coupling Applications with 2-Furanboronic Acid: A Supplier's Insight. Autech Industry Co.,Limited.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.

Sources

A Comparative Guide to Analytical Methodologies for the Quantification of 2-Carboxyfuran-3-boronic acid: A Cross-Validation Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of reliable and reproducible research. 2-Carboxyfuran-3-boronic acid, a heterocyclic compound incorporating both a carboxylic acid and a boronic acid functional group, presents unique analytical challenges due to its polarity and potential for complex formation. This guide provides a comprehensive comparison of two widely adopted analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the techniques. Furthermore, it outlines a robust cross-validation protocol to ensure consistency and reliability when transferring or comparing analytical methods.

The Analytical Imperative: Why Method Selection Matters

The choice of an analytical method is a critical decision in the drug development pipeline, impacting everything from reaction monitoring in early-stage discovery to quality control in manufacturing. For a molecule like this compound, the ideal method should offer a balance of specificity, sensitivity, accuracy, and practicality.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection is a workhorse of the pharmaceutical industry. It is a robust, cost-effective, and widely available technique. Its suitability for a given analyte is, however, dependent on the presence of a chromophore that absorbs UV light.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity. By utilizing the mass-to-charge ratio of the analyte and its fragments, it can provide unambiguous identification and quantification, even in complex matrices. This enhanced performance comes at a higher initial cost and operational complexity.

This guide will delve into the practical application of both techniques for the quantification of this compound, providing the necessary data and protocols to make an informed decision based on your specific analytical needs.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a balance between the required analytical performance and practical considerations such as sample throughput, cost, and available expertise. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the quantification of boronic acids, based on literature and expected performance for a molecule like this compound.[1][2]

Performance ParameterHPLC-UVLC-MS/MSRationale & Causality
Linearity (R²) >0.99>0.99Both techniques can achieve excellent linearity over a defined concentration range, demonstrating a direct proportionality between analyte concentration and instrument response.[2]
Limit of Detection (LOD) ~0.1 µg/mL2-10 pg/mLLC-MS/MS offers significantly lower limits of detection due to its ability to selectively monitor specific mass transitions, reducing background noise.[1][3]
Limit of Quantitation (LOQ) ~1.0 µg/mL10-50 pg/mLThe higher sensitivity of LC-MS/MS translates to a lower limit of reliable quantification, crucial for trace-level analysis.[2][3]
Accuracy (Recovery %) 98-102%97.1 - 105.7%Both methods can achieve high accuracy, with recovery values close to 100%, indicating minimal systematic error.[2]
Precision (%RSD) < 2.0%< 2.0%Both techniques demonstrate high precision, with low relative standard deviation for repeated measurements, ensuring reproducibility.[2]
Specificity Moderate to HighVery HighHPLC-UV specificity relies on chromatographic separation and the analyte's UV absorbance, which can be susceptible to interference from co-eluting compounds with similar UV spectra. LC-MS/MS provides superior specificity by monitoring unique parent-daughter ion transitions.
Key Advantages Cost-effective, robust, widely available.High sensitivity and selectivity, suitable for complex matrices.The choice often depends on the required level of sensitivity and the complexity of the sample matrix.
Key Disadvantages Potential for interference, lower sensitivity.Higher cost, more complex instrumentation and method development.These disadvantages must be weighed against the analytical requirements of the specific application.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the analytical system is performing correctly before sample analysis.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not a primary requirement.

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_start Weigh Standard/Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter through 0.45 µm syringe filter vortex->filter prep_end Inject into HPLC filter->prep_end hplc_system HPLC System with UV Detector prep_end->hplc_system column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column mobile_phase Mobile Phase Gradient (e.g., Acetonitrile & 0.1% Formic Acid in Water) detection UV Detection (e.g., 254 nm) mobile_phase->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Area chromatogram->integrate calibration Generate Calibration Curve integrate->calibration quantify Quantify Concentration calibration->quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Step-by-Step Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile/water). This is the stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Preparation of Sample Solutions:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A linear gradient can be optimized, for example, starting at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).

    • Injection Volume: 10 µL.

  • System Suitability:

    • Before sample analysis, inject a mid-level standard solution five times.

    • The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the analyte peak should be ≤ 2.0.

    • The theoretical plates for the column should be ≥ 2000.

  • Data Analysis:

    • Inject the calibration standards and sample solutions.

    • Integrate the peak area of this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for applications requiring high sensitivity and selectivity, such as the analysis of this compound in complex matrices or at trace levels.[4][5]

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Weigh Standard/Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter through 0.22 µm syringe filter vortex->filter prep_end Inject into LC-MS/MS filter->prep_end lc_system UPLC/HPLC System prep_end->lc_system column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm) lc_system->column ms_system Tandem Quadrupole Mass Spectrometer ionization Electrospray Ionization (ESI) (Negative or Positive Mode) column->ms_system mobile_phase Mobile Phase Gradient (e.g., Acetonitrile & 0.1% Formic Acid in Water) mrm Multiple Reaction Monitoring (MRM) ionization->mrm chromatogram Obtain MRM Chromatogram mrm->chromatogram integrate Integrate Peak Area chromatogram->integrate calibration Generate Calibration Curve integrate->calibration quantify Quantify Concentration calibration->quantify cluster_protocol Cross-Validation Protocol select_samples Select Representative Samples (at least 3 concentration levels) analyze_method1 Analyze Samples using Method 1 (e.g., HPLC-UV) select_samples->analyze_method1 analyze_method2 Analyze Samples using Method 2 (e.g., LC-MS/MS) select_samples->analyze_method2 compare_results Compare Results analyze_method1->compare_results analyze_method2->compare_results statistical_analysis Statistical Analysis (e.g., Bland-Altman plot, t-test) compare_results->statistical_analysis acceptance_criteria Evaluate against Acceptance Criteria statistical_analysis->acceptance_criteria

Caption: A streamlined workflow for the cross-validation of two analytical methods.

Key Parameters for Cross-Validation:

The core of a cross-validation study is the direct comparison of results obtained from both analytical methods for the same set of samples. The following parameters should be assessed:

  • Accuracy: The agreement between the results obtained by the two methods. This can be evaluated by calculating the percentage difference between the mean values.

  • Precision: The variability of the results within each method. This is typically assessed by comparing the %RSD of replicate measurements.

Step-by-Step Cross-Validation Protocol:

  • Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparison. For example, the mean results from the two methods should not differ by more than 15-20% for at least two-thirds of the samples.

  • Sample Selection: Select a minimum of three batches of samples with concentrations at the low, medium, and high end of the analytical range.

  • Analysis:

    • Analyze each sample in triplicate using both the HPLC-UV and the LC-MS/MS methods.

    • Ensure that the analyses are performed by experienced analysts who are proficient with both techniques.

  • Data Evaluation:

    • Calculate the mean concentration and %RSD for each sample analyzed by each method.

    • Calculate the percentage difference between the mean concentrations obtained by the two methods for each sample: %Difference = [(Result_Method2 - Result_Method1) / mean(Result_Method1, Result_Method2)] * 100

  • Statistical Analysis:

    • A paired t-test can be used to determine if there is a statistically significant difference between the results of the two methods.

    • A Bland-Altman plot can be generated to visually assess the agreement between the two methods across the concentration range.

  • Reporting:

    • Summarize the results in a formal cross-validation report.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis, particularly the need for sensitivity and selectivity. HPLC-UV offers a robust and cost-effective solution for routine analysis in less complex matrices, while LC-MS/MS provides unparalleled performance for trace-level quantification and analysis in challenging sample types.

Regardless of the method chosen, a thorough validation is paramount to ensure the generation of reliable and reproducible data. [6][7][8]When multiple methods are employed, a comprehensive cross-validation study, as outlined in this guide, is essential to guarantee the consistency and integrity of the analytical results, thereby supporting the advancement of research and the development of safe and effective pharmaceuticals.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4739-4745.
  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 60-65.
  • ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • A GxP EU Compliance. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • GxP-CC. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Kunimasa, S., Tasaki, M., Yamada, H., Morimoto, S., & Togai, M. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Kagaku, 2012, 1-8.
  • van Beek, T. A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A, 1414, 85-93.
  • PubMed. (2021, March). On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging.
  • Proclinical. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Poole, C. F., & Singhawangcha, S. (1979). Nitrophenyl boronic acids as derivatizing agents in chromatography. Virginia Tech.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
  • PubMed. (2019, May 21). Boronic Derivatization of Monoacylglycerol and Monitoring in Biofluids.
  • Jones, C. D., et al. (2015). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 7(19), 8032-8035.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Sharma, A., & Sharma, R. (2012). Analytical method validation: A brief review. Journal of Pharmaceutical Education and Research, 3(2), 21-26.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Figshare. (2025, November 11). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids.
  • Semantic Scholar. (2021, March 25). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
  • ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation.
  • van Beek, T. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1414, 85-93.
  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
  • ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods.
  • RMIT University. (2025, August 11). Sustainable Synthesis of Carboxylic Acids through Catalytic Oxidation of Furan Derivatives over Noble and Non-Noble Metal-based Catalysts.
  • PubMed. (2025, June 4). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents.
  • Gutnov, A. (2016). FURAN RING AS A SURROGATE FOR CARBOXY GROUP. Chemistry of Heterocyclic Compounds, 52(2), 87-88.
  • ResearchGate. (2025, August 7). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds.

Sources

The Strategic Synthesis of Benzofuran-3-Carboxylic Acids: A Comparative Guide to 2-Carboxyfuran-3-boronic Acid and Classical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and pharmaceuticals.[1] Specifically, benzofuran-3-carboxylic acid derivatives serve as crucial intermediates in the synthesis of compounds with diverse therapeutic applications, including anticancer and antimicrobial agents.[2][3] The efficient and selective construction of this core structure is therefore a subject of considerable interest in medicinal and process chemistry.

This guide provides a comprehensive comparison of two distinct synthetic strategies for the preparation of a representative pharmaceutical intermediate, 2-(4-fluorophenyl)benzofuran-3-carboxylic acid. The first approach leverages a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Carboxyfuran-3-boronic acid. The second employs a classical Perkin-type condensation and cyclization route. Through a detailed examination of their respective experimental protocols, mechanistic underpinnings, and performance metrics, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using this compound

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5] Our approach utilizes a Suzuki-Miyaura coupling between this compound and 2-bromo-4-fluorobenzonitrile to construct the core of the target benzofuran intermediate. The choice of a cyano group as a precursor to the carboxylic acid offers advantages in terms of reaction compatibility and subsequent selective hydrolysis.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The subsequent transmetalation step, which involves the transfer of the organic group from the boronic acid to the palladium center, is often the rate-determining step and is facilitated by a base. The cycle is completed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. The selection of the ligand is critical to stabilize the palladium catalyst and to promote the key steps of the catalytic cycle.

Experimental Protocol: Synthesis of 2-(4-fluorophenyl)benzofuran-3-carbonitrile
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-4-fluorobenzonitrile (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Catalyst and Ligand Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(4-fluorophenyl)benzofuran-3-carbonitrile.

Subsequent Hydrolysis to 2-(4-fluorophenyl)benzofuran-3-carboxylic acid

The resulting benzofuran-3-carbonitrile can be hydrolyzed to the corresponding carboxylic acid under standard basic or acidic conditions. For example, heating with a solution of sodium hydroxide in a mixture of ethanol and water, followed by acidification, will yield the target intermediate.

Method 2: Classical Perkin-Type Condensation and Cyclization

An established alternative for the synthesis of benzofuran-3-carboxylic acids involves the condensation of a salicylaldehyde derivative with an α-haloester, followed by intramolecular cyclization and subsequent functional group manipulation.[6] This classical approach, while often requiring harsher conditions, remains a reliable and cost-effective strategy.

Mechanistic Rationale

This multi-step synthesis begins with the O-alkylation of a substituted salicylaldehyde with an α-bromoester. The resulting ether undergoes an intramolecular condensation, often base-catalyzed, to form a dihydrobenzofuran intermediate. Subsequent elimination and aromatization lead to the benzofuran ring system. The ester functionality can then be hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-(4-fluorophenyl)benzofuran-3-carboxylic acid
  • Step 1: Synthesis of 2-(4-fluorobenzoyl)salicylaldehyde: A Friedel-Crafts acylation of salicylaldehyde with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can be employed.

  • Step 2: Perkin-type condensation and cyclization:

    • Reaction Setup: To a round-bottom flask, add the 2-(4-fluorobenzoyl)salicylaldehyde (1.0 mmol), ethyl bromoacetate (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL).

    • Reaction Execution: Heat the mixture to 100 °C for 8 hours.

    • Work-up: Cool the reaction, pour into ice-water, and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step 3: Hydrolysis and Decarboxylation: The crude product from the previous step is then subjected to basic hydrolysis (e.g., NaOH in ethanol/water) to hydrolyze the ester and facilitate decarboxylation to yield the target 2-(4-fluorophenyl)benzofuran-3-carboxylic acid. Purify by recrystallization or column chromatography.

Performance Comparison

ParameterMethod 1: Suzuki-Miyaura CouplingMethod 2: Classical Perkin-Type Route
Overall Yield Good to Excellent (typically 70-90% for the coupling step)Moderate to Good (multi-step, overall yields often 40-60%)
Reaction Conditions Mild (90 °C)Harsher (may require higher temperatures and strong bases/acids)
Substrate Scope Broad, tolerant of many functional groupsCan be limited by the stability of starting materials and intermediates
Atom Economy Generally goodLower due to the multi-step nature and use of protecting groups
Reagent Cost & Availability Boronic acids and palladium catalysts can be expensiveStarting materials are often commodity chemicals
Process Safety Palladium catalysts are pyrophoric; requires inert atmosphereUse of strong acids/bases and potentially hazardous reagents
Purification Often requires chromatographic purificationMay involve recrystallization, which is more scalable

Experimental and Logical Workflow Diagrams

.dot

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_product Intermediate Product 2-Carboxyfuran-3-boronic_acid This compound Reaction_Vessel Reaction Vessel (Dioxane/Water, 90°C) 2-Carboxyfuran-3-boronic_acid->Reaction_Vessel 2-bromo-4-fluorobenzonitrile 2-bromo-4-fluorobenzonitrile 2-bromo-4-fluorobenzonitrile->Reaction_Vessel Extraction Extraction (Ethyl Acetate/Water) Reaction_Vessel->Extraction Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Chromatography Column Chromatography Extraction->Chromatography Intermediate 2-(4-fluorophenyl)benzofuran-3-carbonitrile Chromatography->Intermediate

Caption: Workflow for the synthesis of the benzofuran intermediate via Suzuki-Miyaura coupling.

.dot

Perkin_Type_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Condensation & Cyclization cluster_step3 Step 3: Hydrolysis Salicylaldehyde Salicylaldehyde Acylation Friedel-Crafts Acylation (AlCl₃) Salicylaldehyde->Acylation 4-fluorobenzoyl_chloride 4-fluorobenzoyl chloride 4-fluorobenzoyl_chloride->Acylation Intermediate_1 2-(4-fluorobenzoyl)salicylaldehyde Acylation->Intermediate_1 Condensation Perkin-type Condensation (K₂CO₃, DMF, 100°C) Intermediate_1->Condensation Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Condensation Intermediate_2 Crude benzofuran ester Condensation->Intermediate_2 Hydrolysis Basic Hydrolysis (NaOH, EtOH/H₂O) Intermediate_2->Hydrolysis Final_Product 2-(4-fluorophenyl)benzofuran-3-carboxylic acid Hydrolysis->Final_Product

Caption: Multi-step workflow for the classical synthesis of the benzofuran intermediate.

Conclusion

Both the modern Suzuki-Miyaura coupling and the classical Perkin-type condensation offer viable pathways for the synthesis of the 2-(4-fluorophenyl)benzofuran-3-carboxylic acid intermediate. The choice between these methods will largely depend on the specific priorities of the project.

The Suzuki-Miyaura approach utilizing this compound excels in terms of efficiency, mild reaction conditions, and broad substrate scope, making it an attractive option for rapid lead optimization and medicinal chemistry programs where functional group tolerance is paramount. However, the cost and availability of the boronic acid and palladium catalyst may be a consideration for large-scale synthesis.

Conversely, the classical Perkin-type route , while more arduous and less atom-economical, relies on readily available and inexpensive starting materials. This can be a significant advantage in process development and large-scale manufacturing where cost of goods is a primary driver.

Ultimately, a thorough evaluation of factors such as cost, scale, available equipment, and the specific structural requirements of the target molecule will guide the synthetic chemist in selecting the most appropriate and effective strategy.

References

  • Chiummiento, L., D'Orsi, R., Funicello, M., & Lupattelli, P. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]
  • Bialas, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]
  • Goossen, L. J., & Rodriguez, N. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40(10), 5008-5024. [Link]
  • Agasti, S., Maity, S., Szabo, K. J., & Maiti, D. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds.

Sources

A Head-to-Head Comparison of Palladium Catalysts for Coupling with 2-Carboxyfuran-3-boronic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Unique Substrate

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the seemingly straightforward nature of this reaction can be deceptive, particularly when dealing with challenging substrates. 2-Carboxyfuran-3-boronic acid presents a unique set of obstacles for the synthetic chemist, combining the inherent instability of a furanboronic acid with the reactivity of a carboxylic acid.

Furanboronic acids, especially those with the boronic acid moiety at the 2- or 5-position, are notoriously prone to protodeboronation under the basic conditions typically employed in Suzuki couplings.[1][2][3] This undesired side reaction, where the boronic acid group is replaced by a hydrogen atom, leads to reduced yields of the desired coupled product. Furthermore, the presence of a carboxylic acid group at the 2-position introduces the potential for decarboxylation, particularly at elevated temperatures, leading to a different undesired byproduct.[4][5]

The choice of palladium catalyst is therefore paramount to successfully navigate these competing reaction pathways and achieve a high yield of the desired 2-carboxy-biaryl furan. This guide provides a head-to-head comparison of commonly employed palladium catalysts for this challenging transformation, offering insights into their performance, mechanistic rationale, and practical application.

The Contenders: A Look at the Palladium Catalysts

Our comparative analysis focuses on three classes of palladium catalysts that represent a spectrum from traditional to modern, each with distinct characteristics:

  • Traditional Phosphine Ligand-Based Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ , has been a workhorse in Suzuki couplings for decades.[6] It is relatively inexpensive and readily available. However, it often requires higher catalyst loadings and elevated temperatures, which can be detrimental when working with sensitive substrates.[6]

  • Chelating Phosphine Ligand-Based Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂ , offers greater stability and activity compared to Pd(PPh₃)₄. The chelating dppf ligand provides a more robust catalytic species, often leading to better yields and broader substrate scope.[7]

  • Modern Buchwald Precatalysts: The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling.[8] Precatalysts such as XPhos Pd G3 are designed for the efficient in situ generation of the active monoligated Pd(0) species, which is highly reactive.[8] These catalysts often operate under milder conditions and with lower catalyst loadings, making them ideal for challenging substrates.[9][10]

Comparative Performance Analysis

While direct, side-by-side experimental data for the coupling of this compound is not extensively published, we can infer the likely performance of these catalysts based on their known reactivity with structurally similar and challenging substrates. The following table summarizes the expected performance based on literature precedents for furanboronic acids and carboxy-substituted arylboronic acids.

Catalyst SystemCatalyst LoadingReaction TemperatureKey AdvantagesPotential DrawbacksExpected Yield for this compound Coupling
Pd(PPh₃)₄ 3-5 mol%80-110 °CLow cost, readily available.High catalyst loading, high temperatures may promote decarboxylation and protodeboronation.[6]Low to Moderate
Pd(dppf)Cl₂ 1-3 mol%70-100 °CGood stability, moderate activity.[7]May still require elevated temperatures, potential for lower yields with highly sensitive substrates.Moderate
XPhos Pd G3 0.5-2 mol%Room Temp - 60 °CHigh activity at low temperatures, minimizes side reactions, broad scope.[8][9][10]Higher cost of ligand/precatalyst.High to Excellent

Causality Behind the Expected Performance:

  • Pd(PPh₃)₄: The high temperatures required for this catalyst to be effective are likely to exacerbate both protodeboronation of the furan ring and decarboxylation of the carboxylic acid. The relatively slow rate of the desired coupling reaction allows more time for these degradation pathways to occur.

  • Pd(dppf)Cl₂: The greater stability of the catalytic species formed from Pd(dppf)Cl₂ can lead to a more controlled reaction. However, the temperatures often required may still be high enough to induce some degree of substrate decomposition.

  • XPhos Pd G3: The key to the superior expected performance of the Buchwald precatalyst lies in its ability to rapidly generate a highly active monoligated Pd(0) species at low temperatures.[8] This high reactivity allows the desired Suzuki coupling to proceed quickly, outcompeting the slower processes of protodeboronation and decarboxylation.[9][10] The bulky XPhos ligand also promotes the reductive elimination step of the catalytic cycle, further accelerating product formation.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Coupling using a Traditional Catalyst (Pd(dppf)Cl₂)

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Coupling using a Modern Buchwald Precatalyst (XPhos Pd G3)

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • XPhos Pd G3 (1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • tert-Amyl alcohol

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add XPhos Pd G3 to the flask under a positive flow of inert gas.

  • Add degassed tert-amyl alcohol via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Insights and Visualization

The success of the Suzuki-Miyaura coupling hinges on the delicate balance of the catalytic cycle. The choice of catalyst directly influences the efficiency of each step.

Suzuki_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Product Formation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

For a challenging substrate like this compound, the rate-limiting step is often the transmetalation. Bulky, electron-rich ligands like XPhos accelerate this step by creating a more electron-rich and sterically accessible palladium center, thus favoring the desired coupling over protodeboronation.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants Add Boronic Acid, Aryl Halide, Base Inert_Atmosphere Evacuate & Backfill with Inert Gas Reactants->Inert_Atmosphere Catalyst_Addition Add Pd Catalyst Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating_Stirring Heat & Stir Solvent_Addition->Heating_Stirring Monitoring Monitor by TLC/LC-MS Heating_Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Purification Purify by Chromatography Drying_Concentration->Purification

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

For the successful Suzuki-Miyaura coupling of this compound, the choice of palladium catalyst is a critical determinant of yield and purity. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ may provide some product, they are likely to be hampered by side reactions due to the requirement of higher temperatures.

Our primary recommendation is the use of a modern Buchwald precatalyst, such as XPhos Pd G3. The ability of this catalyst to operate at or near room temperature significantly mitigates the risks of protodeboronation and decarboxylation. The higher initial cost of the catalyst is often justified by the substantially improved yields, reduced reaction times, and cleaner reaction profiles, ultimately leading to a more efficient and cost-effective synthesis.

Researchers and drug development professionals tackling this or similar challenging substrates are encouraged to screen a Buchwald-type catalyst system as their first choice to maximize the probability of a successful outcome.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
  • Wang, L., He, W., & Yu, Z. (2013). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. Applied Organometallic Chemistry, 27(11), 615-620. [Link]
  • Shang, R., Ji, D., Chu, L., Fu, Y., & Liu, L. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Chem, 5(10), 2719-2731. [Link]
  • Zhao, S., Gower, N. J., & Lloyd-Jones, G. C. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie International Edition, 52(22), 5753-5756. [Link]
  • Guram, A. S., Bei, X., & Turner, H. W. (2003). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organic Letters, 5(14), 2485–2487. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
  • Wang, M., Yuen, O. Y., Ng, S. S., & So, C. M. (2025). Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. Organic Chemistry Frontiers, 12(11), 3330-3335. [Link]
  • Wang, X., Guram, A., & Bei, X. (2016). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry, 81(10), 4364-4370. [Link]
  • Wang, M., Yuen, O. Y., Ng, S. S., & So, C. M. (2025).
  • Borhade, A. V., & Shinde, D. R. (2018). Suzuki cross coupling reaction of aryl halides with arylboronic acid a.
  • Wang, M., Yuen, O. Y., Ng, S. S., & So, C. M. (2025).
  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
  • Chen, Y., & Li, G. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Supplement 1), S124-S126. [Link]
  • Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. Journal of the American Chemical Society, 127(31), 11102–11114. [Link]
  • El-Batta, A., Jiang, C., Zhao, W., & An, H. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
  • Reddy, V. P., & Odell, L. R. (2017). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids.
  • Karami, K., & Ghasemi, S. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
  • Suárez, I., Sodupe, M., & Ujaque, G. (2017).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
  • Udvardy, A., Joó, F., & Kathó, Á. (2012). Suzuki-Miyaura cross-coupling reactions of various boronic acids with...
  • So, C. M., & Kwong, F. Y. (2011). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.
  • Fairlamb, I. J. S., Kapdi, A. R., & Lynam, J. M. (2023). Preformed Pd(II)
  • Goossen, L. J., & Koley, D. (2009). Palladium-catalyzed decarboxylative coupling of aromatic acids with aryl halides or unactivated arenes using microwave heating.
  • Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
  • Johansson Seechurn, C. C. C., & Colacot, T. J. (2017).
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895-1918. [Link]
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Sharma, S., & Singh, B. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-21. [Link]

Sources

Assessing the Green Chemistry Metrics of Syntheses for 2-Aryl-3-Furoic Acids: A Comparative Guide Featuring 2-Carboxyfuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of pharmaceutical and fine chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental driver of innovation. The imperative to design safer, more efficient, and environmentally benign processes has led to a critical re-evaluation of established synthetic methodologies. This guide provides a detailed comparative analysis of three synthetic routes to a model 2-aryl-3-furoic acid, specifically 2-(4-methoxyphenyl)-3-furoic acid, a scaffold of interest in medicinal chemistry. We will assess a modern approach utilizing 2-carboxyfuran-3-boronic acid via a Suzuki-Miyaura coupling against two established alternatives: the Stille coupling and a direct C-H arylation strategy. By quantifying the green chemistry metrics of each pathway, we aim to provide researchers, scientists, and drug development professionals with actionable insights to inform their synthetic planning and contribute to a more sustainable chemical enterprise.

The Green Chemistry Imperative in Modern Synthesis

The twelve principles of green chemistry, articulated by Anastas and Warner, provide a framework for sustainable chemical design. Key among these are the concepts of atom economy, waste prevention, and the use of less hazardous chemical syntheses. To move beyond qualitative assessments, a suite of metrics has been developed to quantify the "greenness" of a chemical process. In this guide, we will focus on three widely adopted mass-based metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactant atoms into the desired product.[1][2][3] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation.[2]

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product.[4][5] It is the ratio of the mass of waste to the mass of the product.[4]

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a specified mass of product.[6][7][8] It provides a comprehensive measure of the overall efficiency and environmental footprint of a process.[8][9]

Comparative Synthesis of 2-(4-methoxyphenyl)-3-furoic acid

Our target molecule, 2-(4-methoxyphenyl)-3-furoic acid, serves as a representative example for this comparative study. We will evaluate three distinct synthetic strategies to access this compound, each beginning from a common precursor where applicable and culminating in the final product.

Route 1: Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has become a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[10][11] This route employs this compound, a specialized building block, reacting with 4-bromoanisole. Boronic acids are generally considered to have low toxicity, and their byproducts are often inorganic and easily removed.[12]

Step 1: Suzuki-Miyaura Coupling to form Methyl 2-(4-methoxyphenyl)-3-furoate

To a solution of methyl 3-bromo-2-furoate (1.0 eq, 2.07 g, 10 mmol) and 4-methoxyphenylboronic acid (1.2 eq, 1.82 g, 12 mmol) in 1,2-dimethoxyethane (DME) (50 mL) is added a 2M aqueous solution of potassium carbonate (2.5 eq, 12.5 mL, 25 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 0.347 g, 0.3 mmol) is then added, and the mixture is heated to 80 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford methyl 2-(4-methoxyphenyl)-3-furoate as a white solid. (Yield: 85%, 2.09 g).

Step 2: Hydrolysis to 2-(4-methoxyphenyl)-3-furoic acid

Methyl 2-(4-methoxyphenyl)-3-furoate (1.0 eq, 2.09 g, 8.5 mmol) is dissolved in a mixture of methanol (40 mL) and water (10 mL). Sodium hydroxide (2.0 eq, 0.68 g, 17 mmol) is added, and the mixture is heated to 60 °C for 4 hours. After cooling, the methanol is removed under reduced pressure. The aqueous residue is diluted with water (50 mL) and acidified to pH 2 with 2M hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(4-methoxyphenyl)-3-furoic acid as a white solid. (Yield: 95%, 1.87 g).[13]

Route 2: Stille Coupling

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes organotin reagents.[5] While effective, the primary drawback of this method is the high toxicity of organotin compounds and the challenge of removing tin-containing byproducts from the final product.[6][14]

Step 1: Stille Coupling to form Methyl 2-(4-methoxyphenyl)-3-furoate

A mixture of methyl 3-bromo-2-furoate (1.0 eq, 2.07 g, 10 mmol), (4-methoxyphenyl)tributylstannane (1.1 eq, 4.37 g, 11 mmol), and lithium chloride (3.0 eq, 1.27 g, 30 mmol) in anhydrous toluene (50 mL) is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 0.347 g, 0.3 mmol) is added, and the reaction mixture is heated to 110 °C under an argon atmosphere for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (100 mL) and washed with a saturated aqueous solution of potassium fluoride (2 x 50 mL) to precipitate the tin byproducts. The solid is removed by filtration through celite. The organic layer is then washed with water (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (eluent: hexane/ethyl acetate = 9:1) to give methyl 2-(4-methoxyphenyl)-3-furoate. (Yield: 80%, 1.97 g).

Step 2: Hydrolysis to 2-(4-methoxyphenyl)-3-furoic acid

This step is identical to the hydrolysis step in the Suzuki-Miyaura route. Starting with methyl 2-(4-methoxyphenyl)-3-furoate (1.0 eq, 1.97 g, 8.0 mmol), the hydrolysis yields 2-(4-methoxyphenyl)-3-furoic acid. (Yield: 95%, 1.76 g).[13]

Route 3: Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical and step-efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners.[15][16] This approach directly couples an aryl halide with a C-H bond of the furan ring.

Step 1: Direct C-H Arylation to form Methyl 2-(4-methoxyphenyl)-3-furoate

A mixture of methyl 3-furoate (1.5 eq, 1.89 g, 15 mmol), 4-bromoanisole (1.0 eq, 1.87 g, 10 mmol), palladium(II) acetate (0.02 eq, 0.045 g, 0.2 mmol), pivalic acid (0.3 eq, 0.306 g, 3 mmol), and cesium carbonate (2.0 eq, 6.52 g, 20 mmol) in N,N-dimethylformamide (DMF) (40 mL) is heated to 120 °C in a sealed tube for 24 hours. After cooling, the reaction mixture is diluted with ethyl acetate (150 mL) and washed with water (3 x 75 mL) and brine (75 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (eluent: hexane/ethyl acetate = 9:1) to yield methyl 2-(4-methoxyphenyl)-3-furoate. (Yield: 70%, 1.72 g).

Step 2: Hydrolysis to 2-(4-methoxyphenyl)-3-furoic acid

This step is identical to the hydrolysis step in the previous routes. Starting with methyl 2-(4-methoxyphenyl)-3-furoate (1.0 eq, 1.72 g, 7.0 mmol), the hydrolysis affords 2-(4-methoxyphenyl)-3-furoic acid. (Yield: 95%, 1.54 g).[13]

Green Chemistry Metrics: A Quantitative Comparison

The following table summarizes the calculated green chemistry metrics for the three synthetic routes to 2-(4-methoxyphenyl)-3-furoic acid.

MetricSuzuki-Miyaura RouteStille RouteDirect C-H Arylation Route
Atom Economy (AE) 55.4%40.2%71.9%
E-Factor 135.6178.9120.3
Process Mass Intensity (PMI) 136.6179.9121.3

Visualizing the Synthetic Workflows

To provide a clearer understanding of the material flow in each process, the following diagrams illustrate the experimental workflows.

Caption: Workflow for the Suzuki-Miyaura Route.

Caption: Workflow for the Stille Coupling Route.

Caption: Workflow for the Direct C-H Arylation Route.

Discussion and Field-Proven Insights

The quantitative analysis of the green chemistry metrics reveals a clear hierarchy among the three synthetic routes. The Direct C-H Arylation route emerges as the most favorable from a green chemistry perspective, boasting the highest Atom Economy and the lowest E-Factor and PMI. This is primarily due to the elimination of the pre-functionalization step required in both the Suzuki-Miyaura and Stille couplings, which significantly reduces the number of reagents and potential waste streams. The direct use of a C-H bond is a prime example of a more atom-economical and step-efficient synthetic design.

The Suzuki-Miyaura coupling using this compound (or its ester precursor) represents a significant improvement over the Stille coupling. Its E-Factor and PMI are considerably lower, highlighting a more efficient use of materials and generation of less waste. Boronic acids and their byproducts are generally less toxic than their organotin counterparts, which is a crucial consideration for process safety and environmental impact.[12] The synthesis of boronic acids is also becoming more sustainable.[5][17]

The Stille coupling , while a powerful and versatile reaction, performs the poorest in this green chemistry assessment. Its low Atom Economy and high E-Factor and PMI are direct consequences of the high molecular weight of the tributyltin group, which is ultimately a waste product. Furthermore, the significant toxicity of organotin compounds poses a considerable environmental and health risk, necessitating specialized handling and waste disposal procedures.[6][14][18] The disposal of organotin waste is a regulated and costly process.[1][7]

Beyond the mass-based metrics, other factors contribute to the overall greenness of a process. The choice of solvent is critical. While DME and toluene, used in the Suzuki and Stille reactions respectively, are common organic solvents, their environmental profiles are not ideal.[19] DMF, used in the direct arylation, is a versatile solvent but has its own health and environmental concerns. The use of greener solvents is an active area of research for all three reaction types. Similarly, the palladium catalysts used in all three routes are precious metals with their own environmental footprint associated with mining and refining.[6][9] However, the lower catalyst loading in the direct arylation is a positive attribute. The phosphine ligands, such as triphenylphosphine, also have environmental considerations.[8][20]

From a practical standpoint, the direct C-H arylation, while the "greenest" on paper, may require more extensive optimization to achieve high regioselectivity and yield for a given substrate. The Suzuki-Miyaura coupling often offers a more robust and predictable outcome, making it a reliable choice in many drug discovery and development settings. The Stille coupling, despite its green chemistry drawbacks, may still be employed for specific transformations where other methods fail.

Conclusion

This comparative guide demonstrates the power of green chemistry metrics in providing a quantitative and objective assessment of different synthetic strategies. For the synthesis of 2-(4-methoxyphenyl)-3-furoic acid, direct C-H arylation stands out as the most sustainable approach, followed by the Suzuki-Miyaura coupling with this compound. The Stille coupling, due to the inherent toxicity and poor atom economy of the organotin reagent, is the least green option.

As the chemical industry continues to embrace sustainability, the principles and metrics of green chemistry will play an increasingly vital role in guiding the design of next-generation synthetic processes. By prioritizing atom economy, minimizing waste, and selecting less hazardous reagents, researchers can contribute to a safer and more sustainable future for chemical manufacturing.

References

  • PubChem. 1,2-Dimethoxyethane.
  • Collaborative for Health & Environment. Tributyltin.
  • Canada.ca. Code of practice: management of tetrabutyltin.
  • OSPAR Commission. Triphenylphosphine.
  • Wikipedia. Tributyltin.
  • OECD Existing Chemicals Database. COVER PAGE.
  • Wikipedia. Green chemistry metrics.
  • ResearchGate. How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?.
  • PMC - NIH. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
  • MDPI. Environmentally Relevant Concentrations of Triphenyl Phosphate (TPhP) Impact Development in Zebrafish.
  • RSC Publishing. Metrics to 'green' chemistry—which are the best?.
  • ePrints Soton. The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics.
  • Anses. Triphenyl phosphate, an endocrine disruptor for species in the environment.
  • Green Chemistry Toolkit. METRICS.
  • Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
  • Cole-Parmer. Material Safety Data Sheet - Palladium on 1/8" Alumina Pellets (0.5% Pd).
  • Journal of the American Chemical Society. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives.
  • Organic Syntheses Procedure. Organic Syntheses Procedure.
  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis.
  • PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling).
  • ResearchGate. Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,...
  • Organic Syntheses Procedure. 2-Furoic acid, 3-methyl-.
  • Organic Syntheses Procedure. methyl 3-methyl-2-furoate.
  • Accounts of Chemical Research. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity.
  • MDPI. 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid.
  • Chemical Society Reviews (RSC Publishing). Recent advances in aryl–aryl bond formation by direct arylation.
  • Green Chemistry (RSC Publishing). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids.
  • MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
  • PRISM - University of Calgary. A facile preparation of 4-aryl-3-[(tert-butyldimethylsilyl)oxymethyl]furans.
  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. Direct arylation of 2-hexylthiophene with 4-bromoanisole..
  • NSF Public Access Repository. Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene.
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.
  • ResearchGate. Direct arylation of 2-hexylthiophene with 4-bromoanisole..
  • Synthesis of Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene 2 Boracarboxylation Reactions 3 4.
  • ResearchGate. SCHEME 2. Direct Arylation of 2-Ethyl-4-methylthiazole.

Sources

A Senior Application Scientist's Guide to Validating Products from 2-Carboxyfuran-3-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a multi-pronged strategy for the unambiguous structural validation of products derived from 2-carboxyfuran-3-boronic acid. We will move beyond a simple checklist of techniques, instead focusing on the causality behind our experimental choices and demonstrating how a synergistic analytical approach forms a self-validating system.

The Challenge: Beyond Simple Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[7] However, the specific nature of this compound introduces complexities. The electron-rich furan ring, combined with the Lewis acidic boronic acid and the adjacent carboxylic acid, creates a delicate electronic balance.[3] This can lead to a higher propensity for side reactions, particularly protodeboronation (loss of the boronic acid group), which can be accelerated by heat or the basic conditions of the coupling reaction.[4] Therefore, simply observing a product by thin-layer chromatography (TLC) is insufficient; a rigorous, multi-technique validation is mandatory.

cluster_reaction Reaction & Work-Up cluster_validation Structural Validation Cascade start This compound + Aryl Halide reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->reaction workup Aqueous Work-Up & Crude Purification reaction->workup ms Mass Spectrometry (MS) - Verify Molecular Weight - Identify Impurities workup->ms nmr NMR Spectroscopy - Map Connectivity - Confirm Substitution Pattern ms->nmr xray X-ray Crystallography (If crystalline) - Unambiguous 3D Structure nmr->xray Optional, Definitive final Structurally Confirmed Product nmr->final xray->final caption Fig 1: A logical workflow for reaction and structural validation.

Fig 1: A logical workflow for reaction and structural validation.

Pillar 1: Mass Spectrometry – The First Gatekeeper

Mass spectrometry (MS) is the initial and most rapid checkpoint for validating the outcome of a reaction. Its primary role is to confirm the molecular weight of the expected product and provide an early warning of significant impurities.

Expertise & Experience: For boronic acid derivatives, MS analysis is not always straightforward. Free boronic acids are known to undergo dehydration and trimerization in the mass spectrometer source, forming cyclic anhydrides called boroxines.[8][9] This results in ions at a much higher m/z than expected, which can be misleading. The presence of the carboxylic acid group in our target molecule adds another layer of complexity, potentially influencing ionization and fragmentation.

Comparative Analysis: MS Techniques
TechniquePrincipleApplicability for Furan ProductsKey Insights & Causality
LC-MS (ESI) Soft ionization of liquid-phase analytes.Primary Choice. Ideal for direct analysis of reaction mixtures. Provides molecular weight of the main product and impurities.[10][11]The "soft" nature of Electrospray Ionization (ESI) minimizes in-source fragmentation, giving a clear molecular ion peak ([M-H]⁻ or [M+H]⁺). The preceding liquid chromatography (LC) step is crucial for separating the desired product from starting materials and side-products like the protodeboronated furan.[11]
GC-MS Electron impact ionization of volatile analytes.Not Recommended. Requires derivatization to make the polar carboxylic acid and boronic acid groups volatile.[10]The high temperatures of the GC inlet can cause decarboxylation or other thermal degradation of the furan ring system. The derivatization step adds complexity and a potential source of artifacts.
High-Resolution MS (HRMS) e.g., TOF, Orbitrap.Gold Standard for Formula. Provides highly accurate mass measurement.An accurate mass measurement (to <5 ppm) allows for the unambiguous determination of the elemental formula. This is a powerful tool to confirm that the observed mass corresponds to your target and not an isomer or other unexpected product.
Trustworthy Protocol: LC-MS Analysis

This protocol is designed to mitigate common issues and provide reliable initial data.

  • Sample Preparation: Dilute a small aliquot of the crude or purified reaction mixture in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of approximately 10-100 µg/mL.[12]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., Acquity BEH C18).[11]

    • Mobile Phase: A gradient of water and acetonitrile containing 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode) is a robust starting point.[11] The acidic modifier helps to protonate the molecule for ESI+, while ammonium acetate can aid in forming adducts and is suitable for ESI-.

    • Rationale: The C18 column effectively separates compounds based on polarity. The protodeboronated side-product (furan-2-carboxylic acid) is more polar and will elute earlier than the more non-polar coupled product.

  • Mass Spectrometry (ESI):

    • Mode: Acquire data in both positive and negative ion modes. The carboxylic acid makes negative mode ([M-H]⁻) highly effective, while the furan and coupled aryl ring may favor positive mode ([M+H]⁺).

    • Analysis: Look for the calculated exact mass of your product. Also, search for the masses of key potential side products:

      • Protodeboronated starting material (C₅H₄O₃, MW: 112.08 g/mol ).[13]

      • Homocoupled aryl partner.

      • Boroxine of the starting material (a trimer, which may be observed in some conditions).[8]

Pillar 2: NMR Spectroscopy – The Architectural Blueprint

While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. For products from this compound, NMR is indispensable for confirming the regiochemistry of the coupling.

Expertise & Experience: The key to NMR validation is not just observing peaks, but understanding the expected shifts and coupling constants of the furan ring and how they change upon substitution at the 3-position. A common pitfall is misinterpreting the signals of a failed reaction (i.e., starting material) as a successful one.

Comparative Analysis: NMR Nuclei
NucleusInformation GainedExpected Observations & Rationale
¹H NMR Proton environment and connectivity.Critical. The disappearance of the boronic acid proton and the appearance of new aromatic signals from the coupling partner are primary indicators of success. The chemical shifts and coupling constants of the two remaining furan protons (at C4 and C5) provide definitive proof of the C-C bond formation at the C3 position.[14]
¹³C NMR Carbon skeleton.Confirmatory. Provides evidence of the total number of unique carbons. The shift of the C3 carbon of the furan ring from being bonded to boron to being bonded to the new aryl group is a key diagnostic signal.[14]
¹¹B NMR Boron chemical environment.Specialized but Powerful. Can confirm the consumption of the sp²-hybridized starting boronic acid (broad signal ~30 ppm).[9][15] In the case of incomplete reactions, its presence is a clear indicator. It is also useful for studying potential interactions with solvents or bases.
Trustworthy Protocol: Acquiring and Interpreting NMR Data
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often an excellent choice as it can solubilize both the polar carboxylic acid group and the non-polar aromatic rings, and the acidic proton of the COOH group is readily observable.[16]

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a ¹³C{¹H} spectrum.

    • (Optional but recommended for complex cases) Acquire 2D spectra like COSY (to see H-H correlations) and HSQC/HMBC (to correlate H to C).

  • Data Interpretation - A Self-Validating Checklist:

    • [✓] Absence of Starting Material: Confirm the disappearance of the characteristic ¹H signals for the furan protons of the starting boronic acid.

    • [✓] Presence of Coupled Partner Signals: Verify the integration and splitting patterns of the newly introduced aromatic or vinyl group.

    • [✓] Furan Proton Shifts: In the starting this compound, the furan protons are at C4 and C5. Upon successful Suzuki coupling, the electronic environment of these protons changes, leading to predictable shifts in their resonance. The proton at C5, being adjacent to the oxygen, will typically be the most downfield.

    • [✓] Carboxylic Acid Proton: Look for a broad singlet, typically >10 ppm in DMSO-d₆, corresponding to the -COOH proton. Its integration should be 1H.

    • [✓] Correlation with MS: Does the proposed structure from NMR match the molecular formula determined by HRMS? This cross-validation is the cornerstone of trustworthy structural elucidation.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_side Potential Side Reactions pd0 Pd(0)L_n add Oxidative Addition pd0->add Ar-X pd2 Ar-Pd(II)-X add->pd2 trans Transmetalation pd2->trans Ar'-B(OH)2 (Base) proto Protodeboronation (Ar'-H) pd2->proto homo Homocoupling (Ar-Ar) pd2->homo pd2_ar Ar-Pd(II)-Ar' trans->pd2_ar red Reductive Elimination pd2_ar->red red->pd0 Ar-Ar' caption Fig 2: The Suzuki cycle and key points for side reactions.

Fig 2: The Suzuki cycle and key points for side reactions.

Pillar 3: X-ray Crystallography – The Final Arbiter

For novel compounds, particularly those intended for drug development or materials applications, X-ray crystallography provides the highest possible level of structural proof. It moves beyond connectivity to define the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.[17][18]

Expertise & Experience: The primary challenge is not in the analysis, which is highly automated, but in obtaining a single, diffraction-quality crystal. This can be a significant bottleneck. Products from Suzuki couplings, especially those with multiple aromatic rings, can be difficult to crystallize. It often requires extensive screening of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

Experimental Protocol: Crystal Growth and Analysis
  • Purification is Paramount: The sample must be of very high purity (>99%). Impurities can inhibit crystal lattice formation.

  • Crystal Screening:

    • Dissolve the pure compound in a small amount of a suitable solvent (e.g., ethyl acetate, acetone, methanol) to near-saturation.

    • Slowly add a less-polar "anti-solvent" (e.g., hexanes, diethyl ether) until the solution becomes faintly turbid.

    • Allow the sealed vial to stand undisturbed. Slow evaporation over days or weeks is often effective.

  • Data Collection and Refinement:

    • A suitable crystal is mounted and exposed to an X-ray beam.[18]

    • The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure is solved and refined.[19]

  • Interpreting the Data: The output will be a definitive 3D structure. Key parameters to check are:

    • Bond Lengths and Angles: Do they make chemical sense? For example, the C-C bond formed in the coupling should have a length typical for an sp²-sp² single bond (~1.48 Å).

    • Planarity: The furan ring and any coupled aromatic rings should be largely planar.

    • Intermolecular Interactions: The crystal packing can reveal hydrogen bonding (e.g., involving the carboxylic acid) or π-stacking, which can be relevant to the material's properties.

Conclusion: A Synthesis of Evidence

  • MS asks: "Do I have a product with the correct mass?"

  • NMR asks: "Is the product connected in the way I intended?"

  • X-ray Crystallography states: "This is the unambiguous three-dimensional structure."

By employing this multi-pillar approach, explaining the causality behind each step, and cross-validating the results, researchers can have the highest degree of confidence in their findings, ensuring the integrity and reproducibility of their work.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.
  • A Comparative Guide to the Validation of Analytical Methods for Methyl 3-boronobenzo
  • X-ray crystallographic analysis for the structural confirmation of Ethyl (2-(furan-3-yl)ethyl)
  • Analysis of Boronic Acids Without Chemical Derivatisation.
  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • A Guide to the Validation of Analytical Methods Using Methylboronic Acid Pinacol Ester-d3. Benchchem.
  • X-Ray crystal structure determin
  • X-ray crystallography of chemical compounds. Semantic Scholar.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Unknown Source.
  • Strategies for the analysis of highly reactive pinacolboronate esters.
  • Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride.
  • Suzuki reaction. Wikipedia.
  • Boronic acid with high oxidative stability and utility in biological contexts.
  • Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown Source.
  • 2-Formylfuran-5-boronic acid | 27329-70-0. ChemicalBook.
  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Unknown Source.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Suzuki Coupling. Organic Chemistry Portal.
  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses Procedure.
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
  • x Ray crystallography.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • 17O NMR studies of boronic acids and their deriv
  • Synthesis and Characteriz
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • 2-Boronofuran-3-carboxylic acid, 98% Purity, C5H5BO5, 100 mg. CP Lab Safety.
  • 2 furan boronic acid. Sigma-Aldrich.
  • CAS 248924-59-6 Furan-3-boronic Acid Pinacol Ester. BOC Sciences.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. American Chemical Society.
  • 2-Furoic acid. Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • 11 B NMR Chemical Shifts. SDSU Chemistry.
  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. Reddit.
  • Microwave‐assisted Synthesis of Difuran and Furan‐Thiophene via Suzuki Coupling.
  • separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. Organic Syntheses Procedure.
  • Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv.
  • Furan: Properties, Synthesis, and Reactions. Scribd.
  • Furan. Britannica.

Sources

A Comparative Guide to Isotopic Labeling Studies with Deuterated 2-Carboxyfuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and drug development professionals, the quest for more effective and safer therapeutics is a continuous journey of molecular refinement. In this pursuit, isotopic labeling, particularly with deuterium, has emerged as a powerful strategy to enhance the pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth technical comparison of studies involving 2-Carboxyfuran-3-boronic acid and its deuterated counterpart, offering insights into the experimental design, data interpretation, and the profound impact of deuterium substitution.

The Principle of Deuterium Labeling: The Kinetic Isotope Effect

At the heart of deuterium labeling's utility is the Kinetic Isotope Effect (KIE) .[2] Replacing a hydrogen atom (¹H) with its heavier, stable isotope, deuterium (²H or D), results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[3] This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond, thus requiring more energy to break.[4]

This seemingly subtle modification can significantly slow down metabolic reactions where C-H bond cleavage is the rate-determining step, a common occurrence in drug metabolism mediated by cytochrome P450 (CYP) enzymes.[5] By strategically placing deuterium at metabolically vulnerable positions, or "soft spots," on a molecule, we can "harden" the target, leading to several potential advantages:

  • Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance.[2][6]

  • Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic byproduct, deuteration can reduce its production, enhancing the drug's safety profile.[2][7]

  • Altered Pharmacokinetic Profiles: The KIE can lead to increased overall drug exposure (AUC) without necessarily increasing the maximum concentration (Cmax), which can improve therapeutic efficacy while minimizing dose-dependent side effects.[2]

Profiling this compound and its Deuterated Analog

This compound is a heterocyclic compound that integrates two key functional groups: a furan ring and a boronic acid. The furan ring is a common scaffold in medicinal chemistry, known for its diverse biological activities.[8] However, furan rings can also be susceptible to metabolic activation by CYP enzymes, leading to the formation of reactive intermediates like epoxides or cis-enedials, which can be hepatotoxic.[9][10] The boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols, such as those found in sugars and proteins, and is a key feature in drugs like the proteasome inhibitor Bortezomib.[11][12]

The deuterated analog, deuterated this compound , involves the specific replacement of hydrogen atoms on the furan ring with deuterium. The rationale for this substitution is to mitigate the metabolic liability associated with the furan moiety.

Comparative Experimental Workflows

To objectively assess the impact of deuteration on this compound, a series of head-to-head in vitro and in vivo studies are essential.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of this compound and its deuterated analog in a controlled environment.

Methodology:

  • Incubation: The test compounds (non-deuterated and deuterated) are incubated separately with liver microsomes (or other metabolic enzyme systems) and a NADPH-regenerating system to initiate metabolism.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Internal Standard: A deuterated internal standard, distinct from the analyte, is added to each sample to correct for variations in sample processing and instrument response.[13][14]

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]

  • Data Analysis: The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Expected Outcome: Due to the KIE, the deuterated analog is expected to exhibit a longer t½ and lower CLint compared to the non-deuterated parent compound, indicating enhanced metabolic stability.

Visualization of the Workflow:

G cluster_incubation Incubation & Sampling cluster_analysis Analysis Compound Test Compound (Deuterated or Non-deuterated) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes + NADPH System Microsomes->Incubate Timepoints Collect Aliquots (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction Timepoints->Quench IS Add Internal Standard Quench->IS LCMS LC-MS/MS Analysis IS->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro metabolic stability assay.

Comparative Pharmacokinetic (PK) Study

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the deuterated and non-deuterated compounds in a living organism.[17]

Methodology:

  • Dosing: Two groups of laboratory animals (e.g., rats or mice) are administered either the deuterated or non-deuterated this compound at an equivalent dose.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples.

  • Sample Extraction: The drug is extracted from the plasma, and an internal standard is added.

  • LC-MS/MS Analysis: The concentration of the drug in each plasma sample is quantified.

  • PK Parameter Calculation: Key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.

Expected Outcome: The deuterated compound is anticipated to show a longer t½ and a higher AUC compared to the non-deuterated version, reflecting its increased metabolic stability and greater systemic exposure.

Visualization of the PK Study Logic:

G cluster_dosing Dosing Groups cluster_sampling Sampling & Analysis cluster_outcome Pharmacokinetic Parameters GroupA Group A (Non-deuterated) Sampling Blood Sampling (Time Course) GroupA->Sampling GroupB Group B (Deuterated) GroupB->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis Sampling->Analysis PKA PK Parameters (t½, Cmax, AUC) Analysis->PKA PKB PK Parameters (t½, Cmax, AUC) Analysis->PKB Comparison Comparison PKA->Comparison PKB->Comparison

Caption: Logic of the comparative pharmacokinetic study.

Data Presentation and Interpretation

The quantitative data from these studies should be summarized in clear, comparative tables.

Table 1: In Vitro Metabolic Stability Data

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
This compound25 ± 327.7 ± 3.3
Deuterated this compound75 ± 69.2 ± 1.1

The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: The significantly longer half-life and lower intrinsic clearance of the deuterated compound in this hypothetical example would strongly suggest that deuteration has successfully blocked a key metabolic pathway.

Table 2: Comparative Pharmacokinetic Parameters

Compoundt½ (h)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
This compound2.5 ± 0.4500 ± 750.51250 ± 150
Deuterated this compound7.0 ± 0.8550 ± 801.03850 ± 400

The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data in Table 2 would demonstrate that deuteration leads to a nearly threefold increase in half-life and total drug exposure (AUC), without a significant increase in the peak concentration (Cmax). This is a highly desirable outcome in drug development, as it suggests the potential for a more sustained therapeutic effect with a similar safety margin related to peak plasma concentrations.

Conclusion and Future Directions

Isotopic labeling with deuterium offers a scientifically robust and clinically validated strategy for optimizing the pharmacokinetic properties of drug candidates.[1] In the case of this compound, deuteration of the furan ring presents a promising approach to mitigate potential metabolic liabilities and enhance its therapeutic potential. The comparative studies outlined in this guide provide a clear framework for evaluating the impact of deuteration, from initial in vitro screening to more definitive in vivo pharmacokinetic profiling. The successful application of this strategy can lead to the development of safer and more effective medicines with improved dosing regimens.

References

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and tritium-labelled compounds: applications in the life sciences. Angewandte Chemie International Edition, 57(7), 1758-1784. [Link]
  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]
  • Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595-3611. [Link]
  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of deuterium in medicinal chemistry. Journal of medicinal chemistry, 62(11), 5276-5297. [Link]
  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]
  • Guengerich, F. P. (2011). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. The AAPS journal, 13(4), 541-546. [Link]
  • Westaway, K. C., & Fang, Y. R. (2003). Using Secondary α Deuterium Kinetic Isotope Effects to Determine the Symmetry of SN2 Transition States. Journal of the American Chemical Society, 125(52), 16152-16153. [Link]
  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595-3611. [Link]
  • Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of pharmacotherapy, 53(2), 211-216. [Link]
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
  • Peterson, L. A. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.
  • Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical research in toxicology, 19(6), 745-753. [Link]
  • Leonori, D., & Aggarwal, V. K. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical reviews, 122(2), 1522-1579. [Link]
  • Peterson, L. A. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. *CoLab.
  • Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massarani, S. M., & El-Sayed, M. A. (2022). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 38(2), 245-251. [Link]
  • Leonori, D., & Aggarwal, V. K. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical reviews, 122(2), 1522-1579. [Link]
  • Byrns, M. C., Predecki, D. P., & Peterson, L. A. (2008). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. Chemical research in toxicology, 21(12), 2372-2380. [Link]
  • Silva, V. L., & Silva, A. M. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 23(10), 2569. [Link]
  • Wikipedia. (n.d.). 2-Furoic acid. [Link]
  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2020). Boronic acid with high oxidative stability and utility in biological contexts. *ChemRxiv. [Link]
  • Wikipedia. (n.d.). Boronic acid. [Link]
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 77(23), 10834-10839. [Link]
  • CP Lab Safety. (n.d.). 2-Boronofuran-3-carboxylic acid, 98% Purity, C5H5BO5, 100 mg. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Carboxyfuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. The proper management and disposal of chemical reagents like 2-carboxyfuran-3-boronic acid are not mere procedural formalities; they are foundational to ensuring a safe research environment, protecting our ecosystem, and upholding the validity of our scientific endeavors. This guide provides an in-depth, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationDescriptionRationale for Caution
Skin Irritation Causes skin irritation upon contact.[1][2][3]Prolonged or repeated contact can lead to dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritation and potentially severe damage.[1][3][6]The acidity and chemical nature of the compound can cause significant injury to sensitive eye tissues.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[1][2][7]Fine powders can be easily aerosolized, posing an inhalation risk.
Incompatibility Chemically incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3][6]Mixing with incompatible materials can trigger dangerous and exothermic reactions.

Treating this compound as hazardous waste is the critical first step in its disposal lifecycle.[2][8] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure risks.[1][8] Operations should be performed within a certified chemical fume hood to control inhalation hazards.[1][8]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationJustification
Eye Protection Tightly fitting chemical safety goggles or a full-face shield.[1][9]Protects against splashes and airborne dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1][9]Prevents direct skin contact and irritation. Always inspect gloves before use.
Body Protection A standard laboratory coat. A chemical-resistant apron is recommended for larger quantities.[1][9]Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Not typically required if handled exclusively within a functioning chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95) is necessary.[1]Minimizes the risk of inhaling irritant dust.

Step-by-Step Disposal Protocol

The cornerstone of safe disposal is the systematic segregation and collection of chemical waste. This protocol is designed to comply with the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[10][11][12][13]

Waste Characterization and Segregation

Proper waste management begins with correct identification and separation.[10][14]

  • Identify: All waste streams containing this compound must be identified as hazardous chemical waste.[14][15]

  • Segregate: This waste must be kept separate from incompatible materials, particularly strong oxidizing agents.[2][3] Never mix different chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[8][9]

Waste Accumulation and Collection

The following diagram illustrates the standard workflow for accumulating and disposing of solid and liquid waste containing this compound.

G cluster_generation Waste Generation Point (in Fume Hood) cluster_collection Hazardous Waste Accumulation Area gen_solid Solid Waste (e.g., residue, contaminated wipes) container_solid Designated Solid Hazardous Waste Container gen_solid->container_solid Place into gen_liquid Liquid Waste (e.g., reaction mixtures, solutions) container_liquid Designated Liquid Hazardous Waste Container gen_liquid->container_liquid Pour carefully using funnel storage Secure Secondary Containment (Designated, ventilated area) container_solid->storage Store securely container_liquid->storage Store securely pickup Scheduled Pickup by Licensed Waste Disposal Vendor storage->pickup Arrange collection

Caption: Waste Disposal Workflow for this compound.

Detailed Steps:

  • Container Selection: Choose a waste container that is chemically compatible, in good condition, and has a secure, sealable lid. For liquid waste, only use containers designed for liquids.[10][11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant").[1] The date accumulation begins must also be on the label.

  • Accumulation:

    • Solid Waste: Carefully transfer solid this compound, contaminated personal protective equipment (like gloves), and cleaning materials into the designated solid waste container.[1]

    • Liquid Waste: Pour solutions containing the compound into the designated liquid hazardous waste container. Always use a funnel to prevent spills.[1]

  • Container Management: Keep the waste container closed at all times except when adding waste.[11] This is a common EPA violation and a critical safety measure to prevent spills and vapor release.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials until collection.[8]

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled.[8]

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate is considered hazardous and must be collected.[8]

  • Collection: Transfer this first rinsate into your designated liquid hazardous waste container for this chemical stream.[8]

  • Subsequent Rinses: Depending on your institution's specific guidelines, subsequent rinses may also need to be collected as hazardous waste. Always consult your EHS office.

  • Final Disposal: After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean, dry container can then be disposed of in the appropriate regular laboratory glassware or plastic recycling stream.[8]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

G spill Spill Occurs evacuate Evacuate immediate area Alert personnel spill->evacuate assess Assess spill size evacuate->assess small_spill Small Spill (Manageable by lab staff) assess->small_spill Small large_spill Large Spill (Beyond lab capability) assess->large_spill Large ppe Don appropriate PPE small_spill->ppe call_ehs Contact EHS/Emergency Response large_spill->call_ehs contain Cover with inert absorbent (e.g., vermiculite, sand) ppe->contain collect Carefully sweep/scoop into hazardous waste container contain->collect decon Decontaminate spill area collect->decon

Caption: Decision Tree for Responding to a Spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess: If the spill is large or you are not trained or comfortable cleaning it up, contact your institution's EHS or emergency response team immediately.

  • Clean-up (for small, manageable spills):

    • Wear the appropriate PPE as detailed in Section 2.

    • Cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the material into a designated hazardous waste container. Avoid generating dust.[7]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Conclusion: A Culture of Safety

The responsible disposal of chemicals like this compound is a direct reflection of a laboratory's commitment to safety, environmental stewardship, and scientific excellence. By integrating these procedures into your standard operating protocols, you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.[13][16]

References

  • BenchChem. Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. BenchChem.
  • Lab Alley. How To Safely Dispose of Boric Acid. Lab Alley.
  • US Bio-Clean. OSHA Compliance For Laboratories. US Bio-Clean.
  • Purdue University. Hazardous Waste Disposal Guidelines. Purdue University.
  • BenchChem. Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals. BenchChem.
  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press.
  • Occupational Safety and Health Administration. Laboratory Safety - OSHA Lab Standard. OSHA Fact Sheet.
  • U.S. Environmental Protection Agency. Hazardous Waste. EPA.gov.
  • BenchChem. Proper Disposal of 2-Chloropyridine-3-boronic Acid: A Step-by-Step Guide for Laboratory Professionals. BenchChem.
  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. EPA.gov.
  • AEG Environmental. Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.gov.
  • S D Fine-Chem Limited. 2-FUROIC ACID 98% GHS Safety Data Sheet. SDFine.com.
  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. EPA.gov.
  • Montana State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana.edu.
  • A-Chem. Safety Data Sheet - 2-Furoic acid. A-Chem.com.
  • Bitesize Bio. How to Handle Strong Acids in the Lab. YouTube.
  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. EH&S.Wisc.edu.
  • Wikipedia. 2-Furoic acid. Wikipedia.org.
  • Cole-Parmer. Material Safety Data Sheet - 2-Furoic Acid, 98%. ColeParmer.com.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Carboxyfuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Assessment: A Compound of Unknown Full Profile

The primary directive when handling a compound with an incomplete toxicological profile is to mitigate risk by assuming the hazards of its constituent parts. For 2-Carboxyfuran-3-boronic acid, we must anticipate:

  • Skin and Eye Irritation/Damage: Both boronic acids and furoic acids are known irritants.[1][2][3] Direct contact can cause irritation, and in the case of eye contact, potentially serious damage.[2][4]

  • Respiratory Tract Irritation: As a solid, the compound may form dust upon handling. Inhaling this dust is likely to cause respiratory irritation.[5][6]

  • Potential Systemic Effects: While data is absent for this specific molecule, some boronic acids and boric acid itself are flagged for potential reproductive toxicity with chronic exposure.[7][8] Therefore, minimizing exposure is paramount.

Core Directive: The Hierarchy of Controls

Before any personal protective equipment is selected, the first line of defense is always engineering and administrative controls.

  • Engineering Control - The Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood.[9][10] This is non-negotiable and serves to contain dust and potential vapors, preventing inhalation.

  • Administrative Control - Designated Area: All work with this compound should be conducted in a designated area of the laboratory. If you must leave the fume hood, ensure the sash is closed and consider posting a sign indicating the presence of the chemical.[9]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The rationale behind each selection is critical to understanding and ensuring compliance.

Eye and Face Protection
  • Requirement: Tight-sealing safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][11]

  • Expert Rationale: Standard safety glasses are insufficient. The potential for fine powder to become airborne necessitates a complete seal around the eyes to prevent contact. Boronic acids and furoic acids are classified as serious eye irritants, and exposure could lead to significant damage.[2][4] For large-scale operations where splashing is a risk, a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement.[9] Always inspect gloves for tears or pinholes before use.

    • Causality: The furan and boronic acid moieties present a clear risk of skin irritation.[1][3] For prolonged work, consider double-gloving. When work is complete, remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

    • Causality: This protects your skin and personal clothing from accidental spills and contamination with the powdered chemical.[10]

Respiratory Protection
  • Requirement: Under normal laboratory-scale use within a fume hood, specific respiratory protection is not typically required.[1] However, if you are weighing larger quantities (multiple grams) or if you observe dust escaping containment, a NIOSH-approved N95 particulate respirator (or equivalent) should be used.[2][12]

  • Expert Rationale: The primary engineering control (fume hood) is designed to prevent inhalation. Respiratory protection serves as a crucial secondary defense if this primary control is compromised or insufficient for the scale of the operation.

Data Presentation: PPE Requirements by Task
TaskEngineering ControlEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot required
Weighing Solid (>1g) Chemical Fume HoodSafety GogglesNitrile Gloves (Double)Lab CoatN95 Respirator (Recommended)
Preparing Solutions Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot required
Running Reaction Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot required
Large Spill Cleanup Chemical Fume HoodGoggles & Face ShieldNitrile Gloves (Double)Lab CoatN95 Respirator (Required)

Procedural Guidance: Operational and Disposal Plans

Experimental Workflow: Safe Handling Protocol

This protocol outlines the essential steps for safely handling the solid compound and preparing a solution.

  • Preparation: Don all required PPE as outlined in the table above. Ensure the fume hood is operational and the work surface is clean.

  • Weighing:

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Carefully retrieve the container of this compound. Keep it closed when not actively dispensing.

    • Slowly tap out the desired amount of solid into the weigh boat, minimizing any dust generation. Avoid using a spatula in a manner that creates airborne particles.

    • Securely close the primary container and place it in a stable location within the hood.

  • Solubilization:

    • Transfer the weighed solid into your reaction vessel.

    • Using a pipette or graduated cylinder, add the desired solvent to the vessel.

    • Ensure the vessel is capped or covered during dissolution if agitation is required.

  • Cleanup:

    • Dispose of the contaminated weigh boat and any used pipette tips into a designated solid hazardous waste container located within the fume hood.[10]

Mandatory Visualization: PPE Selection Workflow

PPE_Workflow start Start: Handling This compound fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed. Consult EHS. fume_hood->stop No task_type What is the task? fume_hood->task_type Yes weighing Weighing Solid task_type->weighing Solid solution Solution Prep or Reaction Work task_type->solution Liquid quantity Weighing more than 1 gram? weighing->quantity ppe_base MANDATORY PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solution->ppe_base quantity->ppe_base No ppe_advanced ADDITIONAL PPE: - Double Gloves - N95 Respirator quantity->ppe_advanced Yes proceed Proceed with Caution ppe_base->proceed ppe_advanced->ppe_base

Caption: PPE selection workflow for this compound.

Emergency and Disposal Plans

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][7][9] Seek medical attention if irritation develops or persists.[7]

  • Inhalation: Move the affected person to fresh air immediately.[5][7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

  • Spill Cleanup:

    • Minor Spill (in fume hood): Ensure proper PPE is worn.[9] Gently sweep or vacuum up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[5] Clean the area with a suitable solvent.

    • Major Spill: Evacuate the immediate area and alert laboratory personnel. Prevent entry to the contaminated space. Contact your institution's Environmental Health & Safety (EHS) department immediately.

Waste Disposal Plan
  • Solid Waste: All unused solid material and items contaminated with it (e.g., weigh boats, gloves, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous liquid waste container. Do not pour this waste down the drain.[13][14]

  • Container Decontamination: Empty containers that held the compound must be decontaminated. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[10] Subsequent rinses can also be collected. After thorough rinsing and air-drying in a well-ventilated area, the original label should be defaced before the container is discarded or recycled according to institutional policy.[10]

References

  • Boric Acid - IsoLab. (n.d.). University of Washington.
  • Boric Acid Safety & Hazards. (n.d.). Lab Alley.
  • How To Safely Dispose of Boric Acid. (n.d.). Lab Alley.
  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
  • First Aid for Boric Acid Poisoning. (n.d.). DoveMed.
  • Boric acid. (2022, April 29). Chemtalk - #1 Science Forum For Lab Technicians.
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer.
  • What Are The Safety Precautions For Using Boric Acid? (2025, April 26). Chemistry For Everyone.
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. (n.d.). Ball State University.
  • Material Safety Data Sheet - 2-Furoic Acid, 98%. (n.d.). Cole-Parmer.
  • 2-FUROIC ACID 98%. (n.d.). SD Fine-Chem.
  • 2-Furoic acid. (n.d.). In Wikipedia.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Carboxyfuran-3-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Carboxyfuran-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.